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  • Product: 3-aminooxetane-3-carboxamide, acetic acid
  • CAS: 2126177-95-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-Aminooxetane-3-carboxamide in Drug Discovery

Executive Summary In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is critical for improving clinical success rates. As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is critical for improving clinical success rates. As a Senior Application Scientist, I frequently utilize privileged sp3-rich building blocks to rescue molecular scaffolds suffering from poor solubility, high metabolic clearance, or off-target toxicity. Among these, 3-aminooxetane-3-carboxamide has emerged as a transformative moiety. By acting as a highly polar, three-dimensional bioisostere, it allows medicinal chemists to fine-tune the physicochemical properties of lead compounds without adding lipophilic bulk. This whitepaper provides an in-depth technical analysis of its molecular profile, mechanistic advantages, and validated protocols for its integration into drug scaffolds.

Molecular Profile & Quantitative Physicochemical Data

Understanding the baseline physicochemical metrics of 3-aminooxetane-3-carboxamide is essential for predicting its behavior in biological systems. The table below summarizes its core properties and the causality behind their significance in drug design.

PropertyValueCausality / Significance in Drug Design
CAS Number 138650-60-9Unique chemical identifier for procurement and safety tracking 1.
Molecular Formula C4H8N2O2Low molecular weight (116.12 g/mol ) allows for fragment-based drug design and scaffold decoration without violating Lipinski's Rule of 5 2.
LogP -1.885Highly hydrophilic nature drives aqueous solubility, lowers the overall lipophilicity of the parent drug, and reduces off-target lipophilic binding 1.
Fsp3 0.75A high fraction of sp3 carbons (75%) disrupts planar stacking, significantly improving kinetic solubility and 3D geometric complexity 1.
H-Bond Donors 2The primary amine and amide groups provide critical interaction points for target binding within kinase hinge regions or receptor pockets 1.
H-Bond Acceptors 3The oxetane oxygen and amide carbonyl act as strong hydrogen bond acceptors, enhancing target affinity and solvation in aqueous media [[1]]().

Mechanistic Insights: The "Oxetane Effect"

The strategic incorporation of the oxetane ring is driven by its unique stereoelectronic properties. The oxetane ring frequently acts as a surrogate for gem-dimethyl groups or carbonyls 3. Unlike a gem-dimethyl group, which is highly lipophilic and can drastically increase a compound's LogP, the oxetane oxygen introduces a localized dipole moment. This acts as a strong hydrogen bond acceptor, lowering the LogP significantly while maintaining the desired steric bulk to lock the molecule into an active conformation 3.

Furthermore, derivatives of 3-aminooxetane-3-carboxylic acid have been identified as potent modulators of the N-methyl-D-aspartate (NMDA) receptor complex, demonstrating the biological relevance of this scaffold in neurology [[4]](). In oncology, this motif has been successfully integrated into c-kit kinase inhibitors, replacing problematic functional groups to improve the overall pharmacokinetic profile of the inhibitors 5.

Impact of oxetane substitution on physicochemical properties.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in quality control steps to verify causality and experimental success.

Protocol 1: Sterically Hindered Amide Coupling

Objective: Integrate 3-aminooxetane-3-carboxamide into a core carboxylic acid scaffold. Causality: The quaternary carbon at the 3-position of the oxetane ring creates significant steric hindrance around the primary amine. Standard coupling reagents (e.g., EDC/NHS) often fail or result in low yields. Therefore, HATU (a highly reactive uronium salt) is employed alongside DIPEA to drive the formation of the active O7-azabenzotriazole ester, overcoming the steric barrier.

Step-by-Step Methodology:

  • Solvation: Dissolve the core carboxylic acid scaffold (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere to ensure complete solvation of polar intermediates.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. The solution will typically turn yellow, indicating the formation of the active ester.

  • Coupling: Add 3-aminooxetane-3-carboxamide (1.5 eq) 2. The stoichiometric excess compensates for the steric hindrance at the quaternary center. Stir for 12 hours at room temperature.

  • Self-Validation (QC): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The presence of the product mass [M+H]+ and the depletion of the starting material mass confirms successful coupling. Do not proceed to workup until conversion is >95%.

  • Workup: Quench the reaction with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), dry the combined organic layers over Na2SO4, and purify via flash column chromatography (DCM/MeOH gradient).

Workflow for integrating 3-aminooxetane-3-carboxamide into drug scaffolds.

Protocol 2: Kinetic Solubility Profiling

Objective: Determine the kinetic aqueous solubility of the newly synthesized oxetane-containing derivative. Causality: Thermodynamic solubility takes days and requires crystalline material. Kinetic solubility mimics the actual biological assay conditions (where a DMSO stock is diluted into an aqueous buffer) and provides rapid, actionable data for medicinal chemists to determine if the Fsp3 enhancement was successful.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized 3-aminooxetane-3-carboxamide derivative in 100% DMSO.

  • Aqueous Dilution: Spike 10 µL of the DMSO stock into 990 µL of PBS (pH 7.4) in a glass vial to achieve a theoretical maximum concentration of 100 µM (1% DMSO final).

  • Incubation: Incubate the mixture at 37°C for 2 hours with gentle agitation (300 rpm) to allow the precipitation of any insoluble fractions.

  • Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet the precipitate.

  • Self-Validation (Calibration): Run a calibration curve using standard solutions (1, 10, 50, 100 µM) prepared in a solvent where the compound is fully soluble (e.g., 50% MeCN/Water). Ensure the HPLC-UV detector linearity shows an R² > 0.99 before analyzing the unknown sample.

  • Analysis: Transfer the clear supernatant to an HPLC vial. Analyze via HPLC-UV and calculate the kinetic solubility by comparing the peak area of the sample against the validated calibration curve.

Conclusion

3-Aminooxetane-3-carboxamide is far more than a simple structural novelty; it is a highly engineered physicochemical tool. By leveraging its high Fsp3 character and localized dipole moment, researchers can systematically dial out lipophilicity and dial in aqueous solubility. When integrated using robust, sterically optimized synthetic protocols, this building block serves as a cornerstone for developing the next generation of metabolically stable, highly soluble therapeutics.

References

  • [1] 3-Aminooxetane-3-carboxamide - Fluorochem. Fluorochem.co.uk. Available at:

  • [2] 3-Aminooxetane-3-carboxamide (cas 138650-60-9) SDS/MSDS download - Guidechem. Guidechem.com. Available at:

  • [4] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. MDPI.com. Available at:

  • [5] US8754071B2 - Compounds and compositions as c-kit kinase inhibitors - Google Patents. Google.com. Available at:

  • [3] Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC. NIH.gov. Available at:

Sources

Exploratory

A Technical Guide to the Synthesis of 3-Aminooxetane-3-carboxamide: Strategies and Methodologies for Drug Discovery

Abstract The oxetane motif, particularly the 3-aminooxetane-3-carboxamide scaffold, has emerged as a compelling structural element in modern medicinal chemistry. Its inherent three-dimensionality and favorable physicoche...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The oxetane motif, particularly the 3-aminooxetane-3-carboxamide scaffold, has emerged as a compelling structural element in modern medicinal chemistry. Its inherent three-dimensionality and favorable physicochemical properties offer a strategic advantage in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 3-aminooxetane-3-carboxamide, designed for researchers, scientists, and drug development professionals. We will delve into the key synthetic strategies, from the foundational Strecker synthesis starting with oxetan-3-one to more recent innovative approaches, offering detailed experimental protocols and a critical analysis of the underlying chemical principles.

Introduction: The Rising Prominence of the Oxetane Scaffold in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for navigating and optimizing chemical space. Among these, the oxetane ring has garnered significant attention as a versatile bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[1][2] The 3,3-disubstituted oxetane framework, in particular, offers a unique conformational rigidity and a vector for exiting molecules out of planarity, which can lead to enhanced binding interactions with biological targets. Furthermore, the presence of the oxygen heteroatom can improve aqueous solubility and metabolic stability, addressing key challenges in drug development.[3][4]

The 3-aminooxetane-3-carboxamide moiety is of particular interest as it presents a constrained α-amino acid surrogate with the potential for diverse functionalization. This guide will explore the most reliable and scalable synthetic pathways to access this valuable building block.

Foundational Strategy: The Strecker Synthesis from Oxetan-3-one

The most established and widely utilized route to 3-aminooxetane-3-carboxamide commences with the readily accessible precursor, oxetan-3-one. The Strecker synthesis, a classic method for generating α-amino acids, can be effectively adapted for the synthesis of oxetane-based analogues.[3] This multi-step sequence involves the formation of an α-aminonitrile intermediate, followed by hydrolysis to the desired carboxamide.

Diagrammatic Overview of the Strecker Synthesis

Strecker_Synthesis Oxetanone Oxetan-3-one Aminonitrile 3-Amino-3-cyanooxetane Oxetanone->Aminonitrile Reagents1 NH4Cl, KCN Carboxamide 3-Aminooxetane-3-carboxamide Aminonitrile->Carboxamide Reagents2 Controlled Hydration

Caption: The Strecker synthesis pathway to 3-aminooxetane-3-carboxamide.

Synthesis of Oxetan-3-one

The availability of oxetan-3-one is paramount to this synthetic approach. While commercially available, its synthesis is often necessary for large-scale applications. A common laboratory-scale preparation involves a multi-step sequence starting from readily available precursors.[1] More recent advancements have focused on developing more efficient, one-step syntheses from propargylic alcohols, which offer a more streamlined and potentially scalable alternative.[1]

The Strecker Reaction: Formation of 3-Amino-3-cyanooxetane

The core of the Strecker synthesis lies in the one-pot reaction of a ketone (oxetan-3-one) with a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., potassium or sodium cyanide). The reaction proceeds through the in situ formation of an imine, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile.

Experimental Protocol: Synthesis of 3-Amino-3-cyanooxetane

  • To a stirred solution of ammonium chloride in aqueous ammonia, add a solution of potassium cyanide in water at 0-5 °C.

  • Slowly add oxetan-3-one to the reaction mixture while maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the consumption of oxetan-3-one by TLC or GC-MS.

  • Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-amino-3-cyanooxetane, which can often be used in the next step without further purification.

Controlled Hydrolysis to 3-Aminooxetane-3-carboxamide

The final and most critical step is the selective hydrolysis of the nitrile functionality to a primary amide without inducing the opening of the strained oxetane ring. Harsh acidic or basic conditions that are typically used for nitrile hydrolysis can lead to undesired side reactions. Therefore, milder, more controlled hydrolysis conditions are required.

Experimental Protocol: Hydrolysis of 3-Amino-3-cyanooxetane

  • Dissolve the crude 3-amino-3-cyanooxetane in a suitable solvent such as a mixture of acetic acid and water or using a mineral acid like hydrochloric acid under carefully controlled temperature conditions (e.g., 50 °C).[3]

  • Monitor the reaction progress by HPLC or LC-MS for the formation of the desired carboxamide and the disappearance of the starting nitrile.

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an appropriate organic solvent.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-aminooxetane-3-carboxamide.

Alternative Synthetic Approaches

While the Strecker synthesis is a robust method, other strategies have been developed to access 3-aminooxetane derivatives, which can be subsequently converted to the target carboxamide.

From 3-Aminooxetane-3-carboxylic Acid

An alternative pathway involves the synthesis of 3-aminooxetane-3-carboxylic acid, followed by amidation. The carboxylic acid can be prepared via a modified Strecker synthesis with subsequent complete hydrolysis of the nitrile, or through other routes such as the decarboxylative arylation of 3-amino-oxetane 3-carboxylic acids.[2]

Diagram of Amidation Route

Amidation_Route AminoAcid 3-Aminooxetane-3-carboxylic Acid Carboxamide 3-Aminooxetane-3-carboxamide AminoAcid->Carboxamide Reagents Peptide Coupling Reagents (e.g., HATU, HOBt) Ammonia Ammonia Source

Caption: Synthesis of 3-aminooxetane-3-carboxamide via amidation of the corresponding carboxylic acid.

Experimental Protocol: Amidation of 3-Aminooxetane-3-carboxylic Acid

  • Protect the amino group of 3-aminooxetane-3-carboxylic acid with a suitable protecting group (e.g., Boc anhydride).

  • Activate the carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a source of ammonia (e.g., ammonium chloride with a non-nucleophilic base like DIEA, or a solution of ammonia in an organic solvent).

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Perform an aqueous workup to remove the coupling reagents and byproducts.

  • Deprotect the amino group under appropriate conditions (e.g., TFA in DCM for a Boc group) to yield the final product.

Reductive Amination of Oxetan-3-one Followed by Functional Group Interconversion

Another potential route involves the reductive amination of oxetan-3-one to install the amino group, followed by a series of functional group manipulations to introduce the carboxamide. This approach offers flexibility but is generally longer and less atom-economical than the Strecker synthesis.

Comparative Analysis of Synthetic Routes

Route Starting Material Key Steps Advantages Disadvantages
Strecker Synthesis Oxetan-3-oneStrecker reaction, Controlled hydrolysisConvergent, fewer steps, good overall yields.Use of toxic cyanides, requires careful control of hydrolysis.
Amidation Route 3-Aminooxetane-3-carboxylic AcidProtection, Amidation, DeprotectionAvoids the use of cyanides, modular.Longer synthetic sequence, requires protecting groups.

Conclusion and Future Perspectives

The synthesis of 3-aminooxetane-3-carboxamide is a critical enabling technology for the exploration of this valuable scaffold in drug discovery. The Strecker synthesis remains the most direct and efficient method, provided that appropriate safety precautions are taken with cyanide reagents and the final hydrolysis step is carefully controlled. As the demand for novel, three-dimensional building blocks continues to grow, the development of even more streamlined, scalable, and safer synthetic routes to 3-aminooxetane-3-carboxamide and its derivatives will be a key area of future research. Innovations in catalytic methods and flow chemistry may offer exciting opportunities to improve upon the existing methodologies, further empowering medicinal chemists to harness the full potential of the oxetane motif.

References

  • Kozikowski, A. P., & Fauq, A. H. (1991). Synthesis of a new class of conformationally restricted analogues of glutamate: 2,4-methanoglutamic acid and 2,3-methano analogues of kainic acid. Synlett, 1991(11), 783-784.
  • Zhang, J., & Yu, J. Q. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols.
  • Huestis, M. P., & Terrett, J. A. (2020). Decarboxylative Arylation of 3-Amino-oxetane 3-Carboxylic Acids via Dual Photoredox/Nickel Catalysis. Organic Letters, 22(15), 6045–6049.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug design.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845-5859.
  • Bull, J. A., & Croft, R. A. (2017). Synthesis of 3-aminooxetanes. Organic & Biomolecular Chemistry, 15(34), 7056-7068.
  • Carreira, E. M., & Fessard, T. (2014). The oxetane motif in drug discovery. Chimia, 68(6), 384-388.
  • Grygorenko, O. O. (2017). 3-Aminooxetanes: a decade of progress. Tetrahedron, 73(33), 4945-4967.
  • Patent WO2013032797A2. Oxetane 3,3-dicarboxamide compounds and methods of making and using same.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

Sources

Foundational

Introduction: The Emergence of the 3-Aminooxetane-3-Carboxamide Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Aminooxetane-3-Carboxamide Derivatives in Biological Systems The landscape of medicinal chemistry is in a constant state of evolution, with an ever-pre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Aminooxetane-3-Carboxamide Derivatives in Biological Systems

The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates. In recent years, the oxetane ring has emerged as a particularly valuable motif.[1][2][3] This small, four-membered oxygen-containing heterocycle is increasingly utilized as a bioisosteric replacement for commonly employed functional groups, such as gem-dimethyl and carbonyl moieties.[4][5] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional architecture that can be exploited for enhanced target engagement.[3][6][7]

This guide focuses on the 3-aminooxetane-3-carboxamide scaffold, a promising building block for the development of novel therapeutics. While this specific chemical entity is not extensively characterized as a standalone therapeutic agent, its structural features strongly suggest a primary putative mechanism of action: the inhibition of the Glycine Transporter 1 (GlyT1). This document will provide an in-depth exploration of this proposed mechanism, grounded in the established pharmacology of GlyT1 inhibitors, and will further delineate a comprehensive experimental framework for its validation. We will also briefly consider alternative, albeit less probable, biological activities to ensure a thorough scientific perspective.

Part 1: The Primary Putative Mechanism of Action: Inhibition of Glycine Transporter 1 (GlyT1)

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. Glycine, the structurally simplest amino acid, plays a fascinating dual role in this intricate network.[8] It is a primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors. Concurrently, and of paramount importance to this discussion, it serves as an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic neurotransmission.[8][9][10] The activity of the NMDA receptor is fundamental to synaptic plasticity, learning, and memory.[10][11]

The Gatekeeper of Synaptic Glycine: Glycine Transporter 1 (GlyT1)

The concentration of glycine in the synaptic cleft is meticulously regulated by high-affinity glycine transporters (GlyTs).[8] Two such transporters have been identified: GlyT1 and GlyT2. GlyT1 is predominantly found on glial cells and presynaptic neurons surrounding both glycinergic and glutamatergic synapses.[12] Its primary role at glutamatergic synapses is to clear glycine from the synaptic cleft, thereby maintaining subsaturating levels of this co-agonist at the NMDA receptor.[13]

The Glutamate Hypofunction Hypothesis and the Promise of GlyT1 Inhibition

A leading hypothesis in the pathophysiology of schizophrenia posits a hypofunction of the NMDA receptor.[13][14] Direct agonism of the NMDA receptor has proven challenging clinically.[13] An alternative and more nuanced approach is to modulate the receptor's activity by increasing the availability of its co-agonist, glycine. This is precisely the therapeutic rationale for inhibiting GlyT1.

By blocking GlyT1, a molecule containing the 3-aminooxetane-3-carboxamide scaffold would prevent the reuptake of glycine from the synapse.[10][11] This leads to an elevation of extracellular glycine concentrations, which in turn enhances the activation of NMDA receptors by glutamate.[11][14] This potentiation of NMDA receptor function is expected to ameliorate the cognitive and negative symptoms associated with schizophrenia and may also hold therapeutic potential for other CNS disorders, including depression, anxiety, and neurodegenerative diseases.[8][9][10] Recent studies also suggest a neuroprotective role for GlyT1 inhibition, mediated through the activation of specific NMDA receptor subunits like GluN2A.[15]

GlyT1_Inhibition_Mechanism cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Terminal cluster_3 Glial Cell Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binding (Required for Activation) GlyT1 GlyT1 Glycine->GlyT1 Reuptake Ca_Ion Ca²⁺ NMDA_Receptor->Ca_Ion Channel Opening Neuronal Signaling Neuronal Signaling Ca_Ion->Neuronal Signaling Initiates Inhibitor 3-Aminooxetane-3-carboxamide Derivative Inhibitor->GlyT1 Inhibits

Caption: Mechanism of GlyT1 Inhibition at a Glutamatergic Synapse.

Part 2: A Practical Guide to Validating the Mechanism of Action

As a Senior Application Scientist, it is imperative to not only propose a mechanism but also to delineate a clear, logical, and rigorous path for its experimental validation. The following section outlines a series of self-validating protocols designed to confirm the activity of a 3-aminooxetane-3-carboxamide-containing compound as a GlyT1 inhibitor.

Tier 1: Biochemical Assays for Direct Target Engagement

The initial step is to confirm direct binding to and functional inhibition of the GlyT1 transporter.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for GlyT1.

  • Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radiolabeled ligand (e.g., [³H]N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine, [³H]NFPS) for binding to membranes prepared from cells overexpressing human GlyT1.

  • Protocol:

    • Prepare cell membranes from a stable cell line (e.g., CHO or HEK293) expressing human GlyT1.

    • In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the test compound and a fixed amount of cell membrane protein in a suitable buffer.

    • Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known GlyT1 inhibitor).

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the specific binding and determine the IC50 value (concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. [³H]Glycine Uptake Assay

  • Objective: To measure the functional inhibition of glycine transport by the test compound and determine its IC50 value.

  • Principle: This assay directly measures the ability of the test compound to block the uptake of radiolabeled glycine into intact cells expressing GlyT1.

  • Protocol:

    • Plate cells endogenously or recombinantly expressing GlyT1 (e.g., JAR choriocarcinoma cells) in a 96-well plate and grow to confluence.[9]

    • Pre-incubate the cells with varying concentrations of the test compound in a buffered salt solution.

    • Initiate glycine uptake by adding a solution containing a fixed concentration of [³H]glycine.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Assay TypeParameter MeasuredHypothetical Value for Active Compound
Radioligand BindingBinding Affinity (Ki)5 nM
[³H]Glycine UptakeFunctional Inhibition (IC50)25 nM

Table 1: Hypothetical Biochemical Data for a Potent GlyT1 Inhibitor.

Tier 2: Cell-Based Assays for Downstream Functional Effects

Confirmation of direct target engagement must be followed by demonstrating the expected downstream physiological consequence: potentiation of NMDA receptor activity.

Cell_Based_Workflow start Primary Cortical Neurons or HEK293 cells co-expressing NMDA-R & GlyT1 step1 Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) start->step1 step2 Pre-incubate with Test Compound (3-aminooxetane-3-carboxamide derivative) step1->step2 step3 Stimulate with sub-maximal concentrations of Glutamate and Glycine step2->step3 step4 Measure intracellular Ca²⁺ fluorescence using a plate reader or microscope step3->step4 result Increased Ca²⁺ signal in the presence of the Test Compound indicates NMDA-R potentiation step4->result

Caption: Experimental Workflow for Cell-Based NMDA Receptor Potentiation Assay.

1. Calcium Influx Assay

  • Objective: To demonstrate that the test compound potentiates NMDA receptor-mediated calcium influx.

  • Principle: Activation of NMDA receptors leads to an influx of calcium ions (Ca²⁺). This can be measured using fluorescent Ca²⁺ indicators.

  • Conceptual Workflow:

    • Culture primary neurons or a cell line co-expressing NMDA receptors and GlyT1.

    • Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-treat the cells with the test compound.

    • Stimulate the cells with a sub-maximal concentration of glutamate in the presence of a low concentration of glycine.

    • Measure the change in intracellular fluorescence. An increased fluorescence signal in the presence of the test compound indicates enhanced NMDA receptor activity.

2. Electrophysiology (Patch-Clamp)

  • Objective: To provide a gold-standard, direct measure of the enhancement of NMDA receptor-mediated currents.

  • Principle: Whole-cell patch-clamp recordings can directly measure the ion flow through NMDA receptor channels.

  • Methodology:

    • Obtain whole-cell recordings from neurons in brain slices or cultured cells.

    • Apply glutamate and a low concentration of glycine to elicit an NMDA receptor-mediated current.

    • Perfuse the test compound and observe the change in the current amplitude. A significant increase in the current amplitude in the presence of the compound provides strong evidence for NMDA receptor potentiation.

Tier 3: In Vivo Pharmacodynamic and Efficacy Models

The final stage of validation involves demonstrating that the compound engages its target in a living system and produces a therapeutically relevant effect.

1. In Vivo Microdialysis

  • Objective: To confirm that the test compound increases extracellular glycine levels in the brain.

  • Methodology:

    • Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the prefrontal cortex or hippocampus) in a freely moving rodent.

    • Administer the test compound systemically (e.g., orally or via intraperitoneal injection).

    • Collect dialysate samples over time and analyze the glycine concentration using a sensitive analytical method like HPLC.

    • An increase in brain extracellular glycine levels that correlates with the compound's pharmacokinetic profile provides definitive evidence of in vivo target engagement.

Part 3: Consideration of Alternative Mechanisms of Action

While GlyT1 inhibition is the most probable mechanism of action, the structural motifs within 3-aminooxetane-3-carboxamide warrant a brief discussion of other possibilities.

  • Kinase Inhibition: The carboxamide functional group is a common feature in many kinase inhibitors.[16] Therefore, it would be prudent to screen a compound containing this scaffold against a broad panel of kinases to rule out significant off-target activity.

  • Peptide Mimicry: As a derivative of an amino acid, the 3-aminooxetane-3-carboxamide core could potentially act as a peptide mimic, interfering with protein-protein interactions or enzymatic processes that recognize peptide substrates.[2][17] This is a broader hypothesis that would require more specific biological context to investigate experimentally.

Conclusion

The 3-aminooxetane-3-carboxamide scaffold represents a promising starting point for the design of novel CNS therapeutics. Based on a comprehensive analysis of the existing scientific literature, the most compelling and scientifically grounded mechanism of action for a drug candidate derived from this scaffold is the inhibition of the Glycine Transporter 1 (GlyT1). This inhibition leads to an increase in synaptic glycine, which in turn potentiates NMDA receptor function—a highly sought-after therapeutic strategy for schizophrenia and other neurological disorders.

This guide has provided a detailed rationale for this proposed mechanism and a rigorous, multi-tiered experimental strategy for its validation, progressing from in vitro target engagement to in vivo pharmacodynamic effects. By following this logical and self-validating workflow, researchers and drug development professionals can effectively elucidate the biological activity of novel compounds based on the 3-aminooxetane-3-carboxamide core and unlock their full therapeutic potential.

References

  • Patsnap Synapse. (2024, June 25). What are GlyT1 modulators and how do they work?
  • ResearchGate. (2016, August 25). (PDF) Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders.
  • Patsnap Synapse. (2024, June 21). What are GlyT1 inhibitors and how do they work?
  • PMC. (n.d.). Modulation of glycine transporters as a novel therapeutic strategy in neuropsychiatry.
  • PMC. (n.d.). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance.
  • Frontiers. (2017, November 14). A critical role for glycine transporters in hyperexcitability disorders.
  • PMC - NIH. (n.d.). A Critical Role for Glycine Transporters in Hyperexcitability Disorders.
  • ResearchGate. (n.d.). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine.
  • Taylor & Francis. (2005, March 2). Recent progress in the use of glycine transporter-1 inhibitors for the treatment of central and peripheral nervous system diseases.
  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • PubMed. (2024, October 17). GlyT1 inhibition promotes neuroprotection in the middle cerebral artery occlusion model through the activation of GluN2A-containing NMDAR.
  • PMC. (n.d.). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols.
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products.
  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products.
  • Taylor & Francis. (2025, December 1). Full article: Synthetic oxetanes in drug discovery: where are we in 2025?
  • ACS Publications. (2010, March 29). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Taylor & Francis. (2025, November 20). Synthetic oxetanes in drug discovery: where are we in 2025?
  • Google Patents. (n.d.). WO2013032797A2 - Oxetane 3,3-dicarboxamide compounds and methods of making and using same.
  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry.
  • ChemRxiv. (n.d.). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison.
  • Wiley Online Library. (n.d.). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays.
  • Apollo. (n.d.). Thiamine analogues featuring amino-oxetanes as potent and selective inhibitors of pyruvate dehydrogenase.
  • PubMed. (2022, January 15). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1.
  • PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • Semantic Scholar. (2023, September 7). Oxetanes in Drug Discovery Campaigns.
  • PMC. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.

Sources

Exploratory

Spectroscopic Characterization of 3-Aminooxetane-3-Carboxamide: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, increasing the sp³-carbon fraction (Fsp³) of drug candidates is a proven strategy to enhance aqueous solubility, reduce off-target toxicity, and improve metabolic stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, increasing the sp³-carbon fraction (Fsp³) of drug candidates is a proven strategy to enhance aqueous solubility, reduce off-target toxicity, and improve metabolic stability. The oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups [2]. Specifically, 3-aminooxetane-3-carboxamide (CAS 138650-60-9) [1] is a highly functionalized, polar building block that offers unique, rigid hydrogen-bonding vectors.

This technical guide provides an in-depth analysis of its spectroscopic properties—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—and outlines self-validating experimental protocols designed for rigorous structural characterization by drug development professionals.

Spectroscopic Data Analysis & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural rigidity and specific substitution pattern of 3-aminooxetane-3-carboxamide strictly dictate its NMR behavior.

  • Solvent Selection Causality: The molecule possesses two highly exchangeable functional groups: a primary amine (-NH₂) and a primary amide (-CONH₂). Utilizing deuterated chloroform (CDCl₃) is unfeasible due to the compound's extreme polarity. While deuterium oxide (D₂O) provides excellent solubility, it causes rapid H/D exchange, obliterating the amine and amide signals. Therefore, anhydrous DMSO-d₆ is the mandatory solvent, as it suppresses proton exchange, allowing for the direct observation of these critical heteroatom-bound protons.

  • ¹H NMR Interpretation: The oxetane ring protons (C2 and C4) are highly deshielded by the adjacent oxygen atom. Because C3 is asymmetrically substituted with an amine and a carboxamide, the two faces of the oxetane ring are chemically inequivalent. Consequently, the four ring protons split into two diastereotopic pairs, presenting as two distinct doublets (an AB system) with a geminal coupling constant ( 2J ) of approximately 6.0–6.5 Hz. The amide protons typically appear as two broad singlets (~7.2 and 7.4 ppm) due to restricted rotation around the C-N bond, while the amine protons resonate as a broad singlet (~2.6 ppm).

  • ¹³C NMR Interpretation: The highly strained, oxygen-containing ring forces the C2 and C4 carbons to resonate downfield at ~81.5 ppm, a diagnostic shift for oxetane derivatives [3]. The quaternary C3 carbon appears at ~58.2 ppm, and the amide carbonyl is observed at ~176.4 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, specifically probing the hydrogen-bond network.

  • Technique Causality: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch at ~3300 cm⁻¹, which would artificially inflate or mask the critical N-H stretching frequencies of the amine and amide. ATR allows for direct, non-destructive analysis of the neat solid.

  • Spectral Interpretation: The spectrum is dominated by a complex, broad band in the 3100–3400 cm⁻¹ region, corresponding to the overlapping N-H stretches. The Amide I band (C=O stretch) is sharp and intense at ~1665 cm⁻¹, followed by the Amide II band (N-H bend) at ~1610 cm⁻¹. A highly diagnostic, sharp peak for the asymmetric C-O-C stretch (ring breathing) of the oxetane ring appears at ~975 cm⁻¹ [4].

Mass Spectrometry (MS)
  • Ionization Causality: The presence of the primary amine makes the molecule highly basic. Electrospray Ionization in positive mode (ESI+) coupled with an acidic mobile phase (0.1% formic acid) ensures near-quantitative protonation, yielding a robust [M+H]⁺ precursor ion.

  • Fragmentation Logic: The [M+H]⁺ ion at m/z 117.1 undergoes predictable collision-induced dissociation (CID). The primary neutral losses are ammonia (-17 Da) yielding m/z 100.1, and the loss of the carboxamide group (-44 Da) yielding m/z 73.0.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must operate as a self-validating system.

High-Fidelity NMR Protocol
  • System Suitability: Run a blank spectrum of the anhydrous DMSO-d₆ to identify residual water (3.33 ppm) and validate the TMS internal standard (0.00 ppm). This validates the chemical shift axis.

  • Sample Preparation: Dissolve 15 mg of 3-aminooxetane-3-carboxamide in 0.6 mL of anhydrous DMSO-d₆. Vortex for 60 seconds to ensure complete dissolution.

  • Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans, relaxation delay 2.0 s) and ¹³C NMR at 100 MHz (minimum 512 scans, relaxation delay 2.0 s) to ensure an adequate signal-to-noise ratio for the quaternary C3 carbon.

  • Internal Validation: Verify the integration ratio of the oxetane protons (4H) to the amide (2H) and amine (2H) protons. A strict 4:2:2 ratio confirms structural integrity and purity.

ATR-FTIR Protocol
  • Background Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background scan (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor. This self-validates the baseline.

  • Sample Acquisition: Apply 2-3 mg of the neat solid to the crystal. Apply consistent pressure using the anvil. Acquire the sample spectrum (32 scans).

  • Validation: Ensure the baseline remains flat and the maximum absorbance does not exceed 1.2 A.U. to prevent peak distortion and non-linear detector response.

LC-ESI-MS Protocol
  • Calibration & SST: Infuse a tuning mix standard to calibrate the mass axis (<5 ppm error). Run a blank injection (mobile phase) to establish the baseline noise level.

  • Chromatography: Due to the extreme polarity of the analyte, use a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than a standard C18, which would result in zero retention. Mobile phase: Acetonitrile and Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Acquisition: Scan range m/z 50–300 in ESI+. Apply a collision energy ramp (10–30 eV) for MS/MS fragmentation.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Data Summary (DMSO-d₆, 400/100 MHz)

Nucleus Chemical Shift (ppm) Multiplicity Integration Assignment
¹H 7.40 Broad Singlet 1H -CONH₂ (Amide proton)
¹H 7.20 Broad Singlet 1H -CONH₂ (Amide proton)
¹H 4.55 Doublet (J = 6.2 Hz) 2H Oxetane -CH₂- (Diastereotopic)
¹H 4.35 Doublet (J = 6.2 Hz) 2H Oxetane -CH₂- (Diastereotopic)
¹H 2.60 Broad Singlet 2H -NH₂ (Amine protons)
¹³C 176.4 Singlet - C=O (Amide Carbonyl)
¹³C 81.5 Singlet - C2, C4 (Oxetane CH₂)

| ¹³C | 58.2 | Singlet | - | C3 (Quaternary Oxetane C) |

Table 2: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹) Intensity Assignment
3350, 3280 Strong, Broad N-H Stretch (Amine & Amide)
2950, 2880 Weak C-H Stretch (Oxetane ring)
1665 Strong, Sharp C=O Stretch (Amide I)
1610 Medium N-H Bend (Amide II)

| 975 | Strong, Sharp | C-O-C Asymmetric Stretch (Oxetane) |

Table 3: ESI-MS/MS Fragmentation Data

m/z Ion Type Relative Abundance Assignment
117.1 [M+H]⁺ 100% (Base Peak) Protonated molecular ion
100.1 [M+H - NH₃]⁺ ~40% Loss of ammonia
73.0 [M+H - CONH₂]⁺ ~25% Loss of carboxamide group

| 55.0 | [M+H - NH₃ - HCONH₂]⁺ | ~10% | Oxetane ring opening / cleavage |

Structural and Workflow Visualizations

G Prep Sample Preparation (High Purity >98%) NMR NMR Spectroscopy (DMSO-d6, 400 MHz) Prep->NMR Solubilization IR FT-IR Spectroscopy (ATR Mode) Prep->IR Solid State MS LC-ESI-MS (Positive Ion Mode) Prep->MS Dilution Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Multi-modal spectroscopic workflow for structural validation.

MS_Frag Parent [M+H]+ m/z 117.1 Frag1 [M+H - NH3]+ m/z 100.1 Parent->Frag1 -17 Da (NH3) Frag2 [M+H - CONH2]+ m/z 73.0 Parent->Frag2 -44 Da (CONH2) Frag3 Ring Opening m/z 55.0 Frag1->Frag3 -45 Da (HCONH2)

Proposed ESI-MS positive ion fragmentation pathway.

References

  • 138650-60-9 | 3-aminooxetane-3-carboxamide. BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAkNG3weGRfAyRVGRnHQdQdBVxZtl2caLCI7h6ZunQoYI-YPg7fJl1CoCOKsTIsUAJiiKuo_eN_2gAwXCiBbp1VP9ZU2Lffz2auD1dTA11FYsOjHMIy4xulW9nqzi3oNrGezPnrKlaFN7ZzPg=]
  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7N9yUj18SBR-WMLR6x_0Fi7-TmMzDDyPjvSEC6yzS_bG-U8n8EnRnNfwk534NlTaI9PXwANccXeiZqcyyIhel72jW3L9lDaavzWmNgECoW4UCFf9L1jH_nTXTfqDkmKE7ahz1Frs2On-xevfYv5xUjDsD]
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSwQDr6S3p_vSU8asDi-COdyVH2885KjdOEVtmWZsUVIeVpDx4ikHUpuj3mLLQwqQRPdN-QU-Pqn9UmIizL0HUONpJp4SDqjakmtmDsaxd6m99i15wCtUfrT3fPWnThX4MhQ==]
  • N–H⋯X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. Chemical Science (RSC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD3g0l0O_uDteNTFRqQIF12el-aqOrQW1ga35TKBmxnx3GpvRXNQsmdjwy86GBN8pYQ4a0dGCwUyGKRz6QOOKo7PoERDFtGr_q5KOR6H6G0HtpTqOo-ZNb3X3IadyEe85xWho-MS1EMsZuhf0ffsfYdgmFxgW5c0o=]
Foundational

Physicochemical Profiling of 3-Aminooxetane-3-Carboxamide Acetic Acid Salt: Solubility, Stability, and Methodological Workflows

Executive Summary The integration of small, highly strained heterocycles into pharmaceutical pipelines has fundamentally shifted lead optimization strategies. The oxetane ring functions as a premier bioisostere for gem-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of small, highly strained heterocycles into pharmaceutical pipelines has fundamentally shifted lead optimization strategies. The oxetane ring functions as a premier bioisostere for gem-dimethyl groups and carbonyls, inherently reducing lipophilicity while enhancing metabolic stability. Within this class, 3-aminooxetane-3-carboxamide () provides a dense array of hydrogen bond donors and acceptors. However, the free base exhibits profound intermolecular hydrogen bonding, which elevates crystal lattice energy and impedes dissolution kinetics. To circumvent these thermodynamic barriers, the acetic acid salt () is engineered, offering an optimized physicochemical profile for downstream formulation.

Mechanistic Rationale: The Causality of Salt Selection

In early-stage drug development, the selection of a salt form is not arbitrary; it is a calculated manipulation of solid-state thermodynamics. Why utilize the acetic acid salt over the free base or a strong mineral acid salt (e.g., HCl)?

  • Crystal Lattice Disruption: The free base forms a rigid crystalline network driven by the primary amine and carboxamide functionalities. Protonation of the amine by acetic acid introduces an ion pair that disrupts this symmetry, lowering the melting point and reducing the enthalpy of fusion.

  • Microenvironmental pH Modulation: Acetate acts as a weak conjugate base. Upon dissolution, it buffers the diffusion layer surrounding the solid particle. This maintains a microenvironmental pH that favors the ionized state of the primary amine, thereby accelerating dissolution kinetics.

  • Mitigating the Common-Ion Effect: Unlike hydrochloride salts, which frequently suffer from suppressed solubility in gastric fluids due to the common-ion effect (high endogenous Cl⁻ concentrations), the acetate salt maintains consistent solubility across diverse physiological compartments.

Solubility Profile and Thermodynamic Dynamics

Solubility must be evaluated through both kinetic (dissolution rate) and thermodynamic (equilibrium) lenses. The acetate salt demonstrates a marked improvement in thermodynamic solubility compared to the free base, driven by the increased solvation enthalpy of the ionized species.

Table 1: Comparative Physicochemical Profiling

Parameter3-Aminooxetane-3-carboxamide (Free Base)Acetic Acid Salt
CAS Registry Number 138650-60-92126177-95-3
Molecular Formula C₄H₈N₂O₂C₆H₁₂N₂O₄
Molecular Weight 116.12 g/mol 176.17 g/mol
Aqueous Solubility (pH 7.4) ~15 - 20 mg/mL> 100 mg/mL
LogP (Predicted) -1.2-1.8 (Ionized state)
Crystal Lattice Energy High (Rigid H-bond network)Moderate (Ion-paired)
Hygroscopicity LowModerate to High

Stability Dynamics: Solution and Solid-State Vulnerabilities

According to standard material safety data, the compound remains chemically stable under recommended dry, ambient storage conditions (). However, while oxetanes are remarkably stable compared to epoxides, they are not entirely inert. The stability of the 3-aminooxetane-3-carboxamide acetic acid salt is dictated by two primary structural vulnerabilities:

  • Oxetane Ring Strain (~107 kJ/mol): Under highly acidic conditions (pH < 2), the oxetane oxygen can undergo rapid protonation. This activates the adjacent carbons, making them highly susceptible to nucleophilic attack (e.g., by water), culminating in irreversible ring-opening.

  • Carboxamide Hydrolysis: Under strongly basic conditions (pH > 10) or elevated thermal stress, the carboxamide group is vulnerable to hydrolysis, yielding the corresponding carboxylic acid and releasing ammonia gas.

Self-Validating Experimental Protocols

To ensure absolute data integrity, analytical workflows must be self-validating—meaning the protocol inherently includes internal controls that immediately flag procedural or instrumental failures.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is selected over kinetic solvent-dispense methods because it establishes true thermodynamic equilibrium, accounting for potential polymorphic transformations or salt disproportionation during dissolution.

  • Preparation: Weigh precisely 50 mg of the acetate salt into a 2 mL borosilicate glass vial.

  • Buffer Addition: Add 0.5 mL of the target aqueous medium (e.g., 50 mM Phosphate Buffer pH 7.4).

  • Equilibration: Agitate the suspension on an orbital shaker at 300 rpm at exactly 25.0 ± 0.1 °C for 24 hours.

    • Self-Validation Check: Visually confirm the presence of undissolved solid at the 24-hour mark. If the solution is entirely clear, the system is not saturated; add an additional 25 mg of API and repeat equilibration.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet undissolved material.

  • Quantification: Dilute the supernatant volumetrically and analyze via HPLC-UV (λ = 210 nm) against a 5-point calibration curve (R² > 0.999).

  • Solid-State Verification: Analyze the residual solid pellet via Powder X-Ray Diffraction (PXRD) to ensure the salt did not disproportionate back to the free base during the aqueous equilibration phase.

Protocol B: Accelerated Stability Testing (ICH Q1A Guidelines)

Causality: Stress testing identifies the intrinsic stability of the molecule and maps degradation pathways, which is critical for guiding downstream excipient compatibility and formulation development.

  • Sample Allocation: Distribute 10 mg aliquots of the solid salt into open and closed glass vials.

  • Stress Conditions: Expose solid vials to 40°C/75% RH for 1, 2, and 4 weeks. Concurrently, prepare solution-phase samples in pH 2, pH 7, and pH 10 buffers at 60°C for 7 days.

  • Quenching & Extraction: Neutralize solution samples to pH 7 immediately upon removal to halt degradation kinetics. Dissolve solid samples in a standardized diluent (50:50 Water:Acetonitrile).

  • Analysis: Inject into a high-resolution LC-MS/MS system.

    • Self-Validation Check (Mass Balance): Calculate the mass balance. The sum of the peak areas of the parent compound and all identified degradants must equal the peak area of the day-zero control (± 5%). A loss of mass balance immediately indicates the presence of volatile degradants (e.g., ammonia loss) or irreversible column binding, requiring a method adjustment.

Visualizing the Workflows

AnalyticalWorkflow A 3-Aminooxetane-3-carboxamide Acetate Salt B Thermodynamic Solubility Assay A->B Aqueous Media C Accelerated Stability Testing A->C Temp/Humidity D HPLC-UV/MS Quantification B->D C->D E Degradant Identification C->E LC-MS/MS F Data Synthesis & Validation D->F E->F

Figure 1: Self-validating analytical workflow for solubility and stability profiling.

DegradationPathways Parent Intact Acetate Salt (Stable at pH 4-8) Acidic Acidic Stress (pH < 2) Parent->Acidic Basic Basic Stress (pH > 10) Parent->Basic Thermal Thermal Stress (> 60°C) Parent->Thermal RingOpen Oxetane Ring Opening Acidic->RingOpen Protonation Hydrolysis Carboxamide Hydrolysis Basic->Hydrolysis Nucleophilic Attack Dissociation Acetate Dissociation Thermal->Dissociation Volatilization

Figure 2: Mechanistic degradation pathways of 3-aminooxetane-3-carboxamide under stress.

References

  • United States Patent Office. "Stable Compounds and Heteroaryl Groups in Drug Synthesis (Mention of 3-aminooxetane-3-carboxamide)." Google Patents / Googleapis. Available at: [1]

Sources

Exploratory

Theoretical and Computational Studies of Oxetane Ring Strain: A Blueprint for Rational Drug Design

As the frontier of drug discovery increasingly relies on the precise modulation of physicochemical properties, the four-membered oxetane ring has transitioned from an academic curiosity to a privileged structural motif....

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Author: BenchChem Technical Support Team. Date: April 2026

As the frontier of drug discovery increasingly relies on the precise modulation of physicochemical properties, the four-membered oxetane ring has transitioned from an academic curiosity to a privileged structural motif. Pioneered by Carreira and collaborators as a metabolically stable bioisostere for gem-dimethyl and carbonyl groups, oxetane's utility is fundamentally governed by its unique energetic landscape.

As a Senior Application Scientist, I present this whitepaper to deconstruct the theoretical underpinnings of oxetane ring strain, detail the computational methodologies required for its accurate quantification, and explain the causality behind its transformative applications in medicinal chemistry.

The Physical Chemistry of Oxetane Ring Strain

The chemical behavior of any cyclic system is dictated by its Ring Strain Energy (RSE)—the excess potential energy a cyclic molecule possesses relative to a strain-free acyclic analogue. For oxetane, this energy is substantial, computationally and experimentally converging around 25.5 to 26.4 kcal/mol (1[1]).

This strain arises from two primary antagonistic forces:

  • Angle Strain (Baeyer Strain): The four-membered ring forces the endocyclic bond angles to deviate severely from the ideal tetrahedral geometry (109.5°).

  • Torsional Strain (Pitzer Strain): The eclipsing interactions between adjacent C-H bonds drive the ring to pucker out of planarity.

The Causality of Conformation: Why Oxetane is Nearly Planar

A classic carbocycle like cyclobutane adopts a highly puckered conformation (~30° puckering angle) to relieve the immense Pitzer strain generated by four sets of eclipsing methylene hydrogens, even though this puckering slightly increases Baeyer angle strain.

However, oxetane replaces one methylene group with an oxygen atom. Because the oxygen atom lacks hydrogen substituents, one entire set of eclipsing H-H (gauche) interactions is eliminated. Without this specific torsional penalty, the thermodynamic driving force for puckering is drastically reduced. Consequently, oxetane adopts a nearly planar conformation, with a minimal puckering angle of just 8.7° at 140 K (2[2]).

This near-planarity has profound electronic consequences. The compressed endocyclic C-C-O angles force the exocyclic oxygen lone pairs to expand their s-character and project outward. This makes oxetane a significantly stronger hydrogen-bond acceptor and Lewis base than unstrained ethers like tetrahydrofuran (THF) (2[2]).

Quantitative Data: Comparative Ring Strain

To contextualize oxetane's energetic profile, we must compare it against other common saturated cyclic systems. The data below synthesizes high-level computational and experimental consensus.

CompoundRing SizeRing Strain Energy (kcal/mol)Puckering Angle (°)Primary Strain Driver
Oxirane 327.30 (Planar)Extreme Angle Strain
Cyclobutane 426.3~30Angle + Torsional Strain
Oxetane 425.5 - 26.48.7Angle Strain
Tetrahydrofuran 55.6~20-30Mild Torsional Strain
Cyclohexane 6~0Chair (Staggered)Strain-Free

Table 1: Comparative Ring Strain Energies (RSE) and conformational properties of cyclic ethers and alkanes.

Computational Methodologies for Strain Quantification

Ring strain is not a direct quantum mechanical observable; it must be extracted by comparing the cyclic molecule to a hypothetical strain-free reference state (3[3]). While isodesmic reactions conserve the number and types of formal bonds, they often fail to account for the subtle differences in atomic hybridization.

To achieve chemical accuracy, we must employ homodesmotic reactions . Homodesmotic schemes conserve not only the bond types but also the specific hybridization states of the atoms involved (e.g., ensuring an sp3 carbon bonded to an sp3 oxygen is matched on both sides of the equation). This structural symmetry ensures that systematic errors—such as basis set truncation errors and dynamic electron correlation deficiencies—cancel out almost perfectly across the reaction coordinate (4[4], 5[5]).

Protocol: Self-Validating Homodesmotic Quantification of Oxetane RSE

To compute the RSE of oxetane, execute the following step-by-step computational workflow. This protocol is designed as a self-validating system to ensure rigorous scientific integrity.

  • Construct the Homodesmotic Scheme: Define the hypothetical reaction. For oxetane ( C3​H6​O ), a standard homodesmotic reaction is: Oxetane + 2 Ethane Dimethyl Ether + 2 Propane

  • Geometry Optimization: Optimize the 3D geometries of all reactants and products using Density Functional Theory (DFT), specifically the B3LYP functional with a 6-311+G(d,p) basis set, to locate the global minima.

  • Vibrational Frequency Analysis & Self-Validation: Calculate the harmonic vibrational frequencies at the optimized geometries. Self-Validation Check: Ensure there are exactly zero imaginary frequencies for all molecules. The presence of an imaginary frequency mathematically proves the geometry is a transition state, not a local minimum. If found, perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

  • Zero-Point and Thermal Corrections: Extract the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy ( Hcorr​ ) at 298.15 K from the frequency output.

  • High-Level Single-Point Energy Evaluation: To capture dynamic electron correlation accurately, perform a single-point energy calculation on the DFT-optimized geometries using Coupled Cluster theory with singles, doubles, and perturbative triples: CCSD(T)/cc-pVTZ.

  • Enthalpy Derivation & RSE Extraction: Calculate the absolute enthalpy for each species: H=ECCSD(T)​+Hcorr​ . The Ring Strain Energy is the enthalpy of the reaction:

    RSE=ΔHrxn​=∑Hproducts​−∑Hreactants​ .

G A Select Target & Acyclic References B Geometry Optimization (DFT/B3LYP) A->B C Frequency Calculation (ZPVE & Thermal) B->C D Self-Validation: Zero Imaginary Frequencies? C->D D->B No (Perturb & Re-optimize) E High-Level Single Point Energy (CCSD(T)) D->E Yes F Construct Homodesmotic Reaction Scheme E->F G Calculate Reaction Enthalpy (ΔH = RSE) F->G

Computational workflow for determining oxetane ring strain using homodesmotic reactions.

Translational Implications in Drug Discovery

The theoretical strain of oxetane translates directly into its behavior in biological systems and synthetic pipelines. Understanding the causality between strain and stability is critical for drug design.

Kinetic Stability vs. Thermodynamic Strain

Given an RSE of ~25.5 kcal/mol, unsubstituted oxetanes are thermodynamically primed for ring-opening reactions via nucleophilic attack. However, in medicinal chemistry, oxetanes are frequently substituted at the 3-position (e.g., 3,3-disubstituted oxetanes).

The Causality: The trajectory for an SN​2 -like ring opening requires a nucleophile to attack the C-O σ∗ antibonding orbital from the backside. Introducing bulky substituents at the 3-position creates severe neopentyl-like steric hindrance. This physical barrier blocks the nucleophilic trajectory, rendering 3,3-disubstituted oxetanes completely kinetically stable under physiological conditions, despite their high inherent thermodynamic strain (6[6]).

Physicochemical Tuning

Because of the highly polarized, strained C-O bonds, oxetane exerts a powerful electron-withdrawing inductive effect. When placed α or β to an aliphatic amine, the oxetane ring pulls electron density away from the nitrogen, lowering its pKa​ by up to 2.7 units (making it ~500 times less basic). This reduction in basicity dramatically improves the lipophilicity profile ( logD ) and metabolic clearance rates of lead compounds (7[7]). Furthermore, the moderate ring strain can be leveraged to steer metabolic clearance toward microsomal epoxide hydrolase (mEH) rather than Cytochrome P450 (CYP) enzymes, mitigating the risk of drug-drug interactions (7[7]).

G Root Oxetane Ring Strain (~25.5 kcal/mol) Sub1 Angle Strain (Baeyer) Root->Sub1 Sub2 Torsional Strain (Pitzer) Root->Sub2 Prop1 High Reactivity (Ring Opening) Sub1->Prop1 Prop2 Exposed Oxygen Lone Pairs Sub2->Prop2 Med1 3,3-Disubstitution (Steric Shielding) Prop1->Med1 Mitigated by Med2 Strong H-Bond Acceptor Prop2->Med2 Enables

Logical mapping of oxetane strain components to physicochemical and medicinal properties.

Conclusion

The integration of oxetane into modern drug discovery is a triumph of applied physical chemistry. By utilizing high-level computational methods—specifically homodesmotic reaction schemes—we can accurately quantify its ~25.5 kcal/mol ring strain. Understanding the causality between this strain, the molecule's near-planar geometry, and its electronic distribution allows medicinal chemists to rationally design 3,3-disubstituted oxetanes that bypass kinetic instability while harnessing the motif's powerful inductive and hydrogen-bonding properties.

References

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry / PMC. 2

  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. OSTI. 1

  • Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. 3

  • Homodesmotic Reactions and their Application to Ring-strain Energies. ResearchGate. 4

  • Reaction-Level Consistency within the Variational Quantum Eigensolver: Homodesmotic Ring Strain Energies of Cyclic Hydrocarbons. arXiv. 5

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. 6

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry / PMC.7

Sources

Foundational

The Synthesis and Functionalization of 3-Substituted Oxetanes: A Technical Whitepaper for Medicinal Chemistry

Executive Summary The oxetane ring has fundamentally disrupted traditional medicinal chemistry, evolving from a structural curiosity into a privileged scaffold. By acting as a highly polar, metabolically stable bioisoste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxetane ring has fundamentally disrupted traditional medicinal chemistry, evolving from a structural curiosity into a privileged scaffold. By acting as a highly polar, metabolically stable bioisostere for gem-dimethyl and carbonyl groups, 3-substituted oxetanes address critical attrition factors in drug development, such as poor aqueous solubility and rapid cytochrome P450-mediated clearance. This whitepaper provides an in-depth, mechanistically grounded guide to the modern synthesis of 3-substituted oxetanes, bridging foundational de novo cyclizations with cutting-edge continuous flow and photoredox methodologies.

The Physicochemical Imperative of Oxetanes in Drug Design

The strategic incorporation of oxetanes is driven by their unique structural geometry. Unlike the relatively planar cyclobutane, oxetane exhibits a small puckering angle of 8.7°, driven by the reduction of transannular steric interactions when a methylene unit is replaced by an oxygen atom. As detailed by Carreira and co-workers (), the strained C–O–C bond angle effectively exposes the oxygen lone pairs, transforming the oxetane core into a formidable hydrogen-bond acceptor and Lewis base.

Causality in Design: Why do oxetanes improve metabolic stability compared to gem-dimethyl groups? The incorporation of the electronegative oxygen atom significantly lowers the lipophilicity (LogD) of the molecule. This reduction in lipophilicity decreases non-specific binding to lipophilic off-targets and drastically reduces the rate of oxidative metabolism by hepatic enzymes.

Table 1: Physicochemical Impact of Structural Motif Incorporation
Structural MotifLipophilicity (LogP impact)Metabolic StabilityHydrogen Bond Acceptor StrengthAqueous Solubility
gem-Dimethyl High (+0.5 to +1.0)Low (Prone to oxidation)NonePoor
Carbonyl ModerateModerate (Reducible)StrongModerate
3-Substituted Oxetane Low (-0.5 to 0)High (Resistant to P450)Very Strong (Exposed lone pairs)Excellent

Strategic Workflows for Oxetane Synthesis

The synthesis of 3-substituted oxetanes generally bifurcates into two distinct strategies: de novo construction of the four-membered ring and the late-stage derivatization of pre-formed building blocks (such as 3-oxetanone or 3-aminooxetane). A recent comprehensive review () highlights that while de novo synthesis is essential for highly complex spirocyclic architectures, late-stage derivatization is preferred for rapid structure-activity relationship (SAR) exploration.

G Start Target: 3-Substituted Oxetane DeNovo De Novo Ring Construction (Williamson, Paternò–Büchi) Start->DeNovo Acyclic Precursors Deriv Late-Stage Derivatization (from 3-Oxetanone/3-Aminooxetane) Start->Deriv Pre-formed Ring Product Functionalized Oxetane API DeNovo->Product Cyclization Deriv->Product Cross-Coupling / Flow Chem

Workflow for selecting de novo construction versus late-stage derivatization of oxetanes.

Causality in De Novo Cyclization: Williamson etherification of 1,3-diols or 1,3-halohydrins is notoriously challenging. The transition state requires a highly ordered conformation to overcome the entropic penalty of forming a strained 4-membered ring (ring strain ~25.5 kcal/mol). Furthermore, competing retro-aldol fragmentation or elimination pathways often dominate. Employing bulky bases like potassium tert-butoxide in aprotic polar solvents (e.g., THF) is a deliberate choice to sterically hinder the concerted fragmentation mechanism and favor the SN2 ring closure.

Advanced Methodologies: Photoredox and Flow Chemistry

As the demand for diverse 3-substituted oxetanes has surged, traditional nucleophilic substitutions have proven insufficient, particularly for constructing sterically hindered C–C bonds.

Dual Photoredox/Nickel Catalysis

Recent advancements have expanded the utility of 3-amino-oxetanes through dual photoredox/nickel-catalyzed systems (). By utilizing 3-amino-oxetane 3-carboxylic acids, researchers can generate transient oxetanyl radicals under mild visible-light irradiation, which are subsequently intercepted by a nickel catalyst for cross-coupling with aryl halides. This entirely avoids the harsh basic conditions that typically degrade the oxetane core.

Taming 3-Oxetanyllithium via Continuous Flow

Attempts to directly lithiate oxetanes to form 3-oxetanyllithium in batch reactors historically resulted in complete decomposition due to rapid α-elimination and ring-opening. Advancements demonstrated by continuous flow technology () have successfully tamed this highly unstable intermediate.

FlowChem Iodo 3-Iodooxetane + Solvent Mixer1 T-Mixer Cryogenic (-78°C) Iodo->Mixer1 Base Organolithium Reagent Base->Mixer1 Intermediate 3-Oxetanyllithium (Highly Unstable) Mixer1->Intermediate Halogen-Lithium Exchange Mixer2 T-Mixer Rapid Trapping Intermediate->Mixer2 Electrophile Electrophile (e.g., Ketone/Aldehyde) Electrophile->Mixer2 Product 3-Substituted Oxetane Product Mixer2->Product Nucleophilic Addition

Continuous flow setup for the generation and trapping of unstable 3-oxetanyllithium.

Table 2: Yield Comparison for 3-Oxetanyllithium Trapping (Batch vs. Continuous Flow)
ElectrophileBatch Yield (-78 °C, 1h)Flow Yield (-78 °C, tres = 0.5s)Primary Byproduct in Batch
Benzophenone< 10%85%Ring-opened alcohols
Benzaldehyde15%72%Ring-opened alcohols
Chloroacetophenone0%42% (as spiro-epoxide)Complete decomposition

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol 1: Synthesis of 3-Aryloxetanes via Photoredox/Ni Dual Catalysis

Causality: The use of an iridium photocatalyst enables the generation of an alkyl radical from the oxetane precursor under mild conditions, preventing thermal degradation. The nickel co-catalyst facilitates the challenging C(sp3)–C(sp2) bond formation.

  • Preparation & Degassing: In a glovebox, combine 3-amino-oxetane 3-carboxylic acid (1.0 equiv), aryl bromide (1.2 equiv), NiCl2·dtbbpy (10 mol%), and [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%) in anhydrous DMF.

    • Self-Validation Checkpoint: Sparge the sealed vial with argon for 15 minutes outside the glovebox. An oxygen sensor or the absence of oxidative quenching (the reaction must maintain a deep, vibrant color under irradiation) confirms successful deoxygenation.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Maintain the temperature at 25 °C using a cooling fan.

    • Self-Validation Checkpoint: Within the first 30 minutes of irradiation, the mixture must transition from a pale green (Ni(II) precatalyst) to a deep red/brown. This color shift visually validates the formation of the active Ni(0)/Ni(I) catalytic species.

  • Quenching & Analysis: After 16 hours, quench the reaction by exposing it to air and diluting with ethyl acetate.

    • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The complete consumption of the aryl bromide mass peak and the emergence of the product mass peak [M+H]+ confirms successful coupling prior to column chromatography.

Protocol 2: Continuous Flow Synthesis of 3-Substituted Oxetan-3-ols

Causality: By utilizing a continuous flow microreactor, the residence time of the highly unstable 3-oxetanyllithium species is restricted to sub-second intervals (0.5 s) before it is immediately quenched by the electrophile. This kinetic control entirely bypasses the thermodynamic degradation pathways dominant in batch reactors.

  • System Priming: Flush the microreactor system (PTFE tubing, internal diameter 0.8 mm) with anhydrous THF at a flow rate of 2.0 mL/min.

    • Self-Validation Checkpoint: Inline moisture sensors must read <10 ppm H2O. Any higher reading will result in the premature protonation of the organolithium reagent.

  • Lithiation (T-Mixer 1): Pump 3-iodooxetane (0.1 M in THF) and n-BuLi (0.11 M in hexanes) into the first T-mixer submerged in a -78 °C cryogenic bath. Calibrate pump rates to achieve a residence time of exactly 0.5 seconds.

    • Self-Validation Checkpoint: Inline IR spectroscopy immediately downstream of T-Mixer 1 must show the complete disappearance of the C–I stretch, confirming quantitative halogen-lithium exchange.

  • Trapping (T-Mixer 2): The effluent immediately enters a second T-mixer, intersecting a stream of the electrophile (e.g., benzophenone, 0.12 M in THF).

    • Self-Validation Checkpoint: Direct the combined effluent into a collection flask containing saturated aqueous NH4Cl. A clear phase separation upon warming, without the formation of heavy polymeric precipitates, indicates successful nucleophilic trapping over oxetane ring decomposition.

References

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews URL: [Link]

  • Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL: [Link]

  • Title: Taming 3-Oxetanyllithium Using Continuous Flow Technology Source: Organic Letters URL: [Link]

Exploratory

The Thermal and Chemical Stability of 3-Aminooxetane-3-Carboxamide: A Technical Guide for Drug Design

Executive Summary In modern medicinal chemistry, the transition from planar, sp2-hybridized structures to sp3-rich, three-dimensional scaffolds is a critical strategy for improving clinical success rates. 3-Aminooxetane-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2-hybridized structures to sp3-rich, three-dimensional scaffolds is a critical strategy for improving clinical success rates. 3-Aminooxetane-3-carboxamide (CAS 138650-60-9) has emerged as a privileged bioisostere, frequently deployed to replace gem-dimethyl groups, carbonyls, and metabolically labile amides [1].

This whitepaper provides an in-depth mechanistic analysis of the thermal and chemical stability of 3-aminooxetane-3-carboxamide. By examining the causality behind its structural robustness, we aim to equip drug development professionals with the thermodynamic and kinetic insights necessary to leverage this motif in late-stage lead optimization.

Structural & Electronic Causality of Stability

The stability of 3-aminooxetane-3-carboxamide is not merely a byproduct of its cyclic nature; it is a direct consequence of its unique electronic distribution and steric geometry. The oxetane ring adopts a rigid, slightly puckered conformation (approximately 8.7°).

The Inductive Effect and Amine Basicity

The electronegative oxygen atom within the four-membered ring exerts a powerful inductive electron-withdrawing effect. This effect propagates through the short σ-bonding framework to the 3-position. Consequently, the basicity of the adjacent primary amine is lowered by approximately 3 pKa units compared to a standard aliphatic amine [2].

  • Causality: By depressing the pKa, the amine remains largely non-ionized at physiological pH (7.4). This reduction in basicity prevents protonation-driven efflux and reduces the molecule's affinity for the oxidative active sites of Cytochrome P450 (CYP450) enzymes, directly causing its high metabolic stability[1].

Steric Shielding via 3,3-Disubstitution

While mono-substituted oxetanes can be susceptible to nucleophilic ring-opening, the 3,3-disubstitution pattern in 3-aminooxetane-3-carboxamide provides profound steric hindrance. The bulky amino and carboxamide groups physically block the trajectory required for nucleophiles to access the C–O antibonding orbitals (σ*), rendering the ring highly chemically robust [3].

Chemical Stability Profile

Hydrolytic and Enzymatic Resistance

Standard peptide bonds and primary amides are highly susceptible to hydrolysis by carboxylesterases and amidases in human serum. However, replacing a peptidic amide bond with a 3-aminooxetane motif yields a non-hydrolyzable mimic. For example, incorporating 3-aminooxetanes into Leu-enkephalin analogues doubles their half-life in human serum while preserving receptor binding affinity [4]. The oxetane core mimics the H-bond acceptor properties of a carbonyl without providing the scissile C–N bond required for enzymatic cleavage.

Acid/Base Stability
  • Basic Conditions: The oxetane ring is exceptionally stable in basic environments. Unlike epoxides, which readily open upon treatment with strong nucleophiles, 3-aminooxetane-3-carboxamide resists degradation even under strong basic reflux [3].

  • Acidic Conditions: The primary vulnerability of the oxetane ring lies in highly acidic conditions (pH < 2.0). Protonation of the ring oxygen activates the adjacent carbons, lowering the activation energy for nucleophilic attack and subsequent ring-opening to form diols [5]. However, the 3,3-disubstitution significantly slows this kinetic pathway compared to unsubstituted variants.

Thermal Degradation Kinetics

Under recommended storage conditions (cool, dry, and well-ventilated), 3-aminooxetane-3-carboxamide is thermodynamically stable. However, the inherent ring strain of the four-membered heterocycle dictates its high-temperature behavior.

At elevated temperatures (typically >100°C to 150°C), the thermal energy overcomes the activation barrier required to relieve ring strain. The primary degradation pathway involves homolytic or concerted bond cleavage, leading to retro-aldol-type fragmentation or the formation of acyclic amino-alcohols [3]. Therefore, high-temperature synthetic steps (e.g., harsh cross-coupling reactions) must be carefully optimized with appropriate ligands to prevent premature thermal decomposition of the oxetane building block.

Pathway A 3-aminooxetane-3-carboxamide (Stable Core) B Acidic Media (pH < 2) A->B Protonation C Thermal Stress (> 100°C) A->C Heat D Enzymatic (HLM/Serum) A->D Bioisosterism E Ring-Opening (Diol Formation) B->E Nucleophilic Attack F Thermal Cleavage C->F Strain Release G Highly Resistant (Steric Shielding) D->G Evades Esterases

Fig 1. Degradation pathways and stability profile of 3-aminooxetane-3-carboxamide.

Quantitative Data Presentation

To illustrate the bioisosteric superiority of the 3-aminooxetane core, the following table summarizes comparative stability and physicochemical metrics against standard structural motifs.

Property / Metric3-Aminooxetane-3-CarboxamideGem-Dimethyl AnalogStandard Amide Analog
Aqueous Solubility (pH 7.4) High (>250 μM)Low (<50 μM)Moderate (~100 μM)
Amine pKa ~6.5 (Largely neutral)~9.5 (Protonated)N/A
HLM Intrinsic Clearance ( CLint​ ) < 15 μL/min/mg (Stable)> 80 μL/min/mg (Labile)> 50 μL/min/mg (Labile)
Human Serum Half-Life ( T1/2​ ) > 120 minutesN/A~ 10 minutes
Thermal Decomposition Temp. ~ 120°C - 150°C> 200°C> 200°C

Self-Validating Experimental Protocols

To ensure scientific integrity, stability assessments must utilize self-validating experimental designs. The following protocols include internal controls to verify assay functionality independent of the test compound's performance.

Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay

Purpose: To quantify the resistance of 3-aminooxetane-3-carboxamide derivatives to CYP450-mediated oxidation. Self-Validation Mechanism: Inclusion of Verapamil (high clearance) and Warfarin (low clearance) as concurrent positive and negative controls ensures the microsomes are active and the LC-MS/MS quantification is calibrated.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the oxetane compound in DMSO. Dilute to a 1 μM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots. Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ) based on the log-linear decline of the parent compound area ratio.

Assay S1 Sample Prep (1 μM) S2 HLM Incubation (+NADPH, 37°C) S1->S2 S3 Quench (Cold MeCN) S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 Data Output (T_1/2, CL_int) S4->S5

Fig 2. Self-validating experimental workflow for Human Liver Microsome (HLM) stability assay.

Protocol B: Forced Chemical Degradation (Acidic & Thermal)

Purpose: To establish the thermodynamic boundaries of the oxetane ring. Self-Validation Mechanism: Mass balance tracking. The sum of the parent compound and identified degradants (e.g., diols) must equal 95-105% of the initial concentration, proving no material was lost to volatilization or unmonitored precipitation.

Step-by-Step Methodology:

  • Acidic Stress: Dissolve the compound in 0.1 N HCl (pH 1.0) to a concentration of 1 mg/mL.

  • Thermal Stress: Place the sealed vials in a controlled heating block at 60°C, 80°C, and 100°C.

  • Aliquot Collection: Draw samples at 1, 4, 24, and 48 hours.

  • Neutralization: Neutralize acidic samples immediately with an equivalent volume of 0.1 N NaOH to halt degradation.

  • Quantification: Analyze via HPLC-UV/MS to identify the appearance of the ring-opened diol mass (M + 18 Da) and calculate the first-order degradation rate constant ( k ) at each temperature.

References

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Organic Letters - ACS Publications. Oxetanyl Amino Acids for Peptidomimetics. Retrieved from [Link]

  • Chemical Reviews - ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: 3-Aminooxetane-3-Carboxamide as a Next-Generation Bioisostere for Gem-Dimethyl and Carbonyl Groups

Executive Summary The strategic incorporation of sp³-rich motifs is a cornerstone of modern medicinal chemistry, aimed at escaping the "flatland" of planar, sp²-hybridized molecules. The oxetane ring has emerged as a pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of sp³-rich motifs is a cornerstone of modern medicinal chemistry, aimed at escaping the "flatland" of planar, sp²-hybridized molecules. The oxetane ring has emerged as a premier structural element, fundamentally altering the physicochemical landscape of drug candidates[1]. Specifically, the 3-aminooxetane-3-carboxamide scaffold serves as a highly versatile, dual-purpose bioisostere capable of replacing both lipophilic gem-dimethyl groups and metabolically labile carbonyl/amide functionalities[2].

This application note provides an authoritative guide on the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for integrating 3-aminooxetane-3-carboxamides into hit-to-lead optimization campaigns.

Mechanistic Rationale & Physicochemical Profiling

As a Senior Application Scientist, it is critical to understand why a bioisosteric replacement succeeds, rather than simply observing the empirical outcome. The success of the 3-aminooxetane-3-carboxamide scaffold relies on three foundational mechanisms:

Overcoming Gem-Dimethyl Liabilities

Gem-dimethyl groups are traditionally deployed to block metabolically vulnerable C–H bonds (e.g., preventing Cytochrome P450-mediated oxidation). However, this substitution invariably increases lipophilicity (LogP) and drastically reduces aqueous solubility, often leading to poor oral bioavailability and off-target toxicity[3].

  • The Oxetane Solution: Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane maintains the required steric bulk and molar volume to block metabolism, but introduces a highly polar oxygen atom[4]. This oxygen acts as a potent hydrogen-bond acceptor, reducing the LogD by 0.5 to 1.0 units and enhancing thermodynamic solubility by up to 4,000-fold[5].

Surrogacy for Carbonyl and Amide Groups

Carbonyl groups (in ketones, esters, and amides) are ubiquitous in drug design but carry inherent liabilities: they are electrophilic, susceptible to enzymatic reduction, and can promote epimerization at adjacent α-stereocenters[6].

  • The Oxetane Solution: The spatial arrangement of the oxygen lone pairs in the oxetane closely mimics that of the carbonyl oxygen, preserving critical hydrogen-bond networks within the target binding pocket[7]. However, unlike the planar, sp²-hybridized carbonyl, the oxetane is fully sp³-hybridized. The 3-aminooxetane-3-carboxamide scaffold perfectly mimics a peptide bond or a substituted amide while entirely removing the electrophilic carbon, thereby halting α-epimerization and enhancing the fraction of sp³ carbons (Fsp³)[8].

Synergistic pKa Modulation

A critical advantage of the 3-aminooxetane system is its effect on basicity. The strong electron-withdrawing nature of the strained oxetane oxygen significantly lowers the pKa of the adjacent 3-amino group (often by 1.5 to 2.0 units compared to a standard aliphatic amine)[9]. This subtle modulation prevents the amine from being completely protonated at physiological pH, thereby increasing membrane permeability and reducing phospholipidosis risks[10].

Comparative Physicochemical Data

The following table summarizes the quantitative shifts in physicochemical properties when transitioning from traditional functional groups to the 3-aminooxetane-3-carboxamide bioisostere, derived from Matched Molecular Pair Analysis (MMPA)[11].

Property / MetricGem-Dimethyl GroupCarbonyl / Amide Group3-Aminooxetane-3-Carboxamide
Hybridization (Fsp³) High (sp³)Low (sp²)High (sp³)
Lipophilicity (ΔLogP) Baseline-1.0 to -1.5-0.5 to -1.2
Aqueous Solubility Poor (<10 µg/mL)ModerateExcellent (Up to 4000x increase)
H-Bond Acceptor NoYes (Strong)Yes (Strong, via lone pairs)
Metabolic Stability (HLM) High (Blocks oxidation)Low (Prone to reduction/hydrolysis)High (Resistant to CYP450 & hydrolases)
α-Epimerization Risk N/AHighEliminated

Hit-to-Lead Decision Workflow

The following diagram illustrates the logical decision tree for identifying structural liabilities and applying the 3-aminooxetane-3-carboxamide bioisostere during lead optimization.

BioisostereWorkflow Start Lead Optimization Phase Identify Structural Liabilities Liability1 High Lipophilicity (LogP > 4) Poor Aqueous Solubility (Gem-Dimethyl Liability) Start->Liability1 Liability2 Metabolic Instability Electrophilicity / Epimerization (Carbonyl / Amide Liability) Start->Liability2 Intervention Bioisosteric Replacement: 3-Aminooxetane-3-Carboxamide Scaffold Liability1->Intervention Liability2->Intervention Mech1 Oxygen lone pairs mimic C=O Maintains H-bond network Intervention->Mech1 Mech2 sp3 hybridization (↑ Fsp3) Eliminates α-epimerization Intervention->Mech2 Mech3 Electron-withdrawing oxygen Lowers proximal amine pKa Intervention->Mech3 Validation In Vitro Validation (HLM/MLM Clearance, Thermodynamic Solubility) Mech1->Validation Mech2->Validation Mech3->Validation Outcome Optimized Drug Candidate (Enhanced PK/PD Profile) Validation->Outcome

Caption: Logical workflow for deploying 3-aminooxetane-3-carboxamides to resolve physicochemical liabilities.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality rationale and quality control (QC) checkpoints.

Protocol A: De Novo Synthesis of 3-Aminooxetane-3-Carboxamide Derivatives

This robust, scalable three-step sequence utilizes commercially available oxetan-3-one to generate the bioisosteric scaffold[12],[13].

Step 1: Bucherer-Bergs Hydantoin Synthesis

  • Rationale: The Bucherer-Bergs reaction is chosen over the Strecker synthesis because the resulting spiro-hydantoin is highly crystalline, allowing for purification without chromatography, and avoids the isolation of unstable α-amino nitriles.

  • Procedure:

    • Dissolve oxetan-3-one (1.0 equiv, 10 mmol) in a 1:1 mixture of EtOH/H₂O (20 mL).

    • Add ammonium carbonate ((NH₄)₂CO₃, 3.0 equiv) and potassium cyanide (KCN, 1.5 equiv). Caution: Highly toxic; perform in a dedicated fume hood with cyanide antidotes available.

    • Stir the sealed reaction mixture at 60 °C for 18 hours.

    • Cool to 0 °C. The oxetane-3-spiro-5'-hydantoin will precipitate. Filter, wash with ice-cold water, and dry under vacuum.

  • QC Checkpoint: LC-MS should show the [M+H]⁺ peak for the hydantoin. ¹H NMR (DMSO-d6) will show characteristic oxetane methylene doublets (~4.5 and 4.8 ppm) and two distinct NH signals.

Step 2: Basic Hydrolysis to 3-Aminooxetane-3-Carboxylic Acid

  • Rationale: Vigorous basic hydrolysis is required to open the highly stable hydantoin ring. Barium hydroxide is preferred over NaOH as it can be easily removed by precipitation with sulfuric acid, yielding the pure zwitterionic amino acid.

  • Procedure:

    • Suspend the spiro-hydantoin (1.0 equiv) in 2M aqueous Ba(OH)₂ (5.0 equiv).

    • Reflux the mixture at 110 °C for 24 hours.

    • Cool to room temperature and carefully neutralize to pH 7 using 2M H₂SO₄.

    • Filter the resulting BaSO₄ precipitate through a Celite pad.

    • Lyophilize the filtrate to yield 3-aminooxetane-3-carboxylic acid as a white powder.

Step 3: Amide Coupling (Carboxamide Formation)

  • Rationale: To prevent self-condensation, the amino group must be Boc-protected prior to coupling. HATU is utilized as the coupling reagent due to the steric hindrance around the quaternary α-carbon of the oxetane.

  • Procedure:

    • Protection: React 3-aminooxetane-3-carboxylic acid with Boc₂O (1.2 equiv) and Na₂CO₃ in H₂O/Dioxane to yield the N-Boc acid.

    • Coupling: Dissolve the N-Boc acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active ester.

    • Add the desired primary or secondary amine (1.2 equiv) and stir at room temperature for 4 hours.

    • Deprotection: Dilute with EtOAc, wash with brine, dry, and concentrate. Treat the crude intermediate with 20% TFA in DCM for 2 hours. Concentrate to yield the final 3-aminooxetane-3-carboxamide TFA salt.

  • QC Checkpoint: Final purity must be >95% by UPLC-UV (254 nm). High-Resolution Mass Spectrometry (HRMS) confirms the exact mass of the bioisosteric target.

Protocol B: In Vitro Metabolic Stability Assessment (HLM Intrinsic Clearance)
  • Rationale: To validate that the bioisosteric replacement successfully mitigates metabolic liabilities, the intrinsic clearance (CLint) must be measured using Human Liver Microsomes (HLM).

  • Procedure:

    • Prepare a 10 mM stock of the 3-aminooxetane-3-carboxamide compound in DMSO.

    • Dilute the stock to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.

    • Initiate the reaction by adding NADPH (final concentration 1 mM).

    • At time points 0, 5, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction and precipitate proteins.

    • Centrifuge at 4000 rpm for 15 minutes at 4 °C.

    • Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate intrinsic clearance: CLint = (k × Volume of incubation) / (mg of microsomal protein).

References

  • [1] Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [2] Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC / ACS Medicinal Chemistry Letters. Available at:[Link]

  • [4] Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • [7] Oxetanes as Promising Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • [8] Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. PubMed. Available at: [Link]

  • [3] Application of Bioisosteres in Drug Design. University of Tokyo. Available at: [Link]

  • [12] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. PMC. Available at:[Link]

  • [11] Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. Available at: [Link]

  • [9] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at:[Link]

  • [13] Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. The Royal Society of Chemistry. Available at: [Link]

  • [5] Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. Available at:[Link]

  • [6] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. Available at:[Link]

  • [10] Oxetanes as Promising Modules in Drug Discovery. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols: Leveraging 3-Aminooxetane-3-Carboxamide for Enhanced Drug-Like Properties

Introduction: The Quest for Three-Dimensionality and Physicochemical Optimization in Drug Design The modern drug discovery landscape is characterized by an increasing focus on complex biological targets, which often nece...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Three-Dimensionality and Physicochemical Optimization in Drug Design

The modern drug discovery landscape is characterized by an increasing focus on complex biological targets, which often necessitates the exploration of chemical space beyond flat, aromatic structures. The incorporation of three-dimensional (3D) scaffolds has emerged as a powerful strategy to enhance target selectivity, improve pharmacokinetic profiles, and navigate the challenges of intellectual property. Among these 3D motifs, the oxetane ring has garnered significant attention for its unique combination of properties.[1][2][3][4] This small, polar, four-membered heterocycle can profoundly influence the physicochemical characteristics of a lead compound, often leading to substantial improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2][3][4]

This application note provides a detailed guide for researchers on the strategic incorporation of a specific, highly functionalized building block: 3-aminooxetane-3-carboxamide . We will delve into the rationale for its use, synthetic strategies for its incorporation, and detailed protocols for assessing the resulting improvements in critical drug-like properties. The aim is to equip medicinal chemists and drug development scientists with the knowledge to effectively utilize this versatile moiety to accelerate their discovery programs.

The Strategic Advantage of the 3-Aminooxetane-3-Carboxamide Moiety

The 3-aminooxetane-3-carboxamide scaffold offers a unique constellation of features that address several common challenges in drug development:

  • Enhanced Aqueous Solubility: The inherent polarity of the oxetane ring, coupled with the hydrogen bonding capacity of the amino and carboxamide groups, can significantly improve the aqueous solubility of a parent molecule.[1][2][3][5] This is a critical parameter for achieving adequate drug exposure and bioavailability.

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more common functionalities like gem-dimethyl or carbonyl groups, for which it can serve as a bioisostere.[2][4][6] Its incorporation can block metabolically labile positions, leading to a longer half-life and reduced clearance.[2][6]

  • Reduced Lipophilicity (logD): In an era where "molecular obesity" is a significant concern, the polar nature of the oxetane can help to reduce the lipophilicity of a compound without sacrificing potency.[2][6] This can lead to improved overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • Modulation of Amine Basicity (pKa): The electron-withdrawing nature of the oxetane ring can significantly reduce the basicity of the adjacent amino group.[1][2][4] This modulation of pKa can be crucial for optimizing target engagement, improving cell permeability, and avoiding off-target effects such as hERG inhibition.[6]

  • Vectorial Exit Points for Further Functionalization: The presence of both a primary amine and a primary carboxamide provides two distinct points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in multiple directions.

The following diagram illustrates the key features of the 3-aminooxetane-3-carboxamide moiety that contribute to improved drug-like properties.

G cluster_moiety 3-Aminooxetane-3-Carboxamide cluster_properties Improved Drug-Like Properties moiety C(C1(N)C(=O)N)OC1 solubility Increased Aqueous Solubility moiety->solubility Polarity & H-bonding metabolism Enhanced Metabolic Stability moiety->metabolism Bioisosterism lipophilicity Reduced Lipophilicity (logD) moiety->lipophilicity Polar Nature pka Modulated Amine pKa moiety->pka Inductive Effect sar Dual Vectors for SAR moiety->sar NH2 & CONH2

Caption: Key contributions of 3-aminooxetane-3-carboxamide to drug properties.

Synthetic Strategies for Incorporation

The 3-aminooxetane-3-carboxamide moiety can be introduced into a target molecule through several synthetic approaches. The choice of strategy will depend on the overall synthetic route and the nature of the parent molecule.

Protocol 1: Amide Coupling with a Pre-functionalized Core

This is a common and versatile approach where the primary amine of 3-aminooxetane-3-carboxamide is coupled with a carboxylic acid on the parent molecule.

Experimental Workflow:

G start Parent Molecule (with -COOH) coupling Amide Coupling (e.g., HATU, EDCI/HOBt) start->coupling reagent 3-Aminooxetane-3-carboxamide reagent->coupling workup Aqueous Workup & Extraction coupling->workup purification Chromatography (e.g., HPLC, Flash) workup->purification product Final Product purification->product

Caption: Workflow for amide coupling incorporation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the parent molecule containing a carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Activation: Add an amide coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Oxetane: Add a solution of 3-aminooxetane-3-carboxamide (1.2 eq) in the same solvent to the reaction mixture.

  • Reaction: Monitor the reaction by LC-MS until completion (typically 2-16 hours).

  • Quenching and Extraction: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., EtOAc).

  • Washing: Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired compound.

Causality Behind Experimental Choices:

  • Coupling Reagents: HATU and EDCI/HOBt are chosen for their efficiency in forming amide bonds with minimal side reactions and racemization.

  • Base: DIPEA is used to neutralize the acid formed during the reaction without interfering with the coupling process.

  • Solvent: Aprotic solvents like DMF or DCM are used to ensure the solubility of the reactants and to prevent side reactions with water.

Protocol 2: Reductive Amination

This strategy is applicable when the parent molecule possesses a ketone or aldehyde functionality.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the parent molecule with a carbonyl group (1.0 eq) and 3-aminooxetane-3-carboxamide (1.1 eq) in a suitable solvent (e.g., DCE, MeOH). Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reduction: Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature and monitor by LC-MS until the reaction is complete (typically 4-24 hours).

  • Workup and Purification: Follow steps 5-8 as described in Protocol 1.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is well-suited for reductive amination and is tolerant of many functional groups.

Assessing the Impact on Drug-Like Properties: Protocols and Data Interpretation

The successful incorporation of the 3-aminooxetane-3-carboxamide moiety should be validated by a suite of in vitro assays to quantify the improvements in drug-like properties.

Table 1: Comparative Physicochemical Properties
PropertyParent Compound (Example)Oxetane-Modified CompoundRationale for Change
Aqueous Solubility (µM) 5150Increased polarity and H-bond donors/acceptors from the oxetane and carboxamide groups.
logD (pH 7.4) 3.82.5The polar oxetane ring reduces overall lipophilicity.[2][6]
Metabolic Stability (t½ in HLM, min) 10>60The oxetane serves as a metabolically stable bioisostere, blocking sites of oxidation.[2][6][7]
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) 0.52.0Improved solubility can enhance permeability; however, this is compound-specific and must be experimentally verified.
pKa (of adjacent amine) 9.57.8The electron-withdrawing effect of the oxetane ring reduces the basicity of the amine.[1][2][4]

HLM: Human Liver Microsomes

Protocol 3: Kinetic Aqueous Solubility Assay

Experimental Workflow:

G start Prepare 10 mM DMSO stock dilution Add stock to phosphate buffer (pH 7.4) start->dilution incubation Incubate and shake (e.g., 24h at 25°C) dilution->incubation filtration Filter to remove precipitate incubation->filtration analysis Quantify supernatant by LC-MS/MS filtration->analysis result Determine solubility (µM) analysis->result

Caption: Workflow for kinetic aqueous solubility assay.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilution: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

  • Incubation: Seal the plate and shake at room temperature for 24 hours to allow for equilibration.

  • Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate by LC-MS/MS against a standard curve to determine the concentration of the dissolved compound.

Protocol 4: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture at 37°C for 5 minutes, then initiate the reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The half-life (t½) is determined by plotting the natural log of the percentage of remaining compound versus time.

Conclusion

The incorporation of 3-aminooxetane-3-carboxamide represents a sophisticated and highly effective strategy for addressing common liabilities in drug discovery programs. Its ability to simultaneously improve solubility, metabolic stability, and lipophilicity, while also providing a handle to fine-tune amine basicity, makes it an invaluable tool for the medicinal chemist. The protocols outlined in this application note provide a practical framework for the synthesis and evaluation of compounds containing this promising scaffold. By leveraging the unique properties of 3-aminooxetane-3-carboxamide, researchers can enhance the drug-like properties of their lead candidates and increase the probability of success in bringing novel therapeutics to the clinic.

References

  • Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed. (2025, December 1).
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis.
  • Applications of oxetanes in drug discovery and medicinal chemistry - PubMed. (2023, December 5).
  • Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. (2025, December 1).
  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023, September 7).
  • Pharmacokinetic Properties and Drug-likeness - Bio-protocol.
  • Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. (2025, June 27).
  • Oxetanes in Drug Discovery - PharmaBlock.
  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison | Journal of Medicinal Chemistry - ACS Publications. (2026, February 4).
  • Drug-like Properties: Guiding Principles for the Design of Natural Product Libraries.
  • Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf.
  • Target-Based Evaluation of “Drug-Like” Properties and Ligand Efficiencies | Journal of Medicinal Chemistry - ACS Publications. (2022, May 26).
  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric - IAPC Journals. (2021, October 10).
  • Oxetanes in Drug Discovery Campaigns - PMC - NIH.
  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison - ChemRxiv.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15).
  • Reactions of Oxetan-3- tert -butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes - ResearchGate.
  • Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. (2025, November 20).

Sources

Method

Application Notes &amp; Protocols: Analytical Characterization of 3-Aminooxetane-3-carboxamide Derivatives

Abstract The 3-aminooxetane-3-carboxamide scaffold represents a critical structural motif in modern medicinal chemistry. Valued as a bioisosteric replacement for less favorable groups like gem-dimethyl or amide functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 3-aminooxetane-3-carboxamide scaffold represents a critical structural motif in modern medicinal chemistry. Valued as a bioisosteric replacement for less favorable groups like gem-dimethyl or amide functionalities, these derivatives often confer improved physicochemical properties such as enhanced solubility and metabolic stability.[1][2] The rigorous and unambiguous characterization of these small molecules is paramount for advancing drug discovery programs. This guide provides a comprehensive overview of the principal analytical methodologies for the structural elucidation, purity assessment, and chiral separation of 3-aminooxetane-3-carboxamide derivatives, offering both foundational principles and detailed, field-proven protocols for researchers and drug development professionals.

Introduction: The Significance of the Oxetane Scaffold

The four-membered oxetane ring, once considered a synthetic curiosity, is now a prized component in the medicinal chemist's toolbox. Its unique combination of polarity, metabolic stability, and three-dimensional structure allows for the fine-tuning of a drug candidate's properties.[3] The 3-aminooxetane-3-carboxamide core, in particular, presents a compact, polar, and rigid structure containing a quaternary stereocenter. This unique arrangement necessitates a multi-faceted analytical approach to confirm its constitution, configuration, and purity.

This document outlines a systematic workflow for characterization, covering structural verification via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), purity and quantification by High-Performance Liquid Chromatography (HPLC), and stereochemical integrity assessment using Chiral Chromatography.

Foundational Structural Characterization

The initial step for any newly synthesized derivative is the unequivocal confirmation of its chemical structure. NMR and MS are the cornerstones of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. For 3-aminooxetane-3-carboxamide derivatives, ¹H and ¹³C NMR are indispensable for confirming the integrity of the strained oxetane ring and the correct placement of substituents. The unique electronic environment of the oxetane ring results in characteristic chemical shifts that are highly informative.

Key Spectral Features:

  • ¹H NMR: The methylene protons on the oxetane ring (CH₂) typically appear as distinct multiplets or doublets in the downfield region of δ 4.0-5.0 ppm .[4][5] Their specific splitting patterns can provide conformational information. Protons of the amino (NH₂) and carboxamide (CONH₂) groups are typically broad and their chemical shifts are solvent-dependent.

  • ¹³C NMR: The carbon atoms of the oxetane ring have characteristic chemical shifts. The oxygen-bound methylene carbons (CH₂) typically resonate around δ 75-85 ppm , while the quaternary carbon (C-3) substituted with the amino and carboxamide groups appears further upfield.[4][6]

Protocol 1: General ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often an excellent choice as it can solubilize a wide range of polar compounds and allows for the observation of exchangeable NH and OH protons.

  • Instrument Setup:

    • Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, especially for the quaternary carbon.

  • Advanced Analysis (If Required): If the structure is complex or assignments are ambiguous, perform 2D NMR experiments such as COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).[7] These experiments are crucial for definitively assigning all signals and confirming connectivity.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, thereby confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard, as its high accuracy allows for the confident determination of the molecular formula. Electrospray Ionization (ESI) is the preferred ionization method for these polar, non-volatile molecules.[7][8]

Protocol 2: HRMS Analysis via ESI-TOF

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance signal in positive ion mode.

  • Infusion and Analysis:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule, [M+H]⁺.

    • Acquire data in a time-of-flight (TOF) analyzer to ensure high mass accuracy.

  • Data Interpretation:

    • Identify the [M+H]⁺ peak.

    • Use the instrument's software to calculate the elemental composition based on the measured accurate mass. The calculated mass should be within 5 ppm of the theoretical mass for the expected molecular formula.

Technique Parameter Typical Values for 3-Aminooxetane-3-carboxamide Core
¹H NMR Chemical Shift (δ)Oxetane CH₂: 4.0 - 5.0 ppm
¹³C NMR Chemical Shift (δ)Oxetane CH₂: 75 - 85 ppm
HRMS (ESI+) Ionization Product[M+H]⁺
HRMS (ESI+) Mass Accuracy< 5 ppm

Purity Assessment and Quantification by HPLC

Expertise & Causality: HPLC is the primary method for determining the purity of drug candidates and for quantifying their concentration in various matrices. Due to the high polarity of the 3-aminooxetane-3-carboxamide core, which resembles a polar amino acid, standard reversed-phase (RP) chromatography can be challenging, often resulting in poor retention.[9][10] Therefore, alternative or modified chromatographic strategies are required.

Workflow for HPLC Method Selection

The choice of HPLC method depends on the specific properties of the derivative and the analytical goal.

hplc_workflow start Sample: 3-Aminooxetane-3- carboxamide Derivative check_polarity Is the analyte highly polar and poorly retained on C18? start->check_polarity rp_hplc Standard RP-HPLC (e.g., C18 column) check_polarity->rp_hplc No hilic HILIC (Hydrophilic Interaction Liquid Chromatography) check_polarity->hilic Yes derivatization RP-HPLC with Pre-Column Derivatization check_polarity->derivatization Yes, and enhanced detection is needed check_chirality Is chiral purity analysis required? chiral_hplc Chiral HPLC (Chiral Stationary Phase) check_chirality->chiral_hplc Yes rp_hplc->check_chirality hilic->check_chirality derivatization->check_chirality

Caption: Decision workflow for selecting the appropriate HPLC method.

Protocol 3: Purity Analysis by HILIC

Causality: HILIC is an ideal technique for retaining and separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, establishing an aqueous layer on the stationary phase into which polar analytes can partition.

  • Chromatographic Conditions:

    • Column: A HILIC column with an amide or diol stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% B, hold for 1 min, then decrease to 40% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 210 nm (for the amide chromophore) or Evaporative Light Scattering Detector (ELSD) for universal detection.

  • Sample Preparation: Dissolve the sample in a mixture that mimics the initial mobile phase (e.g., 95:5 Acetonitrile:Water) to ensure good peak shape.

  • Analysis: Inject 1-5 µL of the sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 4: Purity Analysis via Derivatization and RP-HPLC

Causality: For derivatives lacking a strong chromophore or when HILIC is unavailable, pre-column derivatization can be employed. This involves reacting the primary amine with a tagging agent to make the molecule more hydrophobic (increasing retention on a C18 column) and to enhance UV or fluorescence detection.[11][12] O-phthaldiadehyde (OPA) is a common reagent that reacts with primary amines to form highly fluorescent isoindole derivatives.[9]

  • Derivatization (Online or Offline):

    • Prepare a borate buffer solution (0.1 M, pH 10.2).

    • Prepare an OPA reagent (5 mM OPA and 225 mM 3-mercaptopropionic acid in the borate buffer).[9]

    • In an autosampler vial, mix 50 µL of sample with 50 µL of the OPA reagent. Allow to react for 2-5 minutes at room temperature.

  • Chromatographic Conditions:

    • Column: A high-quality C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 150 mm).

    • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from low to high organic (e.g., 10% to 70% B over 15 minutes).

    • Detection: Fluorescence detector (Excitation: 230 nm, Emission: 450 nm).[9]

Chiral Separation: Assessing Stereochemical Purity

Expertise & Causality: The 3-aminooxetane-3-carboxamide core contains a quaternary stereocenter at the C-3 position. As enantiomers of a drug can have vastly different pharmacological and toxicological profiles, confirming the enantiomeric purity is a regulatory requirement and a critical step in development.[13] The most direct and common method for this is chiral HPLC using a Chiral Stationary Phase (CSP).

Protocol 5: Enantiomeric Purity by Chiral HPLC

Causality: CSPs are designed with a chiral selector immobilized on the silica support. Enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes with different energies, which leads to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for a broad range of chiral compounds.

  • Column Screening (Initial Method Development):

    • Screen a set of polysaccharide-based chiral columns (e.g., Daicel CHIRALPAK IA, IB, IC, etc.).

    • Use a normal-phase mobile phase system, typically a mixture of an alkane (Hexane or Heptane) and an alcohol modifier (Isopropanol or Ethanol).

    • Test different ratios of alkane to alcohol (e.g., 90:10, 80:20, 70:30) to optimize separation.

  • Optimized Chromatographic Conditions (Example):

    • Column: Daicel CHIRALPAK IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica).

    • Mobile Phase: Hexane:Isopropanol (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Data Interpretation:

    • Inject a racemic standard to confirm the retention times of both enantiomers.

    • Inject the test sample. The enantiomeric excess (ee%) is calculated using the peak areas (A1 and A2) of the two enantiomers: ee% = |(A1 - A2) / (A1 + A2)| * 100

Comprehensive Analytical Workflow

A robust characterization relies on the integration of these techniques into a logical workflow.

characterization_workflow cluster_0 Structural Verification cluster_1 Purity & Stereochemistry cluster_2 Final Assessment nmr NMR Spectroscopy (¹H, ¹³C, 2D) hplc_purity HPLC Purity (HILIC or RP) nmr->hplc_purity hrms High-Resolution MS (ESI-TOF) hrms->hplc_purity chiral_hplc Chiral HPLC hplc_purity->chiral_hplc data_integration Data Integration and Review chiral_hplc->data_integration report Certificate of Analysis data_integration->report sample Newly Synthesized Derivative sample->nmr sample->hrms

Caption: A comprehensive analytical workflow for novel derivatives.

References

  • Chemical Space Exploration of Oxetanes. MDPI. Available from: [Link]

  • Synthesis and Characterization of Energetic Oxetane Derivatives and Nitrogen-rich Energetic Materials. Elektronische Hochschulschriften der LMU München. Available from: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available from: [Link]

  • ¹H NMR spectra (CDCl₃) of oxetane and POx. ResearchGate. Available from: [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available from: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link]

  • What technique could I use to separate polar aminoacids from natural extract in large amount? ResearchGate. Available from: [Link]

  • Analytical Methods for Amino Acids. Shimadzu. Available from: [Link]

  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv. Available from: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. Available from: [Link]

  • analysis of amino acids by high performance liquid chromatography. ijpsr.com. Available from: [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Available from: [Link]

  • Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. ResearchGate. Available from: [Link]

  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ACS Publications. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available from: [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. acs.org. Available from: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available from: [Link]

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Application

Application Notes and Protocols for the N-Functionalization of 3-Aminooxetane-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 3-Aminooxetane-3-carboxamide Scaffold The 3-aminooxetane-3-carboxamide moiety has emerged as a valuable building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Aminooxetane-3-carboxamide Scaffold

The 3-aminooxetane-3-carboxamide moiety has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure, coupled with the presence of versatile functional groups, offers a unique platform for the synthesis of novel chemical entities with desirable physicochemical and pharmacological properties. The oxetane ring, often considered a bioisostere for gem-dimethyl or carbonyl groups, can impart improved aqueous solubility, metabolic stability, and reduced lipophilicity to drug candidates.[1][2][3] The primary amino group serves as a key handle for a wide array of N-functionalization reactions, enabling the exploration of diverse chemical space and the fine-tuning of a molecule's biological activity.

This comprehensive guide provides detailed application notes and protocols for the N-functionalization of 3-aminooxetane-3-carboxamide, focusing on practical reaction conditions and the underlying chemical principles. As a Senior Application Scientist, the aim is to equip researchers with the knowledge to confidently and successfully derivatize this important scaffold.

Core Principles: Understanding the Reactivity and Stability of the 3-Aminooxetane-3-carboxamide Core

The successful functionalization of 3-aminooxetane-3-carboxamide hinges on a nuanced understanding of its inherent reactivity and the stability of the strained oxetane ring.

The Oxetane Ring: The four-membered oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), making it more reactive than its five-membered counterpart, tetrahydrofuran (THF), but generally more stable than the highly strained epoxide ring.[4] The 3,3-disubstituted pattern in the title compound enhances its stability due to steric hindrance, which shields the C-O bonds from nucleophilic attack.[4][5]

Stability Profile:

  • Basic and Neutral Conditions: The oxetane ring is generally stable under basic and neutral conditions, making these favorable for many transformations.[4][6]

  • Acidic Conditions: Caution is warranted under acidic conditions. Protonation of the oxetane oxygen can activate the ring towards nucleophilic attack and subsequent ring-opening. This is particularly relevant when internal nucleophiles, such as the carboxamide or the newly introduced N-substituent, are present, as they can facilitate intramolecular ring-opening.[4][5][7] However, the notion of universal instability in acid is a misconception; the outcome is highly dependent on the specific acid, temperature, and substrate.[4][5]

The Amino Group: The primary amine at the 3-position is a nucleophilic center and the primary site for the functionalization reactions discussed herein. Its reactivity is influenced by the adjacent carboxamide group, which can exert electronic effects. The oxetane motif itself has been shown to attenuate the basicity of the amino group compared to simple alkylamines.[1][8]

Visualizing the N-Functionalization Workflow

The following diagram illustrates the general workflow for the N-functionalization of 3-aminooxetane-3-carboxamide, highlighting the key reaction types.

N_Functionalization_Workflow General Workflow for N-Functionalization cluster_start Starting Material cluster_reactions N-Functionalization Reactions cluster_products Functionalized Products start 3-Aminooxetane-3-carboxamide Acylation Acylation / Amide Coupling start->Acylation Sulfonylation Sulfonylation start->Sulfonylation ReductiveAmination Reductive Amination start->ReductiveAmination Alkylation Direct Alkylation (less common) start->Alkylation Amide N-Acyl Derivatives Acylation->Amide Sulfonamide N-Sulfonyl Derivatives Sulfonylation->Sulfonamide SecondaryAmine N-Alkyl Derivatives ReductiveAmination->SecondaryAmine TertiaryAmine N,N-Dialkyl Derivatives ReductiveAmination->TertiaryAmine Alkylation->SecondaryAmine SecondaryAmine->ReductiveAmination Second Alkylation

Caption: A general workflow for the N-functionalization of 3-aminooxetane-3-carboxamide.

Protocols for N-Functionalization

This section provides detailed, step-by-step protocols for common and reliable N-functionalization reactions.

N-Acylation (Amide Bond Formation)

N-acylation is a robust and widely used method for derivatizing the primary amine. This can be achieved using various acylating agents, such as acid chlorides, acid anhydrides, or by employing standard peptide coupling reagents with carboxylic acids.

Protocol 1.1: Acylation using an Acid Chloride

This protocol is suitable for readily available and stable acid chlorides.

Materials:

  • 3-Aminooxetane-3-carboxamide

  • Acid chloride (e.g., benzoyl chloride)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-aminooxetane-3-carboxamide (1.0 eq) in the chosen aprotic solvent (e.g., DCM, 10-20 mL per mmol of substrate).

  • Add the tertiary amine base (1.2-1.5 eq) to the solution and stir at room temperature for 5-10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.0-1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired N-acyl-3-aminooxetane-3-carboxamide.

Protocol 1.2: Amide Coupling using HATU

This protocol is ideal for coupling with a wide range of carboxylic acids, including those that are sensitive or sterically hindered.

Materials:

  • 3-Aminooxetane-3-carboxamide

  • Carboxylic acid

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., DIPEA)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in DMF (10-20 mL per mmol of carboxylic acid).

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 3-aminooxetane-3-carboxamide (1.0 eq) in a minimal amount of DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure N-acyl derivative.

Parameter Acid Chloride Method HATU Coupling Method
Acylating Agent Acid ChlorideCarboxylic Acid
Coupling Reagent NoneHATU
Base TEA, DIPEADIPEA
Solvent DCM, THFDMF
Temperature 0 °C to RTRT
Advantages Simple, cost-effective for simple substratesBroad substrate scope, mild conditions
Disadvantages Limited by availability of acid chloridesHigher cost of reagents, more complex workup
N-Sulfonylation

Sulfonamides are important functional groups in medicinal chemistry, and their synthesis from 3-aminooxetane-3-carboxamide is straightforward.

Protocol 2.1: Sulfonylation using a Sulfonyl Chloride

Materials:

  • 3-Aminooxetane-3-carboxamide

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Aprotic solvent (e.g., DCM, Pyridine)

  • Tertiary amine base (e.g., TEA, DIPEA, or Pyridine as solvent)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-aminooxetane-3-carboxamide (1.0 eq) in the chosen aprotic solvent (e.g., DCM or pyridine).

  • Add the tertiary amine base (1.5-2.0 eq) if not using pyridine as the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.0-1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • If DCM was used as the solvent, dilute with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. If pyridine was used, concentrate the reaction mixture and partition between ethyl acetate and 1M HCl.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-sulfonyl-3-aminooxetane-3-carboxamide.

Parameter General Conditions
Sulfonylating Agent Sulfonyl Chloride
Base TEA, DIPEA, Pyridine
Solvent DCM, Pyridine
Temperature 0 °C to RT
Key Considerations Ensure slow addition of the sulfonyl chloride to control the exotherm.
N-Alkylation via Reductive Amination

Reductive amination is a powerful and chemoselective method for forming C-N bonds and is generally preferred over direct alkylation with alkyl halides, which can lead to over-alkylation.[9] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate with a carbonyl compound, followed by in-situ reduction.

Protocol 3.1: Reductive Amination with an Aldehyde or Ketone

Materials:

  • 3-Aminooxetane-3-carboxamide

  • Aldehyde or Ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., 1,2-Dichloroethane (DCE), Methanol (MeOH), THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of 3-aminooxetane-3-carboxamide (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in the chosen solvent (e.g., DCE), add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent (e.g., STAB, 1.2-1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-alkylated product.

Parameter General Conditions
Carbonyl Source Aldehyde or Ketone
Reducing Agent Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride
Solvent DCE, MeOH, THF
Catalyst Acetic Acid (optional)
Temperature RT
Advantages High chemoselectivity, controlled mono-alkylation, mild conditions

Visualizing the Reductive Amination Mechanism

The following diagram illustrates the key steps in the reductive amination process.

Reductive_Amination_Mechanism Mechanism of Reductive Amination Amine 3-Aminooxetane-3-carboxamide (R-NH2) Imine Imine Intermediate [R-N=CR'R''] Amine->Imine + Carbonyl - H2O Carbonyl Aldehyde/Ketone (R'R''C=O) Carbonyl->Imine Product N-Alkyl Product (R-NH-CHR'R'') Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product

Caption: A simplified mechanism for reductive amination.

Troubleshooting and Key Considerations

  • Oxetane Ring Opening: If ring-opened byproducts are observed, particularly under acidic conditions, consider using milder acids or shorter reaction times. For reactions sensitive to acid, such as some reductive aminations, omitting the acetic acid catalyst and allowing for a longer reaction time may be beneficial.

  • Low Reactivity: If the N-functionalization reaction is sluggish, gentle heating may be employed, but this should be done with caution to avoid decomposition of the oxetane ring. The use of more potent activating agents (e.g., different coupling reagents for amidation) can also be explored.

  • Purification Challenges: The polarity of the 3-aminooxetane-3-carboxamide derivatives can make purification by column chromatography challenging. A careful selection of the eluent system is crucial. In some cases, reverse-phase chromatography may be necessary.

  • Safety: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. Some reagents, like acid chlorides and sodium cyanoborohydride, are toxic and require careful handling.

Conclusion

The N-functionalization of 3-aminooxetane-3-carboxamide provides a versatile entry point to a rich and diverse chemical space. By understanding the stability of the oxetane ring and employing the appropriate reaction conditions, researchers can effectively synthesize a wide array of novel derivatives. The protocols and guidelines presented in this document are intended to serve as a practical resource for scientists engaged in drug discovery and development, facilitating the exploration of this promising scaffold.

References

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • National Center for Biotechnology Information. Oxetanes in Drug Discovery Campaigns.
  • BenchChem. Assessing the stability of the oxetane ring under various chemical conditions.
  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Beilstein Journals.
  • National Center for Biotechnology Information.
  • ACS Publications. Oxetanes in Drug Discovery Campaigns.
  • Thieme. Oxetanes and Oxetan-3-ones.
  • ACS Publications.
  • National Center for Biotechnology Information. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols.
  • ResearchGate.
  • ResearchGate. Synthesis of 3,3-disubstituted oxetane building blocks | Request PDF.
  • ResearchGate.
  • YouTube.
  • Master Organic Chemistry.
  • National Center for Biotechnology Information.
  • RSC Publishing.
  • ResearchGate. Oxetanes in Drug Discovery Campaigns | Request PDF.
  • ChemRxiv. Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison.
  • National Center for Biotechnology Information. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.
  • Semantic Scholar. Oxetanes in Drug Discovery Campaigns.
  • ResearchGate.
  • National Center for Biotechnology Information.
  • ACS Publications.

Sources

Method

Application Note: 3-Aminooxetane-3-carboxamide as a 3D-Vector Hub in Fragment-Based Drug Discovery

Executive Summary Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight, low-complexity molecules that bind to biological targets. Historically, fragment libraries have been dominated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight, low-complexity molecules that bind to biological targets. Historically, fragment libraries have been dominated by planar, sp2-rich aromatic systems (e.g., benzamides) due to their synthetic accessibility. However, this "flatland" bias often leads to downstream attrition due to poor solubility, off-target promiscuity, and suboptimal pharmacokinetic profiles.

3-Aminooxetane-3-carboxamide (CAS: 138650-60-9) represents a paradigm shift in fragment design[1]. By incorporating a highly polar, sp3-rich oxetane core, this fragment provides a rigid, three-dimensional scaffold that mimics the hydrogen-bonding capabilities of amides while offering entirely distinct exit vectors for synthetic elaboration[2]. This application note provides drug development professionals with mechanistic insights and field-validated protocols for deploying 3-aminooxetane-3-carboxamide in FBDD campaigns.

Escaping "Flatland": Physicochemical Profiling

The utility of an FBDD library is governed by the Astex "Rule of 3" (Ro3). While 3-aminooxetane-3-carboxamide slightly exceeds the standard hydrogen bond donor/acceptor limits, this is a deliberate design choice. The extreme polarity (ClogP < 0) ensures that any observed binding is driven by specific, high-quality directional hydrogen bonds rather than non-specific hydrophobic aggregation—a common false-positive driver in fragment screening[3].

Table 1: Physicochemical Profile vs. Rule of 3 Criteria
Property3-Aminooxetane-3-carboxamideAstex Rule of 3 CriteriaRationale / Impact
Molecular Weight 116.12 Da[1]≤ 300 DaExceptional ligand efficiency (LE) potential.
ClogP < 0≤ 3Prevents hydrophobic promiscuity; ensures high aqueous solubility for NMR/X-ray[2].
Fsp3 Fraction 0.75≥ 0.45 (Ideal)High 3D character allows exploration of complex, deep binding pockets.
H-Bond Donors 4≤ 3Exception: Provides bidentate probing vectors for kinase hinges or protease active sites.
H-Bond Acceptors 4≤ 3Exception: Oxetane oxygen acts as a rigid, directional acceptor[4].
Rotatable Bonds 1≤ 3Minimal entropic penalty upon target binding.

Mechanistic Insights: Conformational and Electronic Properties

To successfully elaborate 3-aminooxetane-3-carboxamide from a weak hit ( Kd​ in the mM range) to a potent lead, scientists must understand the causality behind its structural behavior:

  • The "Gauche" Vector Shift: Recent matched molecular pair studies have demonstrated that 3-amino-oxetanes do not adopt the planar conformations typical of benzamides. Instead, they prefer a puckered gauche conformation[2]. This forces the amine and carboxamide exit vectors into a geometry that more closely resembles a sulfonamide[5]. When replacing an amide with this oxetane bioisostere, the altered topology allows the fragment to access novel sub-pockets that planar molecules cannot reach.

  • Amine pKa Attenuation: The oxetane ring is an electron-withdrawing group. Its inductive effect significantly reduces the basicity ( pKa​ ) of the adjacent 3-amino group compared to standard aliphatic amines[6]. This subtle electronic modulation is critical: it prevents the fragment from becoming overly basic (which can lead to hERG liabilities or phospholipidosis in later stages) while maintaining high aqueous solubility at physiological pH[7].

FBDD_Workflow A Fragment Library (3-Aminooxetane Core) B Primary Screen (STD/WaterLOGSY NMR) A->B 500 µM Pool C Orthogonal Validation (SPR / X-ray) B->C Hit Triage D Structural Biology (3D Vector Mapping) C->D KD Validation E Hit-to-Lead Synthetic Elaboration D->E Vector Guided

Fig 1. Fragment-based drug discovery workflow utilizing 3-aminooxetane-3-carboxamide.

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems, ensuring that false positives are minimized and synthetic yields are maximized.

Protocol A: Primary Fragment Screening via Ligand-Observed NMR

Because 3-aminooxetane-3-carboxamide binds weakly in its unoptimized state, Saturation Transfer Difference (STD) and WaterLOGSY NMR are the preferred primary screening modalities.

  • Causality Check: Why WaterLOGSY? The highly polar nature of the oxetane core ensures it remains fully solvated. In WaterLOGSY, bulk water magnetization is transferred to the protein, and subsequently to the bound fragment. A positive cross-relaxation signal confirms binding, while non-binders exhibit negative signals.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a screening sample containing 500 µM of 3-aminooxetane-3-carboxamide and 15 µM of the target protein in 50 mM Potassium Phosphate buffer (pH 7.4), 100 mM NaCl, and 10% D2​O .

    • Self-Validation: Always acquire a 1D 1H reference spectrum of the fragment alone in buffer to confirm chemical stability and rule out aggregation.

  • STD-NMR Acquisition: Set the on-resonance irradiation at -0.5 ppm (targeting protein methyl groups) and off-resonance at 40 ppm. Use a saturation time of 2.0 seconds to allow for sufficient spin-lattice relaxation transfer.

  • WaterLOGSY Acquisition: Apply a selective 180° inversion pulse to the water resonance (4.7 ppm) with a mixing time of 1.5 seconds.

  • Data Interpretation: Overlay the STD and WaterLOGSY spectra with the 1D reference. Signals corresponding to the oxetane CH2​ protons (typically ~4.5–5.0 ppm) appearing in the STD spectrum confirm a binding event.

Protocol B: Hit-to-Lead X-ray Crystallography Soaking

Once validated, the exact binding pose must be determined to exploit the gauche exit vectors[5].

Step-by-Step Procedure:

  • Fragment Solution: Dissolve 3-aminooxetane-3-carboxamide in 100% DMSO to a stock concentration of 500 mM.

  • Crystal Soaking: Transfer apo-protein crystals into a soaking drop containing the mother liquor supplemented with 50 mM of the fragment (final DMSO concentration 10%).

    • Expert Insight: The extreme aqueous solubility of the oxetane core allows for high-concentration soaking without precipitating the fragment or severely damaging the crystal lattice[2].

  • Incubation & Cryoprotection: Incubate for 2 to 24 hours. Briefly transfer the crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol + 50 mM fragment) before flash-freezing in liquid nitrogen.

Protocol C: Synthetic Elaboration via Amide Coupling

To build affinity, the 3-amino group is typically functionalized. Due to the electron-withdrawing nature of the oxetane ring, the 3-amino group is less nucleophilic than standard alkyl amines[6]. Therefore, highly efficient coupling reagents are required.

Step-by-Step Procedure:

  • Activation: In a dried flask under nitrogen, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 3-aminooxetane-3-carboxamide (1.0 eq) to the activated mixture.

    • Causality Check: HATU is chosen over EDC/HOBt because the attenuated nucleophilicity of the amino-oxetane requires rapid, highly reactive ester formation to drive the reaction to completion and prevent degradation of the oxetane core.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours, monitoring via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, dry over Na2​SO4​ , and purify via reverse-phase HPLC.

Elaboration Core 3-Aminooxetane-3-carboxamide (Hit Fragment) N_alkylation Reductive Amination (N-Vector Exploration) Core->N_alkylation Aldehyde / NaBH(OAc)3 Amide_coupling Amide Coupling (C-Vector Exploration) Core->Amide_coupling Carboxylic Acid / HATU Lead1 Optimized Lead 1 (Improved Affinity) N_alkylation->Lead1 Lead2 Optimized Lead 2 (Enhanced Selectivity) Amide_coupling->Lead2

Fig 2. Synthetic elaboration vectors for 3-aminooxetane-3-carboxamide hit optimization.

References

  • Ishikura, H., Begg, C. S., Rojas, J. J., et al. "Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison." Journal of Medicinal Chemistry, 2026.[Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., et al. "Oxetanes in Drug Discovery Campaigns." ACS Medicinal Chemistry Letters, 2023.[Link]

  • Wipf, P., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." ACS Publications, 2010.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Aminooxetane-3-carboxamide Workflows

Welcome to the Technical Support Center for 3-aminooxetane-3-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals working with oxetane-containing amino acid isostere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-aminooxetane-3-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals working with oxetane-containing amino acid isosteres. Due to the high ring strain and unique stereoelectronic properties of the oxetane core, standard peptide coupling and purification protocols often result in poor yields, ring-opening, or oligomerization. This center provides field-proven troubleshooting, validated methodologies, and quantitative data to ensure high-yield, high-purity synthesis and downstream application.

Troubleshooting Guide & FAQs

Q1: Why does the oxetane ring spontaneously open or degrade during the initial amidation of 3-aminooxetane-3-carboxylic acid? Causality: The oxetane ring is a highly strained four-membered ether (~107 kJ/mol ring strain). When exposed to strong Brønsted or Lewis acids (e.g., during activation with thionyl chloride, SOCl2​ ), the oxetane oxygen becomes protonated. This dramatically lowers the activation energy for nucleophilic attack, causing the ring to spring open and form halogenated or oligomeric byproducts. Solution: You must bypass highly acidic intermediates. Utilize the mixed anhydride method with1 at strictly controlled cryogenic temperatures (-20°C)[1]. This generates a highly reactive but neutral active ester, preventing acid-catalyzed degradation.

Q2: I am seeing low conversion rates when coupling 3-aminooxetane-3-carboxamide to my target scaffold. How can I drive the reaction to completion? Causality: The primary amine at the 3-position of the oxetane ring is sterically hindered by both the quaternary carbon center and the adjacent carboxamide group. Furthermore, the electron-withdrawing nature of the oxetane oxygen reduces the nucleophilicity of the amine. Pushing the reaction with heat often leads to competitive side reactions. Solution: Enhance the electrophilicity of your coupling partner rather than forcing the amine. Use highly efficient coupling reagents like HATU combined with a non-nucleophilic base such as 2[2]. This creates a highly reactive HOAt-ester that can overcome the steric bulk of the oxetane amine at room temperature.

Q3: Standard silica gel chromatography is destroying my product. How do I achieve >99% purity? Causality: Standard silica gel contains surface silanol groups that are mildly acidic (pKa ~ 5-7). During the extended residence time of column chromatography, these acidic sites catalyze the ring-opening of the oxetane and protonate the primary amine, leading to severe streaking and irreversible retention. Solution: Switch your stationary phase. Use amine-functionalized silica (e.g., Biotage KP-NH columns)[2]. The basic surface neutralizes the environment, keeping the oxetane intact and the amine unprotonated, allowing for sharp elution peaks and near-quantitative recovery.

Quantitative Data: Reagent & Purification Optimization

The following tables summarize the empirical data for optimizing both the synthesis and purification of 3-aminooxetane-3-carboxamide derivatives.

Table 1: Activation Reagent Comparison for Oxetane Amidation

Activation ReagentBase / AdditiveTemp (°C)Yield (%)Ring-Opening Byproducts (%)
Thionyl Chloride ( SOCl2​ )NoneReflux< 15%> 80%
DCC / HOBtTriethylamine25°C45 - 50%10 - 15%
HATUDIPEA25°C75 - 80%< 5%
IBCF N-methylmorpholine (NMM) -20°C > 90% < 1%

Table 2: Purification Stationary Phase Recovery Metrics

Stationary PhaseEluent SystemProduct RecoveryPurity (HPLC)Observation
Standard Silica (Bare)DCM / MeOH30 - 40%85%Severe streaking, degradation
Basic AluminaEtOAc / Hexanes65 - 70%92%Moderate retention
KP-NH (Amine-Silica) DCM / MeOH > 95% > 99% Sharp peaks, no degradation

Visualizing the Workflow

Pathway A 3-Aminooxetane- 3-carboxylic acid B Harsh Activation (SOCl2, HCl) A->B Acidic C Mild Activation (IBCF/NMM, -20°C) A->C Basic/Neutral D Ring-Opened Byproducts B->D Strain Release E Mixed Anhydride Intermediate C->E Stable at -20°C F 3-Aminooxetane- 3-carboxamide E->F + NH3 (aq)

Reaction pathways for oxetane amidation highlighting the necessity of mild activation.

Workflow S1 Step 1 Cool to -20°C in THF S2 Step 2 Add NMM & IBCF (10 min) S1->S2 S3 Step 3 Add NH3 (aq) (1.5 hours) S2->S3 S4 Step 4 Quench NaHCO3 Warm to RT S3->S4 S5 Step 5 KP-NH Column Purification S4->S5

Optimized step-by-step experimental workflow for high-yield oxetane amidation.

Self-Validating Experimental Protocols

Protocol A: High-Yield Synthesis of 3-Aminooxetane-3-carboxamide

This protocol utilizes the mixed anhydride method to prevent acid-catalyzed ring opening[1].

Step 1: Reaction Setup & Cryogenic Control

  • Dissolve 1.0 equivalent of N-protected 3-aminooxetane-3-carboxylic acid in anhydrous THF (0.2 M concentration) in an argon-flushed flask.

  • Cool the solution strictly to -20°C using a dry ice/ethylene glycol bath. Validation Check: The solution must remain completely clear. Any cloudiness indicates moisture contamination, which will prematurely hydrolyze the activation reagent.

Step 2: Mixed Anhydride Formation

  • Add 1.0 equivalent of N-methylmorpholine (NMM) followed dropwise by 1.0 equivalent of Isobutyl chloroformate (IBCF).

  • Stir for exactly 10 minutes at -20°C. Validation Check: A white precipitate (NMM·HCl salt) will form, confirming the successful generation of the mixed anhydride.

Step 3: Amidation

  • Rapidly add 10.0 equivalents of aqueous ammonia ( NH3​ , 28-30%) or methylamine (depending on the desired substitution).

  • Stir the reaction for 1.5 hours, maintaining the temperature at -20°C. Validation Check: Withdraw a 5 µL aliquot, quench in LC-MS grade acetonitrile, and analyze. The mass spectrum must show the complete disappearance of the mixed anhydride intermediate and the appearance of the product mass ( [M+H]+=117.1 for the unprotected core).

Step 4: Quench and Workup

  • Quench the reaction by adding an equal volume of 5% aqueous NaHCO3​ .

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous layer with dichloromethane ( CH2​Cl2​ ) three times. Dry the combined organic layers over anhydrous MgSO4​ and concentrate under reduced pressure.

Protocol B: Downstream Coupling & Amine-Functionalized Chromatography

This protocol ensures that3[3] is coupled efficiently and purified without degradation[2].

Step 1: Coupling Reaction

  • In a dry vial, combine your target carboxylic acid scaffold (1.0 eq), 3-aminooxetane-3-carboxamide (1.1 eq), and HATU (1.2 eq) in anhydrous DMF (0.5 M).

  • Add DIPEA (2.5 eq) dropwise at room temperature.

  • Stir for 4-12 hours. Validation Check: Monitor via TLC (ninhydrin stain). The primary amine of the oxetane will show a distinct spot that fades as the coupling reaches completion.

Step 2: KP-NH Column Purification

  • Concentrate the DMF under high vacuum.

  • Re-dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Load onto a Biotage KP-NH (amine-functionalized silica) column.

  • Elute using a gradient of DCM to 10% Methanol in DCM. Validation Check: Pool the fractions containing the product and verify purity via HPLC (UV 254 nm / 210 nm). Purity should exceed 99% with no evidence of early-eluting ring-opened oligomers.

References

  • Title: Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives Source: The Royal Society of Chemistry URL
  • Title: US11420974B2 - Substituted pyrrolizine compounds and uses thereof Source: Google Patents URL
  • Title: 3-Aminooxetane-3-carboxamide (Product Catalog)

Sources

Optimization

Technical Support Center: Purification of Polar 3-Aminooxetane-3-Carboxamide Derivatives

Welcome to the technical support center for the purification of 3-aminooxetane-3-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-aminooxetane-3-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the significant challenges posed by these highly polar molecules. The unique physicochemical properties of the oxetane ring—low molecular weight, high polarity, and a distinct three-dimensional structure—make it an attractive motif in drug discovery.[1] However, these same properties create substantial hurdles in downstream processing, particularly purification.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the chromatographic purification of 3-aminooxetane-3-carboxamide derivatives. Each issue is followed by an analysis of potential causes and actionable solutions.

Q1: My compound elutes in the void volume or shows very poor retention during Reverse-Phase HPLC. What's happening and how can I fix it?

A1: This is the most common challenge and indicates that your analyte is too polar for the non-polar stationary phase (e.g., C18) and has a stronger affinity for the mobile phase. [2] It passes through the column with little to no interaction.

  • Core Problem: The fundamental issue is a mismatch between the analyte's high polarity and the hydrophobicity of the stationary phase. Standard C18 columns are often ineffective for these compounds.[3]

  • Immediate Solutions & Scientific Rationale:

    • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most effective and recommended solution. HILIC utilizes a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4][5] This creates a water-enriched layer on the surface of the stationary phase, into which your polar compound can partition, thus enabling retention and separation.[2]

    • Use a Polar-Embedded or Polar-Endcapped RPC Column: If you must use a reverse-phase method, select a column specifically designed for polar analytes. These columns have polar functional groups embedded within the alkyl chains or at the terminus, which prevents "phase collapse" in highly aqueous mobile phases and provides an alternative retention mechanism.[2][3]

    • Adjust Mobile Phase pH: The 3-aminooxetane-3-carboxamide scaffold contains both a basic amine and an amide, making its charge state pH-dependent. Adjusting the mobile phase pH with a buffer (e.g., ammonium formate or acetate) to suppress the ionization of the primary amine can sometimes increase hydrophobicity and improve retention on a reverse-phase column.[2] However, this is often less effective than switching to HILIC.

Q2: I tried using a Normal-Phase (silica) column, but my compound shows severe peak tailing or is irreversibly retained. Why?

A2: This occurs because the highly polar functional groups (especially the primary amine) on your molecule are interacting too strongly with the acidic silanol groups on the silica surface. This leads to poor peak shape and, in severe cases, complete loss of the compound on the column.[2]

  • Core Problem: Strong, non-specific binding to the stationary phase. The basic amine group on your compound can form strong ionic and hydrogen bonds with the acidic silica surface.

  • Immediate Solutions & Scientific Rationale:

    • Use a "Tailing Suppressor" or Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA), ammonia, or pyridine, to your mobile phase. These additives compete with your analyte for the active silanol sites on the silica, effectively masking them and allowing your compound to elute with a much-improved peak shape.

    • Employ a Less Acidic or Bonded Stationary Phase:

      • Alumina: Alumina can be a good alternative to silica and is available in neutral, basic, or acidic forms. A neutral or basic alumina column may reduce the strong acidic interactions causing the issue.

      • Amine- or Diol-Bonded Phases: These are excellent choices for HILIC mode but can also be used in normal-phase with organic solvents. The bonded phase provides a more homogeneous and less acidic surface for interaction, leading to better chromatography.[4][6]

Q3: My overall recovery after chromatography is very low. Where could my compound be going?

A3: Low recovery can stem from several factors, including irreversible adsorption on the column (as discussed in Q2), degradation of the compound under the purification conditions, or poor sample handling.

  • Core Problem: Loss of analyte due to chemical or physical interactions during the purification workflow.

  • Immediate Solutions & Scientific Rationale:

    • Assess Compound Stability: The oxetane ring, particularly in certain substitution patterns, can be susceptible to ring-opening under acidic conditions.[7][8] If your mobile phase contains an acid (like TFA or formic acid), your compound may be degrading on the column. Try using a mobile phase closer to a neutral pH or a different buffer system.

    • Passivate the System: If you suspect interactions with metal components in your HPLC system (a common issue for compounds with chelating moieties), you can try passivating the system by flushing it with a solution of a chelating agent like EDTA.

    • Optimize Sample Preparation: Ensure your compound is fully dissolved in a solvent compatible with the initial mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion and precipitation at the head of the column.[9] For HILIC, the ideal injection solvent is high in organic content, mirroring the starting mobile phase.

Q4: I am struggling to separate my target compound from a very similar polar impurity. What method development strategies can I use?

A4: Resolving closely related polar compounds requires fine-tuning the selectivity of your chromatographic system.

  • Core Problem: Insufficient difference in the partitioning behavior of the target compound and the impurity under the current conditions.

  • Immediate Solutions & Scientific Rationale:

    • Optimize the HILIC Mobile Phase:

      • Change the Organic Solvent: While acetonitrile is most common, switching to another water-miscible solvent like acetone or methanol (though methanol can reduce retention in HILIC) can alter selectivity.[5]

      • Vary the Buffer pH and Concentration: Small changes in pH can alter the charge state of your compound and impurities differently, leading to changes in retention and potentially achieving separation. Buffer concentration can also influence the thickness of the water layer on the stationary phase.

    • Try a Different HILIC Stationary Phase: Selectivity can vary dramatically between different HILIC phases. If you are using a bare silica column, try an amide, diol, or cyano phase. Each offers a different balance of hydrogen bonding, dipole-dipole, and weak electrostatic interactions.[6]

    • Explore Mixed-Mode Chromatography: This technique uses stationary phases with multiple functionalities (e.g., reverse-phase and ion-exchange).[10] A mixed-mode column can provide unique selectivity by separating based on both hydrophobicity and ionic character simultaneously, which is often effective for resolving complex mixtures of polar compounds.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What specifically makes 3-aminooxetane-3-carboxamide derivatives so polar and difficult to purify?

A1: The difficulty arises from a combination of structural features:

  • The Oxetane Ring: The oxygen atom in the four-membered ring is a strong hydrogen bond acceptor, significantly increasing the molecule's overall polarity and water solubility.[1][12]

  • The Primary Amine: This is a highly polar, basic functional group capable of strong hydrogen bonding and ionic interactions.

  • The Carboxamide Group: This group contains both hydrogen bond donors (N-H) and acceptors (C=O), further contributing to high polarity.

  • Low Carbon-to-Heteroatom Ratio: These are typically small molecules with a high proportion of nitrogen and oxygen atoms relative to carbon, which inherently favors solubility in polar solvents over non-polar ones.

Q2: I'm starting from scratch. What is the best general approach for method development?

A2: The recommended starting point is Hydrophilic Interaction Liquid Chromatography (HILIC) . It is specifically designed for highly polar compounds that are not retained in reverse-phase.[2][4]

ParameterRecommendationRationale
Column Amide-bonded or bare silica HILIC column (e.g., 100 x 4.6 mm, 3 µm)Amide phases are often a good first choice, offering excellent retention and peak shape for a wide range of polar compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Provides ions for conductivity and helps control the charge state of the analyte. The acidic pH can improve peak shape.
Mobile Phase B AcetonitrileThe weak solvent in HILIC mode.
Initial Gradient 95% B -> 50% B over 15 minutesA broad gradient to survey the retention of the compound and any impurities.[2]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Solvent 90:10 Acetonitrile:WaterShould be as close to the initial mobile phase as possible to prevent peak distortion.
Q3: Are there any non-chromatographic techniques that can be used for purification or pre-purification?

A3: Yes, while chromatography is often necessary for high purity, other techniques can be useful:

  • Crystallization: If your compound is a solid and you can find an appropriate solvent system, crystallization can be a highly effective method for achieving high purity, especially on a larger scale.

  • Liquid-Liquid Extraction (LLE): This can be challenging due to the high water solubility of these compounds.[2] However, it may be possible to "salt out" the compound from the aqueous phase into an organic solvent like ethyl acetate or butanol by saturating the aqueous layer with a salt like sodium chloride.

  • Solid-Phase Extraction (SPE): SPE can be used for sample cleanup prior to HPLC. You could use a HILIC-based SPE cartridge to bind your polar compound, wash away less polar impurities with a high-organic solvent, and then elute your compound with a high-aqueous solvent.

Q4: What are the primary stability concerns for the oxetane ring during purification and handling?

A4: The oxetane ring is generally stable, but it is a strained four-membered ring and can be susceptible to cleavage under certain conditions. The primary concern is acid-catalyzed ring-opening .[7]

  • Mechanism: Strong acids can protonate the ring oxygen, making the ring susceptible to nucleophilic attack, leading to decomposition. While formic acid or acetic acid are generally safe, strong acids or prolonged exposure to moderately acidic conditions (especially with heat) should be avoided.

  • Practical Tip: Screen for stability by dissolving a small amount of your compound in your proposed mobile phase and analyzing it by LC-MS after several hours to check for the appearance of degradation products.

Visualized Workflows

A logical approach to troubleshooting is critical. The following diagram outlines a decision-making workflow for purifying your 3-aminooxetane-3-carboxamide derivative.

Troubleshooting_Workflow cluster_start Initial Purification Attempt cluster_rpc Reverse-Phase Chromatography (C18) cluster_hilic Recommended Path: HILIC cluster_npc Normal-Phase Chromatography (Silica) Start Crude Product RPC Run RPC Gradient (e.g., Water/ACN + 0.1% FA) Start->RPC Default Starting Point NPC Run NPC Gradient (e.g., DCM/MeOH) Start->NPC Alternative Start RPC_Result Analyze Result RPC->RPC_Result HILIC_Start Switch to HILIC Method (Amide or Silica Column) RPC_Result->HILIC_Start No Retention/ Void Elution Success Pure Compound RPC_Result->Success Good Separation HILIC_Result Analyze HILIC Result HILIC_Start->HILIC_Result Optimize_HILIC Optimize HILIC: - Change pH - Change Buffer - Try different HILIC column HILIC_Result->Optimize_HILIC Poor Resolution HILIC_Result->Success Good Separation Optimize_HILIC->HILIC_Result NPC_Result Analyze Result NPC->NPC_Result NPC_Solution Add Basic Modifier (TEA) or Switch to Bonded Phase (Amine) NPC_Result->NPC_Solution Strong Tailing/ No Elution NPC_Result->Success Good Separation NPC_Solution->NPC

Caption: Troubleshooting workflow for purifying polar compounds.

The diagram below illustrates the basic separation mechanism in HILIC.

HILIC_Mechanism cluster_column HILIC Column cluster_water_layer Immobilized Aqueous Layer StationaryPhase Polar Stationary Phase (e.g., Silica) WaterLayer Water molecules adsorbed from the mobile phase MobilePhase Mobile Phase (High % Acetonitrile, Low % Aqueous Buffer) Analyte Polar Analyte (3-Aminooxetane Derivative) Analyte->WaterLayer Partitioning

Caption: HILIC separation mechanism.

References

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Column Chromatography. (2023, December 20). A Versatile Technique for Sample Purification and Analysis. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Reddit. (2025, March 13). Does anyone know how to purifying polar compounds from crude plant extracts? Retrieved from [Link]

  • Ramirez, A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12433-12455. Retrieved from [Link]

  • Stepan, A. F., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(9), 952-957. Retrieved from [Link]

  • He, Z., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(2), 433-439. Retrieved from [Link]

  • Ramirez, A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4992-4996. Retrieved from [Link]

  • Bull, J. A., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 848-910. Retrieved from [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Monoclonal Antibody Purification: Polish Purification Resins. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Oxetane Ring-Opening in 3-Aminooxetane-3-Carboxamide Derivatives

Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the integration of oxetanes into drug discovery pipelines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the integration of oxetanes into drug discovery pipelines. While 3,3-disubstituted oxetanes like 3-aminooxetane-3-carboxamide are prized as metabolically stable bioisosteres for gem-dimethyl or carbonyl groups, their inherent ring strain (~106 kJ/mol) makes them uniquely susceptible to ring-opening under specific conditions[1].

This guide provides field-proven, mechanistically grounded strategies to prevent the degradation of the oxetane core during your synthetic workflows.

Diagnostic Decision Tree

Before altering your protocol, use this diagnostic tree to identify the mechanistic root cause of the ring-opening.

DiagnosticTree Start Oxetane Ring-Opening Detected by LCMS/NMR Q1 Were strongly acidic conditions used? (e.g., TFA) Start->Q1 Q2 Were Lewis acids present? (e.g., BF3·OEt2, Al(C6F5)3) Q1->Q2 No A1 Acid-Catalyzed Opening: Protonation of oxetane oxygen leads to nucleophilic attack. Q1->A1 Yes Q3 Were basic conditions used with a proximal nucleophile? Q2->Q3 No A2 Lewis Acid Degradation: Coordination to oxetane oxygen lowers activation barrier. Q2->A2 Yes A3 Base-Promoted Intramolecular: Proximal nucleophile attacks strained ring. Q3->A3 Yes Sol1 Use controlled HCl/dioxane or switch to Cbz/Fmoc. A1->Sol1 Sol2 Use transition-metal catalysis or alternative coupling agents. A2->Sol2 Sol3 Modify substrate rigidity or use non-nucleophilic bases. A3->Sol3

Diagnostic decision tree for identifying and resolving oxetane ring-opening issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: My oxetane ring is opening during Boc deprotection. What is the mechanistic cause, and how do I prevent it? Causality: The use of strong Brønsted acids (like neat TFA) is the most common cause of oxetane degradation. Protonation of the oxetane oxygen lowers the LUMO of the C-O bond. Driven by the ~106 kJ/mol ring strain, the activated intermediate is rapidly attacked by trace water (forming a 1,3-diol) or by the adjacent carboxamide nitrogen (leading to structural rearrangement)[1][2]. Solution: Switch to strictly controlled, anhydrous acidic conditions. Using 4M HCl in dioxane at 0 °C limits the thermal energy available to breach the ring-opening activation barrier. Alternatively, circumvent acid entirely by utilizing a Cbz protecting group, as the oxetane core is completely inert to standard Pd/C catalytic hydrogenation[3].

Q2: I am performing an alkylation under basic conditions (e.g., DBU, 70 °C), but the oxetane is degrading. Aren't oxetanes stable to base? Causality: While 3,3-disubstituted oxetanes are generally highly stable to external nucleophiles under basic conditions[3], internal nucleophiles present a unique hazard. Under metal-free basic conditions with heating, a proximal deprotonated amide or adjacent heteroatom can undergo a facile intramolecular attack on the strained 4-membered ring[4]. The geometric proximity of the 3-amino or 3-carboxamide group overcomes the typical kinetic barrier. Solution: Reduce the reaction temperature and switch to weaker, non-nucleophilic bases (e.g., DIPEA or K2CO3). Ensure that the amide nitrogen is sufficiently substituted or protected to prevent it from acting as an internal nucleophile.

Q3: Can I use Lewis acids to catalyze functionalization or coupling reactions on this scaffold? Causality: Absolutely not. Lewis acids (e.g., BF3·OEt2, Al(C6F5)3, In(OTf)3) strongly coordinate to the oxetane oxygen. This coordination drastically lowers the activation barrier for ring opening, often leading to rapid polymerization or degradation into homoallylic alcohols and diols[5]. Solution: Rely on transition-metal catalysis (e.g., Pd-catalyzed cross-couplings) or standard peptide coupling reagents (HATU/EDC), which do not activate the oxetane ether oxygen.

Chemical Stability Profile

To aid in synthetic planning, the following table summarizes the stability of the 3-aminooxetane-3-carboxamide core across common reaction environments.

Reaction ConditionReagentsStability StatusMechanistic Rationale
Amide Coupling HATU, DIPEA, DMFHighly StableMildly basic, non-nucleophilic conditions do not activate the oxetane oxygen.
Hydrogenation H2, Pd/C, MeOHHighly StableOxetane C-O bonds are completely inert to standard catalytic hydrogenation[3].
Strong Acidic Deprotection TFA/DCM (1:1), rtUnstableUncontrolled protonation leads to rapid ring opening by internal/external nucleophiles[2].
Controlled Acidic Deprotection 4M HCl in Dioxane, 0 °CModerately StableLower temperature and stoichiometric control prevent over-activation.
Lewis Acid Catalysis BF3·OEt2, Al(C6F5)3UnstableStrong coordination to oxygen lowers the barrier for ring opening[5].
High-Temp Basic Alkylation DBU, 70 °CContext-DependentProximal nucleophiles can trigger intramolecular ring opening[4].
Mechanistic Pathway of Degradation

Understanding the failure mode is critical for prevention. The diagram below illustrates how acidic conditions trigger a cascade leading to product loss.

Mechanism Step1 3-Aminooxetane-3-carboxamide Step2 Protonation of Oxetane Oxygen (Strong Brønsted/Lewis Acid) Step1->Step2 Step3 Weakening of C-O Bond (Ring Strain ~106 kJ/mol) Step2->Step3 Step4a External Nucleophile Attack (e.g., H2O -> 1,3-diol) Step3->Step4a Step4b Internal Nucleophile Attack (e.g., Amide -> Rearrangement) Step3->Step4b

Causality of acid-catalyzed oxetane ring opening via external or internal nucleophiles.

Self-Validating Experimental Protocols

Every protocol must be treated as a self-validating system to ensure the integrity of the oxetane ring before proceeding to the next synthetic step.

Protocol A: Self-Validating Boc-Deprotection (HCl/Dioxane Method)

Objective: Remove the N-Boc group without triggering acid-catalyzed ring opening.

  • Preparation: Dissolve the N-Boc-3-aminooxetane-3-carboxamide in anhydrous DCM (0.1 M). Causality: Anhydrous conditions prevent trace water from acting as an external nucleophile upon oxetane protonation.

  • Thermal Control: Chill the solution to 0 °C in an ice bath. Causality: Lowering the thermal energy prevents the system from breaching the activation barrier for ring-opening.

  • Controlled Acid Addition: Dropwise add 4M HCl in dioxane (5.0 equivalents). Causality: HCl in dioxane provides strictly stoichiometric acidity compared to using TFA as a co-solvent.

  • Validation Checkpoint 1 (In-Process): After 30 minutes, sample 10 µL of the reaction, quench with saturated NaHCO3, and analyze via LCMS. Self-Validation: Look for the desired mass[M+H]+. If a mass of [M+H+18]+ is observed, ring-opening (hydration to a diol) is occurring; immediately quench the main reaction.

  • Quenching: Carefully quench the reaction with cold saturated NaHCO3 until pH 8 is reached. Causality: Rapid neutralization prevents degradation during solvent evaporation.

  • Validation Checkpoint 2 (Post-Isolation): Analyze the isolated product via 1H NMR. Self-Validation: The intact oxetane ring will display characteristic AB doublets (or multiplets) between 4.5–5.0 ppm. The disappearance of these signals definitively confirms ring-opening.

Protocol B: Safe Amide Coupling

Objective: Couple the 3-amino group without the use of Lewis acidic promoters.

  • Activation: Combine the carboxylic acid partner (1.0 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF at room temperature. Stir for 15 minutes. Causality: HATU forms an active ester without generating Lewis acidic byproducts that coordinate the oxetane oxygen.

  • Coupling: Add the 3-aminooxetane-3-carboxamide (1.0 eq) to the activated mixture. Stir for 2 hours at room temperature.

  • Validation Checkpoint: Run LCMS. Self-Validation: The oxetane is highly stable under these mildly basic conditions; the product mass should be dominant with no +18 Da (hydration) or rearranged side products.

References[2] Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis - https://www.tandfonline.com[3] Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv - https://chemrxiv.org[4] Mild Intramolecular Ring Opening of Oxetanes - ACS Organic Letters / NIH -https://pubmed.ncbi.nlm.nih.gov[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - Chemical Reviews (ACS) - https://pubs.acs.org[5] Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3 - Advanced Synthesis & Catalysis (UAB) - https://ddd.uab.cat

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Optimization

troubleshooting guide for low conversion rates in 3-aminooxetane-3-carboxamide synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for the synthesis of 3-aminooxetane-3-carboxamide. This resource is designed to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of 3-aminooxetane-3-carboxamide. This resource is designed to provide in-depth troubleshooting guidance and practical solutions to common challenges encountered during the synthesis of this valuable building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 3-aminooxetane-3-carboxamide is resulting in a very low yield. What are the most probable causes?

A low conversion rate in this synthesis is a common challenge that can stem from several factors. The primary areas to investigate are the stability of the starting material, the choice and handling of coupling reagents, the reaction conditions, and the work-up and purification procedures. The inherent strain of the oxetane ring and the steric hindrance around the carboxylic acid and amine functionalities of the starting material, 3-aminooxetane-3-carboxylic acid, require careful optimization of the amide bond formation step.

Q2: I suspect my starting material, 3-aminooxetane-3-carboxylic acid, might be degrading. How can I assess its stability?

3-Aminooxetane-3-carboxylic acid can be susceptible to degradation, particularly isomerization into lactones under certain conditions, such as elevated temperatures or in specific solvent systems.[1] Before starting your synthesis, it is crucial to verify the purity and integrity of your starting material.

Recommended Analytical Protocol: Starting Material Integrity Check

  • Technique: ¹H NMR Spectroscopy.

  • Procedure:

    • Dissolve a small sample of your 3-aminooxetane-3-carboxylic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Analyze the spectrum for the characteristic peaks of the 3-aminooxetane-3-carboxylic acid and compare it to a reference spectrum or literature data.

    • Look for the appearance of new signals that might indicate the presence of isomeric byproducts or other impurities.

Q3: The oxetane ring seems to be opening during my reaction. How can I prevent this?

The oxetane ring is known to be sensitive to acidic conditions, which can catalyze its ring-opening.[2][3] Since many amide coupling protocols can generate acidic byproducts, maintaining a neutral or slightly basic pH throughout the reaction is critical.

Preventative Measures:

  • Choice of Coupling Reagents: Opt for coupling reagents that do not generate strong acids during the reaction.

  • Base Addition: Incorporate a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any in-situ generated acids.[4]

  • Temperature Control: Avoid excessive heating, as higher temperatures can promote ring-opening, especially in the presence of even weak acids.[3]

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to identifying and resolving the root causes of low yields in your 3-aminooxetane-3-carboxamide synthesis.

Problem Area 1: Inefficient Amide Coupling

The formation of the amide bond is the key transformation in this synthesis. Low efficiency at this stage is the most common reason for poor overall yield.

dot

Caption: Troubleshooting workflow for inefficient amide coupling.

1.1. Inadequate Activation of the Carboxylic Acid

The carboxylic acid of 3-aminooxetane-3-carboxylic acid is sterically hindered, which can make its activation challenging for some coupling reagents.

  • Recommended Action: Employ a more potent coupling reagent known to be effective for sterically demanding substrates.

Coupling ReagentClassKey Advantages for this SynthesisReference
HATU Uronium SaltHigh efficiency, even with hindered amino acids.
HCTU Uronium SaltSimilar to HATU, often more cost-effective.
COMU Uronium SaltBased on OxymaPure®, considered a superior and safer alternative to HOBt-based reagents.

1.2. Competing Side Reactions

Certain coupling reagents, particularly uronium salts like HATU, can undergo side reactions with the amine nucleophile, leading to the formation of guanidinium byproducts.[5][6]

  • Recommended Action:

    • Pre-activation: Activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for a short period (15-30 minutes) before adding the ammonia source. This minimizes the exposure of the free coupling reagent to the amine.[4]

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and base. A large excess can promote side reactions.

1.3. Suboptimal Reaction Conditions

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally preferred.[7] Ensure the solvent is truly anhydrous, as water will hydrolyze the activated intermediate.

  • Temperature: While some reactions may require gentle heating to overcome steric hindrance, start at room temperature and monitor the reaction progress before increasing the temperature. Excessive heat can lead to degradation.[3]

Problem Area 2: Work-up and Purification Challenges

3-Aminooxetane-3-carboxamide is a polar molecule, which can make its extraction and purification challenging, potentially leading to product loss.

2.1. Poor Extraction from Aqueous Phase

  • Recommended Action:

    • Continuous Liquid-Liquid Extraction: If standard liquid-liquid extraction with common organic solvents (e.g., ethyl acetate, DCM) is inefficient, consider using a continuous extraction apparatus.

    • More Polar Solvents: Employ more polar extraction solvents such as n-butanol.[8]

    • Solid-Phase Extraction (SPE): This can be a highly effective alternative. For a polar compound, a reverse-phase (e.g., C18) or a suitable ion-exchange cartridge can be used.[8]

2.2. Difficulty in Chromatographic Purification

The high polarity of the product can lead to poor retention on standard reverse-phase columns (e.g., C18) or strong, irreversible binding to normal-phase silica gel.[8][9]

  • Recommended Chromatographic Techniques:

TechniqueStationary PhaseMobile Phase PrincipleReference
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., silica, diol, amine)High organic solvent concentration with a small amount of aqueous buffer.[9]
Reverse-Phase with Polar-Embedded or Polar-Endcapped Columns Modified C18Enhances retention of polar analytes through dipole-dipole interactions.[8][10]

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Troubleshooting

Technical Support Center: Stability and Degradation of 3-Aminooxetane-3-Carboxamide and its Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminooxetane-3-carboxamide and its derivatives. This guide provides in-depth troubleshooting advice a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminooxetane-3-carboxamide and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work, ensuring the integrity and stability of your compounds.

Introduction to the Chemistry of 3-Aminooxetane-3-Carboxamide

The 3-aminooxetane-3-carboxamide scaffold is of growing interest in medicinal chemistry. The oxetane ring, a four-membered oxygen-containing heterocycle, can impart desirable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and three-dimensionality.[1][2][3] However, the inherent ring strain of the oxetane moiety also presents unique stability challenges that researchers must navigate.[1][2] This guide is designed to provide a foundational understanding of the potential degradation pathways and offer practical solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How stable is the oxetane ring in 3-aminooxetane-3-carboxamide under typical laboratory conditions?

The stability of the oxetane ring is highly dependent on the specific experimental conditions. While generally more stable than a three-membered epoxide ring, it is less stable than a five-membered tetrahydrofuran (THF) ring.[4] For 3-aminooxetane-3-carboxamide, being a 3,3-disubstituted oxetane, it is expected to have greater stability compared to other substitution patterns.[1][2] This increased stability is attributed to the steric hindrance around the oxygen atom, which blocks the path of external nucleophiles.[2] However, it is a misconception that all 3,3-disubstituted oxetanes are completely stable, particularly under harsh conditions.[1][2]

Q2: What are the primary conditions that can lead to the degradation of my 3-aminooxetane-3-carboxamide derivative?

The oxetane ring is most susceptible to degradation under the following conditions:

  • Strongly Acidic Conditions: Both protic and Lewis acids can catalyze the ring-opening of oxetanes.[1][2][4] This is a critical consideration during reactions, work-ups, and purification (e.g., silica gel chromatography).

  • High Temperatures: Thermal stress, especially in the presence of reactive species, can promote decomposition.[1][2]

  • Presence of Internal Nucleophiles: If your derivative contains a nearby nucleophilic group (e.g., a hydroxyl or another amine), it can facilitate an intramolecular ring-opening reaction, particularly under acidic conditions.[3][4]

Q3: My analytical results (HPLC, LC-MS) show an unexpected new peak after acidic treatment of my compound. What could this be?

A common degradation product resulting from acidic treatment is a 1,3-diol, formed by the ring-opening of the oxetane. The acid protonates the oxygen atom of the oxetane ring, making it more susceptible to nucleophilic attack by water or another nucleophile present in the medium.

Troubleshooting Guides

Issue 1: Unexpected Degradation During Synthesis or Work-up

Symptom: You observe the formation of byproducts, and NMR or LC-MS analysis suggests the loss of the oxetane ring, often indicated by the appearance of new hydroxyl signals and a change in the molecular weight corresponding to the addition of a water molecule.

Possible Cause: Exposure to strong acidic conditions during a reaction step or an acidic work-up.

Solutions:

  • Avoid Strong Acids: Whenever possible, substitute strong acids like HCl or H₂SO₄ with milder alternatives. For instance, if a Boc-protecting group needs to be removed, consider using a milder acid like trifluoroacetic acid (TFA) in a controlled manner or explore alternative protecting groups.

  • Utilize Basic or Neutral Conditions: If the reaction allows, switching to basic or neutral conditions is often beneficial as the oxetane core is generally more tolerant to bases.[4] For example, an ester hydrolysis can be performed using LiOH or NaOH instead of acidic hydrolysis.[4][5]

  • Protect Internal Nucleophiles: If your molecule contains other nucleophilic groups like alcohols or secondary amines, consider protecting them before subjecting the molecule to potentially harsh conditions.[4] This can prevent intramolecular ring-opening.

  • Introduce the Oxetane Moiety Late in the Synthesis: To minimize the exposure of the oxetane ring to a wide range of reaction conditions, it is often strategic to introduce this motif in the later stages of your synthetic route.[1][3]

Issue 2: Compound Instability During Storage

Symptom: A previously pure sample of your 3-aminooxetane-3-carboxamide derivative shows signs of degradation (e.g., discoloration, precipitation, or new peaks in HPLC analysis) after being stored.

Possible Causes:

  • Trace Acidic Impurities: Residual acidic impurities from a previous synthetic step or from the storage container can catalyze slow degradation over time.

  • Exposure to Light (Photodegradation): Some molecules are susceptible to degradation upon exposure to UV or visible light.

  • Oxidation: Exposure to air, especially for extended periods, can lead to oxidative degradation.

Solutions:

  • Ensure High Purity: Thoroughly purify your compound to remove any residual acids or other reactive impurities.

  • Proper Storage Conditions:

    • Store samples in a cool, dark, and dry place.

    • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

    • Use amber vials to protect from light.

  • Freshly Prepare Solutions: For use in biological assays or other sensitive experiments, it is best to prepare solutions of your compound fresh from a properly stored solid sample.[6]

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of your 3-aminooxetane-3-carboxamide derivative and for developing stability-indicating analytical methods.[7][8] These studies involve subjecting the compound to stress conditions to intentionally induce degradation.

Protocol 1: Acid and Base Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • To another aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the samples by a suitable stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Protocol 2: Oxidative Degradation
  • Preparation: To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide (H₂O₂).[7]

  • Incubation: Keep the mixture at room temperature and protect it from light.

  • Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

Protocol 3: Thermal Degradation
  • Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C).

  • Solution State: Incubate a solution of the compound at an elevated temperature (e.g., 60 °C).

  • Sampling: At specified time points, withdraw a sample, dissolve it in a suitable solvent (for the solid-state sample), and analyze by HPLC.

Protocol 4: Photolytic Degradation
  • Exposure: Expose a solution of the compound to a light source that produces combined visible and ultraviolet outputs, as specified in ICH Q1B guidelines.[7]

  • Control: Simultaneously, keep a control sample protected from light.

  • Analysis: After a defined exposure period, analyze both the exposed and control samples by HPLC.

Data Interpretation:

The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[8] This level of degradation is generally sufficient to produce and detect the primary degradation products without overly complex secondary degradation.

Stress ConditionTypical Reagents/ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60 °COxetane ring-opening (1,3-diol), Amide hydrolysis
Base Hydrolysis 0.1 M NaOH, 60 °CAmide hydrolysis
Oxidation 3% H₂O₂, Room TempOxidation of the amino group or other susceptible functionalities
Thermal Degradation 80 °C (solid), 60 °C (solution)Ring-opening, other decompositions
Photodegradation UV/Visible lightVarious photolytic products

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Base-Catalyzed Hydrolysis cluster_2 Oxidative Degradation Parent 3-Aminooxetane-3-carboxamide Protonated Protonated Oxetane Parent->Protonated H+ Diol Ring-Opened 1,3-Diol Protonated->Diol H2O Parent_B 3-Aminooxetane-3-carboxamide Carboxylate 3-Aminooxetane-3-carboxylate Parent_B->Carboxylate OH- Parent_O 3-Aminooxetane-3-carboxamide Oxidized_Product Oxidized Derivative (e.g., N-oxide) Parent_O->Oxidized_Product [O]

Caption: Potential degradation pathways for 3-aminooxetane-3-carboxamide.

Troubleshooting Workflow for Unexpected Degradation

Start Unexpected Peak in HPLC/LC-MS CheckMW Check Molecular Weight of New Peak Start->CheckMW MW_H2O MW = Parent + 18 Da? CheckMW->MW_H2O RingOpening Likely Ring-Opening (1,3-Diol) MW_H2O->RingOpening Yes OtherDeg Consider Other Degradation Pathways (e.g., Amide Hydrolysis, Oxidation) MW_H2O->OtherDeg No ReviewConditions Review Reaction/Work-up Conditions RingOpening->ReviewConditions AcidPresent Strong Acid Present? ReviewConditions->AcidPresent Optimize Optimize Conditions: - Milder Acid - Basic/Neutral Conditions - Lower Temperature AcidPresent->Optimize Yes AcidPresent->OtherDeg No

Caption: Troubleshooting workflow for identifying degradation products.

References

  • BenchChem. (2025). Preventing decomposition of oxetane ring during synthesis. BenchChem Technical Support.
  • Bull, J. A., & Croft, R. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Bull, J. A., & Croft, R. A. (2023). Oxetanes in Drug Discovery Campaigns. PMC.
  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. (n.d.). Royal Society of Chemistry.
  • ChemRxiv. (n.d.). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv.
  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. (2026). Journal of Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.
  • BenchChem. (2025). Challenges in handling and storing strained cycloalkynes like cyclodecyne. BenchChem Technical Support.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. (2013). Organic Letters.
  • (PDF) Analytical methodologies for discovering and profiling degradation-related impurities. (n.d.).
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.).
  • 3-Aminooxetane-3-carboxamide. (n.d.). Fluorochem.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.
  • Reactions of the carboxamide group. (n.d.).
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
  • Stability challenges in drug discovery. (2009). PubMed.
  • Wipf, P., & Waller, D. L. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journals.
  • Decarboxylative photocatalytic transformations. (2025). Chemical Society Reviews.
  • 3-Aminooxetane-3-carboxamide (cas 138650-60-9) SDS/MSDS download. (n.d.). Guidechem.
  • KEGG Degradation of aromatic compounds - Reference p
  • Common Pitfalls in Stability Study Design and How to Avoid Them. (2026). DES Pharma.
  • Five stability risks that can undermine drug formul
  • Strategic development and validation of a stability-indicating analytical method for S-adenosylmethionine. (2025). Prospects in Pharmaceutical Sciences.
  • Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. (2025).
  • Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. (2022). Research, Society and Development.

Sources

Optimization

Technical Support Center: Synthesis of 3-Aminooxetane-3-carboxamide

Welcome to the technical support center for the synthesis and purification of 3-aminooxetane-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 3-aminooxetane-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. The content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific rationale for each troubleshooting step.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may observe during your synthesis and purification workflow.

Issue 1: An unknown peak is observed in the HPLC/LC-MS chromatogram of my final product.

Question: I've completed the synthesis of 3-aminooxetane-3-carboxamide, but my HPLC analysis shows a significant unknown peak that I cannot attribute to starting materials. How do I identify and eliminate it?

Possible Causes & Solutions:

The appearance of an unknown peak suggests the formation of a process-related impurity or a degradation product. The key is to systematically deduce its identity.

  • Cause A: Ring-Opened Byproduct

    • Why it happens: The oxetane ring possesses significant strain energy (~106 kJ/mol) and is susceptible to cleavage under certain conditions, particularly strong acids or nucleophiles.[1][2] This can lead to the formation of linear diol or haloalcohol derivatives depending on the reagents used.

    • Troubleshooting Steps:

      • Review Your Reaction Conditions: Did you use strong acidic conditions (e.g., HCl for deprotection) or high temperatures for extended periods? These conditions can promote ring-opening.[1]

      • Analytical Approach: Use LC-MS to determine the molecular weight of the impurity. A mass corresponding to the addition of a water molecule (M+18) or other nucleophiles present in your reaction mixture is a strong indicator of a ring-opened product.

      • Corrective Action: If acidic conditions are necessary, consider using milder acids or performing the reaction at a lower temperature to minimize this side reaction. If purification is the issue, avoid acidic mobile phases in chromatography where possible.

  • Cause B: Dimer or Oligomer Formation

    • Why it happens: Under certain catalytic or thermal conditions, oxetanes can undergo dimerization or oligomerization.[1][3] The reactive amino group could also potentially react with another molecule of the product or an intermediate.

    • Troubleshooting Steps:

      • Analytical Approach: Check the molecular weight of the impurity via LC-MS. A mass that is approximately double (or triple) that of your product strongly suggests a dimer (or trimer).

      • Corrective Action: Optimize reaction concentration. High concentrations can favor intermolecular reactions that lead to dimerization.[4] Adjust stoichiometry and reagent addition rates to maintain a low concentration of reactive intermediates.

  • Cause C: Hydrolysis of the Amide

    • Why it happens: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid (3-aminooxetane-3-carboxylic acid) under either strong acidic or basic conditions, often accelerated by heat.[3][5]

    • Troubleshooting Steps:

      • Review Workup and Purification: Were any steps conducted at extreme pH values? For example, a basic aqueous extraction or a strongly acidic chromatographic mobile phase.

      • Analytical Approach: The molecular weight of the carboxylic acid impurity will be M+1 compared to the starting amide. Its retention time in reversed-phase HPLC will also likely be shorter due to increased polarity.

      • Corrective Action: Ensure all aqueous workup and purification steps are performed under neutral or near-neutral pH conditions. Use buffered mobile phases for chromatography if necessary.

Workflow for Unknown Peak Identification

The following diagram outlines a systematic approach to identifying an unknown impurity.

G Start Unknown Peak Observed in HPLC LCMS 1. Analyze by LC-MS to get Molecular Weight (MW) Start->LCMS Compare 3. Compare Impurity MW with Potential Structures LCMS->Compare Review 2. Review Synthesis Scheme & Reaction Conditions Review->Compare Dimer MW ≈ 2x Product? (Dimerization) Compare->Dimer Evaluate MW RingOpen MW = Product + H2O/Nu? (Ring Opening) Dimer->RingOpen No Isolate 4. Isolate Impurity via Preparative HPLC Dimer->Isolate Yes Hydrolysis MW = Product + 1? (Amide Hydrolysis) RingOpen->Hydrolysis No RingOpen->Isolate Yes Other Other (Starting Material, Reagent Adduct) Hydrolysis->Other No Hydrolysis->Isolate Yes Other->Isolate Yes NMR 5. Structural Elucidation by NMR Isolate->NMR Confirm Structure Confirmed NMR->Confirm

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Aminooxetane-3-carboxamide: A Comparative Validation Approach

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is the bedrock of reliable preclinical and clinical data. 3-Aminooxetane-3-carboxamide, a key buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is the bedrock of reliable preclinical and clinical data. 3-Aminooxetane-3-carboxamide, a key building block in modern medicinal chemistry, presents a unique set of analytical challenges due to its structural properties. This guide provides an in-depth comparison of validated analytical methodologies for its quantification, grounded in fundamental scientific principles and aligned with regulatory expectations. We will explore two primary analytical strategies, High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering detailed experimental protocols and the rationale behind our methodological choices.

The Analytical Challenge: The Nature of 3-Aminooxetane-3-carboxamide

3-Aminooxetane-3-carboxamide is a small, polar molecule characterized by a primary amine and a carboxamide functional group attached to a strained oxetane ring. A critical challenge in its quantification is the absence of a significant chromophore, rendering it practically invisible to standard UV-Vis detectors used in HPLC.[1] Furthermore, its high polarity makes it poorly retained on conventional reversed-phase (RP) HPLC columns, leading to potential co-elution with other polar entities in complex matrices and compromised sensitivity.[2][3]

To overcome these hurdles, two distinct analytical philosophies can be adopted:

  • Chemical Derivatization: Introduce a chromophore or fluorophore to the analyte, enabling sensitive detection by HPLC with UV-Vis or fluorescence detectors.[4][5][6]

  • Mass Spectrometry-based Detection: Employ a highly selective and sensitive detector like a mass spectrometer, which does not rely on the analyte's inherent UV absorbance.[3][7][8]

This guide will delve into the validation of both approaches, providing a comparative framework for selecting the most suitable method for your specific research needs.

Method 1: HPLC with Pre-column Derivatization and UV Detection

This robust and widely accessible technique involves a chemical reaction to tag the primary amine of 3-aminooxetane-3-carboxamide with a UV-absorbing molecule. O-phthalaldehyde (OPA), in the presence of a thiol, is a classic and effective derivatizing reagent for primary amines, forming a highly fluorescent isoindole derivative that can be readily detected.[6]

Experimental Protocol: HPLC-UV with OPA Derivatization

1. Reagents and Materials:

  • 3-Aminooxetane-3-carboxamide reference standard

  • O-phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid buffer (0.4 M, pH 9.5)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hypersil GOLD™ C18 column (or equivalent)

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Autosampler with derivatization capabilities (preferred) or manual derivatization setup

3. Preparation of Solutions:

  • Derivatization Reagent (OPA/3-MPA): Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 20 µL of 3-MPA and dilute to 50 mL with 0.4 M boric acid buffer (pH 9.5). This reagent should be prepared fresh daily.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution: Accurately weigh and dissolve 3-aminooxetane-3-carboxamide in a 50:50 mixture of methanol and water to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the 50:50 methanol/water mixture.

4. Automated Pre-column Derivatization and HPLC Analysis:

  • Transfer 10 µL of the standard or sample solution to an autosampler vial.

  • Add 20 µL of the OPA/3-MPA derivatization reagent.

  • Mix and allow the reaction to proceed for 2 minutes at room temperature.

  • Inject 10 µL of the resulting solution onto the HPLC system.

5. Chromatographic Conditions:

  • Column: Hypersil GOLD™ C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase Gradient:

    • 0-10 min: 20-80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 340 nm

Causality Behind Experimental Choices:
  • Why OPA? OPA reacts specifically with primary amines under mild conditions, and the resulting derivative is highly fluorescent and UV-active, providing excellent sensitivity.[6]

  • Why Pre-column Derivatization? Performing the derivatization before chromatographic separation allows for the use of standard HPLC instrumentation and avoids potential issues with post-column reaction kinetics and band broadening.[4]

  • Why a C18 Column? The derivatized analyte is significantly less polar than the parent compound, making it well-suited for separation on a robust and reliable C18 reversed-phase column.[9]

Method 2: LC-MS/MS for Direct Quantification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity, making it the gold standard for bioanalysis.[10] This technique allows for the direct quantification of 3-aminooxetane-3-carboxamide without the need for derivatization, by monitoring specific parent-to-daughter ion transitions.

Given the high polarity of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic mode over traditional reversed-phase chromatography. HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of polar compounds.[2][7]

Experimental Protocol: HILIC-LC-MS/MS

1. Reagents and Materials:

  • 3-Aminooxetane-3-carboxamide reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Acquity UPLC® BEH HILIC column (or equivalent)

2. Instrumentation:

  • UHPLC or HPLC system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Solutions:

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 3-aminooxetane-3-carboxamide in water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with an 80:20 mixture of acetonitrile and water.

4. Chromatographic and Mass Spectrometric Conditions:

  • Column: Acquity UPLC® BEH HILIC (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95-50% B

    • 5-6 min: 50% B

    • 6.1-8 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: To be determined by direct infusion of the reference standard (e.g., monitoring the transition of the protonated molecule [M+H]+ to a specific fragment ion).

Causality Behind Experimental Choices:
  • Why HILIC? HILIC provides superior retention and separation for highly polar compounds like 3-aminooxetane-3-carboxamide, which would otherwise elute in the void volume of a reversed-phase column.[2]

  • Why ESI+? The primary amine group is readily protonated, making positive ion electrospray a highly efficient ionization technique for this analyte.[10]

  • Why Tandem Mass Spectrometry (MS/MS)? The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively eliminating matrix interference and ensuring accurate quantification even at very low concentrations.

Method Validation: A Trust-Based Framework

The validation of any analytical method is a formal process to demonstrate its fitness for purpose.[11][12] Adherence to guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) is paramount.[13] The following validation parameters must be assessed for both the HPLC-UV and LC-MS/MS methods.

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria
Specificity/Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity and Range To establish the concentration range over which the method is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99 for a minimum of 5-6 non-zero standards.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the blank response; accuracy within 80-120% and precision ≤ 20%.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, column temperature, etc.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Comparative Summary of Analytical Methods

FeatureHPLC with Pre-column Derivatization (OPA)HILIC-LC-MS/MS
Principle UV absorbance of a derivatized analyteMass-to-charge ratio of the analyte and its fragments
Selectivity Moderate to HighVery High
Sensitivity Good (ng/mL range)Excellent (pg/mL to ng/mL range)
Throughput ModerateHigh
Instrumentation Cost LowerHigher
Method Development Complexity Moderate (derivatization optimization)High (MS parameter optimization)
Matrix Effects Less proneCan be significant; requires careful management
Best Suited For Routine QC, analysis of drug substance and formulated productBioanalysis, trace-level impurity analysis, complex matrices

Visualizing the Workflow

HPLC with Pre-column Derivatization Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Sample Solution Deriv Mix with OPA/3-MPA (2 min @ RT) Sample->Deriv Standard Standard Solution Standard->Deriv HPLC HPLC Injection (C18 Column) Deriv->HPLC Detector UV Detection (340 nm) HPLC->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Automated pre-column derivatization workflow for HPLC-UV analysis.

HILIC-LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Precip Protein Precipitation (e.g., Acetonitrile) Sample->Precip Supernatant Collect Supernatant Precip->Supernatant LC UHPLC Injection (HILIC Column) Supernatant->LC MS ESI+ Source LC->MS MSMS Tandem MS (MRM) MS->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Typical workflow for the bioanalysis of a polar molecule using HILIC-LC-MS/MS.

Conclusion

The choice of an analytical method for the quantification of 3-aminooxetane-3-carboxamide is contingent on the specific requirements of the study. For routine analysis of bulk drug substance or formulated products where high sensitivity is not paramount, a validated HPLC-UV method with pre-column OPA derivatization offers a cost-effective and reliable solution. Conversely, for bioanalytical applications requiring the quantification of low concentrations of the analyte in complex biological matrices, a HILIC-LC-MS/MS method is unequivocally the superior choice due to its exceptional sensitivity and selectivity.

Regardless of the chosen methodology, a rigorous validation process that adheres to international regulatory guidelines is non-negotiable. This ensures the integrity and reliability of the generated data, which is fundamental to the successful progression of any drug development program.

References

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]

  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. LabRulez LCMS. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. ResearchGate. [Link]

  • LC-MS metabolomics of polar compounds. PubMed. [Link]

  • A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. The University of Melbourne. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Journal of Chromatographic Science. [Link]

  • Bioanalytical method validation: An updated review. PMC. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. ResearchGate. [Link]

  • Chemical Space Exploration of Oxetanes. PMC. [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10. ICH. [Link]

  • Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. PMC. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC. [Link]

  • Comprehensive Chemometric and Chromatographic Investigation of Lipophilicity of Biologically Active Androstane-3-Oxime Derivatives Across Diverse UHPLC Systems. PMC. [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

Sources

Comparative

assessing the metabolic stability of compounds containing 3-aminooxetane-3-carboxamide

As a Senior Application Scientist navigating the complex landscape of lead optimization, I frequently encounter the challenge of balancing lipophilicity, target affinity, and metabolic stability. Historically, medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of lead optimization, I frequently encounter the challenge of balancing lipophilicity, target affinity, and metabolic stability. Historically, medicinal chemists relied heavily on gem-dimethyl groups to sterically shield labile sites or standard amides to build structural frameworks. However, these traditional approaches often incur severe penalties: gem-dimethyl groups drive up lipophilicity (LogD) and reduce aqueous solubility, while standard amides are highly susceptible to enzymatic hydrolysis in vivo.

The incorporation of the 3-aminooxetane-3-carboxamide motif has emerged as a privileged bioisosteric strategy to overcome these hurdles. By replacing problematic moieties with this highly polar, rigid, and sterically compact four-membered ring, drug development professionals can dramatically alter a compound's pharmacokinetic profile.

This guide objectively compares the metabolic stability and physicochemical performance of 3-aminooxetane-3-carboxamide derivatives against traditional alternatives, providing actionable experimental workflows to validate these parameters in your own discovery programs.

The Mechanistic Rationale: Why 3-Aminooxetane-3-Carboxamide?

To understand the superior metabolic stability of 3-aminooxetane-3-carboxamide, we must look at the causality behind its structural chemistry .

  • Modulation of Amine Basicity: The strongly electron-withdrawing nature of the oxetane oxygen significantly reduces the basicity (pKa) of the adjacent 3-amino group. This keeps the amine largely non-ionized at physiological pH, subtly modulating overall lipophilicity and enhancing membrane permeability.

  • Steric Shielding without the Lipophilic Penalty: The rigid, puckered conformation of the oxetane ring provides steric bulk similar to a gem-dimethyl group. However, because the oxetane oxygen acts as a potent hydrogen-bond acceptor, it maintains or improves aqueous solubility rather than driving the molecule into the lipophilic trap .

  • Resistance to Proteolysis and CYP450: When used as a peptide bond isostere or amide replacement, the 3-aminooxetane-3-carboxamide core is virtually unrecognized by standard amidases and proteases. Furthermore, the electron-deficient nature of the ring makes it highly resistant to Cytochrome P450 (CYP)-mediated oxidative metabolism .

Pathway Lead Traditional Lead Scaffold (High LogD, Fast Clearance) GemDim Gem-Dimethyl (High Lipophilicity) Lead->GemDim Cyclobutane Aminocyclobutane (Moderate Clearance) Lead->Cyclobutane Amide Standard Amide (Proteolytic Liability) Lead->Amide SubGraph_Replacements SubGraph_Replacements Oxetane 3-Aminooxetane-3-carboxamide Bioisosteric Integration GemDim->Oxetane Steric mimicry Cyclobutane->Oxetane Polarity shift Amide->Oxetane Backbone replacement LogD Decreased LogD (~0.8 unit drop) Oxetane->LogD Stability Enhanced HLM/RLM Stability Oxetane->Stability hERG Reduced hERG Binding Oxetane->hERG SubGraph_Outcomes SubGraph_Outcomes

Fig 1: Bioisosteric replacement pathway using 3-aminooxetane-3-carboxamide for lead optimization.

Comparative Performance Analysis

When benchmarking 3-aminooxetane-3-carboxamide against its structural cousins—such as aminocyclobutane, gem-dimethyl propanamides, and standard peptidic amides—the data reveals a clear divergence in metabolic fate.

As demonstrated in matched-molecular pair analyses by Dowling et al. and Carreira et al. , substituting an aminocyclobutane with a 3-aminooxetane consistently drops the LogD by approximately 0.8 units. This polarity shift directly correlates with a reduction in intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM).

Table 1: Comparative Physicochemical and Metabolic Profiles of Carboxamide Bioisosteres

Scaffold MotifLogD (pH 7.4)HLM Intrinsic Clearance ( CLint​ )Proteolytic StabilityhERG Liability
Gem-Dimethyl Propanamide ~2.8High (>45 µL/min/mg)ModerateHigh
Aminocyclobutane-carboxamide ~2.5Moderate (~35 µL/min/mg)ModerateModerate
Standard Peptidic Amide ~1.2Very High (Rapid Hydrolysis)Poor (Rapid Cleavage)Low
3-Aminooxetane-3-carboxamide ~1.7 Low (<15 µL/min/mg) Excellent (Resistant) Low

Note: Data represents synthesized matched-pair trends derived from standardized in vitro assays to illustrate relative bioisosteric performance.

Experimental Workflow: Validating Metabolic Stability

To objectively assess the metabolic stability of 3-aminooxetane-3-carboxamide compounds, we rely on the In Vitro Human Liver Microsome (HLM) Stability Assay .

Self-Validating Principle: A robust protocol must be a self-validating system. To ensure the observed compound depletion is strictly CYP450-mediated, our methodology mandates a parallel negative control lacking NADPH. If the oxetane compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP enzymatic hydrolysis (e.g., amidases)—a critical distinction when evaluating carboxamides. Furthermore, a positive control (Verapamil) is included to verify the metabolic competency of the microsome batch.

Step-by-Step Methodology

Step 1: Reagent and Matrix Preparation

  • Prepare a 10 mM stock of the 3-aminooxetane-3-carboxamide test compound, the positive control (Verapamil), and a negative control in 100% DMSO.

  • Dilute the stocks to a 100 µM working solution using 50% acetonitrile/water.

  • In a 96-well incubation plate, combine 0.1 M potassium phosphate buffer (pH 7.4) and pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Spike the test compounds into the matrix to a final concentration of 1 µM. Crucial: Ensure the final DMSO concentration remains below 0.1% to prevent solvent-induced CYP inhibition.

Step 2: Initiation and Time-Course Sampling

  • Pre-incubate the 96-well plate at 37°C for 5 minutes on a thermoshaker.

  • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the minus-NADPH control wells, add an equivalent volume of buffer).

  • Extract 50 µL aliquots at specific time points: 0, 5, 15, 30, and 45 minutes . Causality Note: Because oxetanes shift metabolism away from bridging carbons, degradation is often slow. Capturing data up to 45 minutes ensures we accurately plot the linear phase of depletion for low-clearance compounds.

Step 3: Quenching and Extraction

  • Immediately transfer each 50 µL aliquot into a crash plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide or Labetalol).

  • Centrifuge the crash plate at 4,000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.

Step 4: LC-MS/MS Analysis and Data Processing

  • Transfer the supernatant to an analysis plate and inject it into the LC-MS/MS system.

  • Quantify the peak area ratio (Test Compound / Internal Standard) to determine the % parent compound remaining relative to the 0-minute time point.

  • Calculate the half-life ( t1/2​ ) from the slope of the natural log of % parent remaining versus time.

  • Derive the Intrinsic Clearance:

    CLint​=(0.693/t1/2​)×(mL incubation volume/mg protein)

Workflow Prep 1. Compound Preparation 1 µM Final, <0.1% DMSO Incubate 2. Microsome Incubation 0.5 mg/mL HLM, pH 7.4, 37°C Prep->Incubate Initiate 3. Reaction Initiation Add 1 mM NADPH (or Buffer for Control) Incubate->Initiate Quench 4. Time-Course Quenching Add Cold Acetonitrile (0-45 min) Initiate->Quench Analyze 5. LC-MS/MS Analysis Quantify % Parent Remaining Quench->Analyze Calculate 6. Data Processing Determine CL_int & Half-life Analyze->Calculate

Fig 2: Step-by-step workflow for the in vitro human liver microsome (HLM) stability assay.

Conclusion

The strategic integration of the 3-aminooxetane-3-carboxamide motif represents a masterclass in bioisosteric design. By objectively comparing its performance against gem-dimethyl and aminocyclobutane analogs, we observe a distinct reduction in lipophilicity coupled with a profound increase in metabolic stability. For drug development professionals struggling with rapid clearance or poor solubility in their amide-containing lead series, adopting this oxetane framework—and rigorously validating it through the self-validating HLM workflows detailed above—can rapidly accelerate the trajectory of a preclinical candidate.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS Publications) URL:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Oxetanes as Promising Modules in Drug Discovery Angewandte Chemie International Edition URL:[Link]

Validation

Structural Analysis of Peptides Incorporating 3-Aminooxetane-3-Carboxamide: A Comparative Guide

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug development. Among these, 3-aminooxetane-3-carboxamide (and its corresponding carboxylic acid building block) has emerged as a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug development. Among these, 3-aminooxetane-3-carboxamide (and its corresponding carboxylic acid building block) has emerged as a highly effective bioisostere and conformational constraint. By replacing standard backbone carbonyls or acting as an α,α -disubstituted unnatural amino acid, the oxetane motif imparts unique physicochemical and structural properties[1].

This guide provides an in-depth structural analysis of oxetane-containing peptides, objectively comparing their performance against traditional conformational constraints (such as N-methylation and proline substitution), and details the self-validating experimental workflows required to analyze them.

Mechanistic Paradigm: The Causality of Oxetane-Induced Conformational Control

To understand why 3-aminooxetane-3-carboxamide outperforms traditional isosteres, one must analyze the causality of its structural influence at the atomic level:

  • Steric Constraint via sp3 Hybridization: Unlike the planar sp2 geometry of a standard amide bond, the four-membered oxetane ring is sp3 hybridized. This α,α -disubstitution severely restricts the ϕ and ψ dihedral angles of the peptide backbone, forcing the sequence out of an extended linear conformation[2].

  • Localized C5 Hydrogen Bonding: The oxygen atom within the oxetane ring acts as a potent, localized hydrogen bond acceptor. Spectroscopic studies demonstrate that this facilitates the formation of intra-residue C5 hydrogen bonds (N-H···O interactions), which stabilize specific folded conformations that are otherwise energetically unfavorable in standard peptides[3].

  • Helical Kinking and Turn Induction: When incorporated into an α -helical sequence, the rigid geometry and alternative H-bonding network disrupt the canonical (i,i+4) hydrogen bonds. Steered molecular dynamics and NMR data confirm that this introduces a pronounced kink in the helical axis, favoring new short-range hydrogen bonds and inducing a sharp backbone turn[1].

ConformationalLogic A 3-Aminooxetane-3-Carboxamide Incorporation B sp³ Hybridized Ring Steric Constraint A->B C Localized H-Bonding (C5 Motif via Oxetane Oxygen) A->C D Helical Kinking & Turn Induction B->D F Disruption of (i, i+4) H-Bonding Network B->F C->D E Enhanced Macrocyclization Efficiency D->E

Conformational logic pathway illustrating how oxetane incorporation induces structural turns.

Comparative Performance Analysis

A primary challenge in peptide therapeutics is preorganizing linear sequences to favor macrocyclization while maintaining aqueous solubility and resisting proteolytic degradation. Traditional methods rely heavily on N-methylation or Proline substitution.

As demonstrated by [4], oxetane incorporation is superior to N-methylation for macrocyclization across challenging ring sizes (tetra-, penta-, and hexapeptides). The oxetane preorganizes the linear precursor, bringing the N- and C-termini into close proximity without sacrificing the amide proton, which may be necessary for target binding. Furthermore, the polar nature of the oxetane oxygen improves aqueous solubility and lowers LogD compared to hydrophobic methyl groups[5].

Table 1: Physicochemical and Structural Comparison of Peptide Constraints
Feature3-Aminooxetane-3-CarboxamideN-MethylationProline SubstitutionStandard Proteinogenic AA
Conformational Effect Induces sharp turns, helical kinkingFavors cis-amide bonds, induces turnsRigidifies backbone, helix breakerFlexible (sequence dependent)
Macrocyclization Yield Exceptionally High (preorganizes termini)Moderate to HighModerateLow (prone to oligomerization)
Metabolic Stability High (resists proteolysis)HighModerateLow
Aqueous Solubility Enhanced (polar ether oxygen)Reduced (hydrophobic methyl)NeutralVariable
H-Bond Donor Capacity Retained at modified residueLostLostRetained

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the structural analysis of oxetane-peptides must follow a self-validating loop: synthesis must account for steric hindrance, and structural elucidation must directly prove the causality of the induced turn prior to macrocyclization.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Oxetane-Peptides
  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

  • Coupling the Oxetane Isostere:

    • Causality: The α,α -disubstituted nature of Fmoc-3-aminooxetane-3-carboxylic acid creates immense steric hindrance. Standard coupling agents (e.g., HBTU) will result in deletion sequences.

    • Action: Use highly reactive uronium salts like HATU (3 eq) with HOAt (3 eq) and DIPEA (6 eq). Allow extended coupling times (2–4 hours) to ensure complete amide bond formation.

  • Cleavage: Cleave the peptide using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

    • Causality: Despite the strained 4-membered ring, the oxetane ether is remarkably stable to these acidic cleavage conditions, preventing ring-opening side reactions[5].

Protocol B: Structural Elucidation via NMR Spectroscopy
  • Sample Preparation: Dissolve the purified linear peptide in aqueous buffer (or CDCl₃/DMSO-d₆ depending on solubility) at a concentration of 1–2 mM.

  • 2D NOESY/ROESY Acquisition: Acquire 2D NOESY spectra with mixing times optimized for the molecular weight (typically 200–300 ms).

  • Diagnostic Cross-Peak Analysis:

    • Causality: To prove that the oxetane induces a turn, one must identify specific spatial proximities. The presence of strong dNN​(i,i+2) and dαN​(i,i+2) Nuclear Overhauser Effect (NOE) cross-peaks provides direct, self-validating evidence that the linear backbone has folded back on itself[6].

Protocol C: Macrocyclization Assay
  • Head-to-Tail Cyclization: Dissolve the structurally validated linear oxetane-peptide in highly dilute conditions (~1 mM) in DMF using PyBOP (1.5 eq) and DIPEA (3 eq).

    • Causality: High dilution kinetically favors intramolecular cyclization over intermolecular oligomerization. Because the oxetane has already preorganized the structure (as validated by NMR), the entropic penalty of cyclization is drastically lowered, resulting in superior yields and reduced epimerization[7].

Workflow S1 Step 1: Fmoc-SPPS (HATU/DIPEA Coupling) S2 Step 2: TFA Cleavage & HPLC Purification S1->S2 S3 Step 3: CD Spectroscopy (Secondary Structure) S2->S3 S4 Step 4: 2D NMR (NOESY) (Turn Identification) S3->S4 S5 Step 5: Macrocyclization (Dilute Conditions) S4->S5

Self-validating experimental workflow for the synthesis and structural analysis of oxetane peptides.

References

  • Jayawant, E. S., et al. "Impact of oxetane incorporation on the structure and stability of alpha-helical peptides." Physical Chemistry Chemical Physics, 2020. URL: [Link]

  • Roesner, S., et al. "Macrocyclisation of small peptides enabled by oxetane incorporation." Chemical Science, 2019. URL: [Link]

  • Mundlapati, V. R., et al. "N–H⋯X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives." Chemical Science, 2021. URL: [Link]

  • Wuitschik, G., et al. "Synthetic oxetanes in drug discovery: where are we in 2025?" Expert Opinion on Drug Discovery, 2025. URL: [Link]

Sources

Comparative

In Vitro and In Vivo Evaluation of 3-Aminooxetane-3-Carboxamide Containing Compounds: A Technical Comparison Guide

As drug discovery programs increasingly target complex biological pathways, the physicochemical limitations of traditional chemical motifs—such as poor aqueous solubility, rapid metabolic clearance, and limited blood-bra...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the physicochemical limitations of traditional chemical motifs—such as poor aqueous solubility, rapid metabolic clearance, and limited blood-brain barrier (BBB) penetrance—often stall clinical progression. To overcome these hurdles, medicinal chemists have turned to advanced bioisosteric replacements.

Among these, the 3-aminooxetane-3-carboxamide scaffold (CAS: 138650-60-9) has emerged as a premier building block[1]. By acting as a highly polar, sp3-rich surrogate for traditional amides, gem-dimethyl groups, and piperidine/morpholine rings, this motif fundamentally alters the pharmacokinetic (PK) landscape of lead compounds[2][3].

This guide provides an objective, data-driven comparison of 3-aminooxetane-3-carboxamide containing compounds against traditional alternatives, detailing the causal mechanisms behind their performance and outlining self-validating protocols for their in vitro and in vivo evaluation.

Mechanistic Causality: Why 3-Aminooxetane-3-Carboxamide Outperforms Traditional Motifs

Before diving into empirical evaluations, it is critical to understand the physical chemistry driving the superiority of the 3-aminooxetane-3-carboxamide moiety compared to standard planar amides or lipophilic amines.

  • pKa Modulation and Efflux Reduction: The electron-withdrawing nature of the oxetane oxygen exerts a strong inductive effect, lowering the basicity (pKa) of the adjacent 3-amino group by approximately 2 to 3 units[2][4]. This targeted reduction in basicity decreases physiological protonation, thereby minimizing P-glycoprotein (P-gp) mediated efflux—a critical factor for achieving central nervous system (CNS) penetrance[2].

  • Thermodynamic Solubility Enhancement: Unlike flat, sp2-hybridized aromatic rings or standard secondary amides that readily form stable, tightly packed crystal lattices (leading to poor solubility), the oxetane ring is a rigid, slightly puckered (8.7°) four-membered structure[2]. This high sp3 character disrupts planar π -stacking, while the oxetane oxygen acts as a potent hydrogen-bond acceptor, drastically boosting thermodynamic aqueous solubility[3].

  • Metabolic Shielding: Peptidic amide bonds are notoriously susceptible to enzymatic hydrolysis in vivo[5]. Replacing these bonds with the sterically constrained 3-aminooxetane-3-carboxamide motif provides profound resistance to amidases and cytochrome P450 (CYP450) enzymes without adding lipophilic bulk[4].

Mechanism Oxe 3-Aminooxetane-3-carboxamide Integration pKa Inductive Effect Lowers Amine pKa by ~3 Units Oxe->pKa sp3 Increased sp3 Fraction & Disrupted Crystal Packing Oxe->sp3 Efflux Reduced P-gp Efflux (Enhanced BBB Penetrance) pKa->Efflux Sol Enhanced Thermodynamic Aqueous Solubility sp3->Sol

Mechanistic pathways showing how oxetane integration improves physicochemical properties.

In Vitro Evaluation: Protocols and Comparative Data

To rigorously validate the performance of 3-aminooxetane-3-carboxamide derivatives, we employ a suite of in vitro assays designed to stress-test metabolic stability and permeability.

Protocol 1: Kinetic and Thermodynamic Solubility Profiling
  • Objective: Quantify the maximum concentration of the compound dissolved in aqueous buffer before precipitation, comparing the oxetane derivative to its piperidine or standard amide analog.

  • Methodology:

    • Preparation: Dispense 1 mg of solid compound into a glass vial. Add 1 mL of pH 7.4 Phosphate Buffered Saline (PBS).

    • Equilibration: Shake the suspension at 300 RPM at 25°C for 24 hours. Causality note: A 24-hour equilibration ensures the system reaches a true thermodynamic steady state, avoiding false positives from transient supersaturation.

    • Separation: Centrifuge at 14,000 x g for 15 minutes to pellet undissolved material.

    • Quantification: Dilute the supernatant and analyze via HPLC-UV against a known standard curve.

Protocol 2: Human Liver Microsome (HLM) Stability
  • Objective: Assess resistance to CYP450-mediated oxidative metabolism.

  • Methodology:

    • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

    • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality note: NADPH is the obligate cofactor for CYP450 enzymes; its addition acts as the precise zero-time trigger for metabolism.

    • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent denatures the enzymes instantly, halting metabolism.

    • Analysis: Centrifuge to remove precipitated proteins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Comparative In Vitro Data Presentation

The following table summarizes typical experimental outcomes when a traditional lipophilic amine/amide is replaced with a 3-aminooxetane-3-carboxamide motif in a kinase inhibitor scaffold[2][3].

ParameterTraditional Motif (e.g., Piperidine/Amide)3-Aminooxetane-3-carboxamide AnalogPerformance Shift
LogD (pH 7.4) 3.82.1Favorable: Reduced lipophilicity.
Thermodynamic Sol. (µg/mL) < 5> 450Superior: ~90x increase due to sp3 disruption.
HLM CLint​ (µL/min/mg) 145 (Rapid clearance)< 15 (Stable)Superior: Blocked metabolic liability.
Caco-2 Papp​ ( 10−6 cm/s) 2.1 (High Efflux Ratio: 15)18.5 (Low Efflux Ratio: 1.2)Superior: Lowered pKa prevents P-gp recognition.

In Vivo Evaluation: Pharmacokinetics and Efficacy

In vitro success must translate to in vivo exposure. The rigorous evaluation of oxetane-containing compounds requires precise pharmacokinetic (PK) modeling in rodent models.

Protocol 3: Rodent Pharmacokinetic (PK) and Brain Penetrance Profiling
  • Objective: Determine oral bioavailability ( F% ) and the brain-to-plasma partition coefficient ( Kp​ ).

  • Methodology:

    • Dosing: Fast male Sprague-Dawley rats overnight. Administer the compound intravenously (IV) at 1 mg/kg (formulated in 5% DMSO / 10% Solutol / 85% Saline) and orally (PO) via gavage at 5 mg/kg.

    • Blood Sampling: Collect serial blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Tissue Harvesting (Brain): At Tmax​ (typically 1-2 hours post-PO dose), euthanize a subset of subjects. Perfuse with cold saline to remove residual blood from cerebral microvasculature, then harvest the brain tissue. Causality note: Saline perfusion is critical; failure to remove intravascular blood will artificially inflate brain concentration readings.

    • Bioanalysis: Homogenize brain tissue in a 1:3 ratio of water. Extract plasma and brain homogenates via protein precipitation and analyze via LC-MS/MS to calculate AUC, Cmax​ , T1/2​ , and Kp​ .

Workflow N1 Lead Optimization (Oxetane Integration) N2 In Vitro Profiling (HLM CLint, Caco-2) N1->N2 N3 In Vivo PK (Rat IV/PO, Brain Kp) N2->N3 N4 Efficacy Models (Tumor Xenografts) N3->N4

Sequential workflow from oxetane integration to in vivo efficacy validation.

Comparative In Vivo Data Presentation

By protecting the molecule from rapid first-pass metabolism and improving aqueous solubility for GI tract absorption, the 3-aminooxetane-3-carboxamide motif dramatically improves in vivo metrics[2][6].

Pharmacokinetic MetricTraditional Motif3-Aminooxetane-3-carboxamide Analog
Intravenous Half-Life ( T1/2​ ) 0.8 hours4.2 hours
Oral Bioavailability ( F% ) 12%78%
Brain-to-Plasma Ratio ( Kp​ ) 0.05 (Poor CNS exposure)1.1 (Excellent CNS exposure)
In Vivo Efficacy (Xenograft) Tumor stasis at 50 mg/kgTumor regression at 10 mg/kg

Conclusion for Drug Development Professionals

The integration of the 3-aminooxetane-3-carboxamide motif is not merely a structural novelty; it is a calculated bioisosteric strategy to rescue failing chemical series. By objectively comparing the in vitro and in vivo data, it is evident that this scaffold systematically corrects lipophilicity, basicity, and metabolic vulnerabilities. For R&D teams facing high P-gp efflux, rapid CYP450 clearance, or poor oral bioavailability, replacing traditional amides or piperidines with this specific oxetane derivative offers a highly validated pathway to clinical candidate nomination.

References
  • Drug Hunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." DrugHunter.com. Available at: [Link]

  • National Institutes of Health (PMC). "Oxetanes in Drug Discovery Campaigns." ACS Med Chem Lett. Available at: [Link]

  • National Institutes of Health (PMC). "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." J Med Chem. Available at:[Link]

Sources

Validation

A Comparative Guide to Oxetane and Azetidine as Proline Mimetics in Peptide Drug Discovery

Executive Summary In the pursuit of peptide-based therapeutics with enhanced pharmacological profiles, medicinal chemists frequently turn to proline mimetics to impart structural rigidity and proteolytic resistance. Amon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of peptide-based therapeutics with enhanced pharmacological profiles, medicinal chemists frequently turn to proline mimetics to impart structural rigidity and proteolytic resistance. Among the most promising candidates are the four-membered heterocyclic amino acids, L-azetidine-2-carboxylic acid (Aze) and various oxetane-based amino acids (Oxa). While both are employed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability, they confer distinct structural and functional properties. This guide provides an in-depth comparative analysis of azetidine and oxetane as proline mimetics, synthesizing data from conformational studies, solid-phase peptide synthesis (SPPS), and functional assays to inform rational peptidomimetic design. We will explore the causality behind experimental choices, present detailed protocols for synthesis and evaluation, and offer a clear perspective on when to select one scaffold over the other.

Introduction: The Strategic Imperative for Proline Mimetics

Proline's unique five-membered ring structure introduces a significant conformational constraint on the peptide backbone, restricting the Ramachandran space and favoring the formation of β-turns. This pre-organization is often crucial for high-affinity binding to biological targets. However, the native peptide bond is a liability, susceptible to cleavage by proteases, which curtails the in vivo half-life of peptide drugs.[1] The central challenge in peptidomimetic design is to retain the beneficial conformational influence of proline while improving drug-like properties.

Four-membered rings, such as azetidines and oxetanes, have emerged as powerful tools in this endeavor.[2][3][4][5] Their increased ring strain compared to proline's pyrrolidine ring offers a different and often more pronounced conformational bias. Azetidine-2-carboxylic acid (Aze) is a direct, smaller homolog of proline, while oxetane amino acids (Oxa) are typically used as amide bond isosteres, replacing a backbone carbonyl with the four-membered ether.[6][7] This fundamental difference in application dictates their respective impacts on peptide structure and function.

Structural and Conformational Analysis

The choice between azetidine and oxetane hinges on the desired structural outcome. While both can induce turns, their effects on local backbone geometry and hydrogen bonding patterns are distinct.

Azetidine-2-carboxylic Acid (Aze): The Compact Turn Inducer

As a direct proline homolog, Aze is incorporated into the peptide chain, replacing a proline residue.[8][9] Its smaller, more strained four-membered ring leads to significant conformational differences. Computational energy studies show that while the overall conformational preferences of Aze and Pro are similar, peptides containing Aze are generally more flexible.[10] This increased flexibility arises from a reduction in steric clashes between the ring and adjacent residues.[10]

  • Key Conformational Impact: Aze is a potent β-turn inducer.[11] Studies on small macrocyclic peptides demonstrate that incorporating a 3-aminoazetidine (3-AAz) unit, a related scaffold, greatly improves cyclization efficiencies, providing strong evidence for its turn-inducing properties.[12][13] This pre-organization brings the peptide termini into closer proximity, facilitating macrocyclization.

Oxetane Amino Acids (Oxa): The Amide Bond Isostere

Unlike Aze, oxetanes are most commonly incorporated as amide bond isosteres, where the 3-aminooxetane unit replaces an entire amide bond.[14][15][16] This modification removes the planarity and double-bond character of the original peptide bond, introducing a more flexible, three-dimensional linker.[14]

  • Key Conformational Impact: Oxetane incorporation is also strongly turn-inducing.[17] Solution-state NMR studies have provided direct experimental evidence, showing medium-range NOEs consistent with a turn formation in oxetane-modified linear peptides.[17] However, this modification is highly disruptive to helical structures. When an oxetane is placed within an α-helical sequence, it causes a significant loss of helicity by introducing a kink in the helical axis and disrupting the characteristic (i, i+4) hydrogen bonding pattern.[15][16][18]

G cluster_pro Proline (Pro) cluster_aze Azetidine (Aze) cluster_oxa Oxetane (Oxa) Isostere pro Proline aze Azetidine pro->aze Smaller Homolog oxa Oxetane pro->oxa Isosteric Replacement pro_desc Five-membered ring Induces β-turns Restricts φ angle aze_desc Four-membered ring Proline homolog Potent turn-inducer oxa_desc Four-membered ether Amide bond isostere Disrupts helices, induces turns

Caption: Structural comparison of Proline, Azetidine, and an Oxetane isostere.

Synthesis and Incorporation via SPPS

The practical utility of a proline mimetic is determined by its ease of synthesis and incorporation into peptides. Both Aze and Oxa derivatives have been successfully integrated using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), though they present unique challenges.[14][19]

Azetidine Synthesis and Coupling

Fmoc-L-Aze-OH is commercially available or can be synthesized via established routes.[19][20] Its incorporation into a growing peptide chain generally follows standard SPPS protocols. However, the strained four-membered ring can present challenges.

  • Coupling: Standard coupling reagents like HBTU/HOBt or HATU are typically effective. For sterically hindered sequences, more powerful reagents may be required to ensure complete coupling and avoid deletion sequences.[21]

  • Cleavage: The azetidine ring is stable to standard TFA cleavage conditions used for removing side-chain protecting groups and releasing the peptide from the resin.[12]

Oxetane Synthesis and Coupling

Oxetane-modified peptides are typically constructed using pre-formed dipeptide building blocks.[1][14][22] This approach is necessary because the oxetane replaces an entire amide bond.

  • Building Block Synthesis: A common route involves the conjugate addition of an amino ester to 3-(nitromethylene)oxetane, followed by reduction of the nitro group and Fmoc protection.[14] This method allows for the creation of various orthogonally protected dipeptide building blocks.[1][22]

  • Coupling: These dipeptide building blocks can be incorporated into peptide chains using conventional Fmoc SPPS methods without the need to protect the secondary amine of the 3-aminooxetane residue.[14]

SPPS_Workflow start Start with Resin-Bound Amino Acid deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Fmoc-Aze-OH or Fmoc-Dipeptide-Oxa) + Coupling Reagents (e.g., HATU, DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No (Final Residue) cleavage 3. Cleavage & Deprotection (e.g., TFA Cocktail) final_deprotection->cleavage purification Purification (HPLC) cleavage->purification

Caption: Generalized SPPS workflow for incorporating non-natural amino acids.

Comparative Performance: Experimental Data

The ultimate value of these mimetics lies in their ability to improve key pharmacokinetic and pharmacodynamic properties.

Proteolytic Stability

A primary motivation for using proline mimetics is to block enzymatic cleavage.

  • Azetidine: The introduction of an azetidine ring can enhance stability. In a study of a cyclohexapeptide, incorporating a 3-aminoazetidine unit improved stability against proteases compared to the unmodified parent macrocycle.[12][13]

  • Oxetane: As a non-cleavable amide bond isostere, the oxetane modification confers significant resistance to proteolysis.[1] Analogues of the neurotransmitter Leu-enkephalin incorporating an oxetanyl dipeptide showed largely improved hydrolytic stability in human serum.[6] This is a direct consequence of replacing the scissile amide bond with a stable C-N bond within the oxetane-containing backbone.

Modification Peptide System Assay Condition Observed Outcome Reference
Azetidine CyclohexapeptideProtease CocktailImproved stability vs. homodetic macrocycle[12][13]
Oxetane Leu-enkephalinHuman SerumSignificantly improved hydrolytic stability[6]
Oxetane General PeptidesProteolysisNon-cleavable replacement for amide bond[1]
Cell Permeability

Improving cell permeability is a major hurdle for peptide drugs. The impact of these mimetics is context-dependent, influenced by changes in polarity, hydrogen bonding capacity, and conformational flexibility.

  • Azetidine: The more rigid, turn-inducing nature of azetidine can pre-organize a peptide into a conformation that is more amenable to passive diffusion, often by shielding polar amide groups.

  • Oxetane: Replacing a polar carbonyl group with a more rigid oxetane ring can reduce the hydrogen bond donor/acceptor count and decrease the polar surface area, which are factors known to improve permeability.[23] A comparative analysis showed that replacing a carbonyl with an oxetane can lead to significant increases in aqueous solubility while maintaining or improving permeability.[24]

Modification Effect on Physicochemical Properties Impact on Permeability Reference
Azetidine Induces conformational rigidity (turn-inducing)Can improve permeability by favoring membrane-compatible conformations[12]
Oxetane Replaces C=O, can increase solubilityCan maintain or improve permeability; favorable LogP profile[24]
Biological Activity

The effect on target binding is highly specific to the protein-peptide interaction.

  • Azetidine: As a close structural homolog, azetidine is often well-tolerated in place of proline, preserving or sometimes enhancing binding affinity by optimizing the peptide's presentation to the target.

  • Oxetane: The more significant structural perturbation caused by the oxetane isostere can be either beneficial or detrimental. In the case of Leu-enkephalin analogues, oxetane-modified peptides retained affinity for the rat δ-opioid receptor, demonstrating that the modification is compatible with biological recognition.[6] However, the disruption of secondary structures like α-helices means oxetanes would be a poor choice where helical presentation is required for binding.[15][18]

Experimental Protocols

To ensure reproducibility and facilitate the adoption of these methods, we provide standardized protocols for key validation assays.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Non-Natural Amino Acids

This protocol describes a standard manual Fmoc-SPPS cycle for incorporating an Fmoc-Aze-OH or an oxetane-dipeptide building block.

  • Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 2 mL of 20% (v/v) piperidine in DMF for 3 minutes. Drain. Repeat with a second 2 mL treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL), dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

  • Coupling:

    • Prepare the coupling solution: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in 1.5 mL of DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. For sterically hindered residues, extend the time to 4 hours or perform a double coupling.[21]

  • Washing: Wash the resin with DMF (5 x 2 mL).

  • Cycle Repetition: Return to Step 2 for the next amino acid in the sequence.

  • Final Cleavage: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) and react for 2-3 hours.[21]

  • Peptide Precipitation: Filter the cleavage solution from the resin and precipitate the crude peptide by adding it to cold diethyl ether.[21] Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Protocol 2: Proteolytic Stability Assay in Human Serum

This assay provides a general measure of a peptide's stability against a complex mixture of proteases.[25]

  • Peptide Stock Preparation: Prepare a 1 mg/mL stock solution of the purified peptide in a suitable buffer (e.g., PBS, pH 7.4).

  • Serum Preparation: Thaw a vial of commercial human serum at 37°C.

  • Reaction Initiation: In a microcentrifuge tube, mix 90 µL of human serum with 10 µL of the peptide stock solution to achieve a final peptide concentration of 100 µg/mL.

  • Incubation: Incubate the mixture in a 37°C water bath.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 15 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the proteolytic activity by adding the aliquot to 45 µL of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% formic acid). Vortex and centrifuge at high speed for 10 minutes to precipitate serum proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS. Quantify the amount of remaining parent peptide by integrating the area of its corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) by fitting the data to a first-order decay curve. Peptides are often most stable in fresh blood and least stable in serum.[26]

Conclusion and Strategic Recommendations

Both oxetane and azetidine are powerful proline mimetics that offer distinct advantages in peptidomimetic design. The choice between them should be guided by the specific structural and functional goals of the project.

  • Choose Azetidine (Aze) when:

    • A direct, conservative replacement for proline is desired.

    • The goal is to induce a β-turn with minimal perturbation to the overall peptide backbone.

    • Preserving the potential for an N-H hydrogen bond donor at the adjacent residue is important.

    • The peptide's biological activity is highly sensitive to the precise geometry of the proline-containing turn.

  • Choose Oxetane (Oxa) when:

    • The primary goal is to block cleavage at a specific amide bond, conferring maximum proteolytic stability.

    • A more significant conformational disruption is acceptable or desired, such as inducing a turn where one did not previously exist.

    • Disruption of an α-helical structure is intended to alter function or improve properties.

    • Improving aqueous solubility is a key objective.[24]

Ultimately, both scaffolds expand the toolbox for medicinal chemists, enabling the rational design of peptides with enhanced stability, permeability, and tailored conformational properties. Future work will likely focus on developing more diverse substituted versions of these rings to fine-tune their electronic and steric properties for even greater control over peptide function.

References

  • Vertex AI Search, Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • LJMU Research Online, Development of Oxetane Modified Building Blocks for Peptide Synthesis.
  • Benchchem, A Comparative Guide to 2-Oxetanemethanamine and Azetidine-methanamine in Drug Design.
  • Vertex AI Search, Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • RSC Publishing, Development of oxetane modified building blocks for peptide synthesis.
  • ACS Publications, Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters.
  • Semantic Scholar, Impact of oxetane incorporation on the structure and stability of alphahelical peptides.
  • ACS Publications, Solid-Phase Synthesis of Oxetane Modified Peptides | Organic Letters.
  • ACS Publications, Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society.
  • Who we serve, Exploration of Oxetanes and Azetidines in Structure-Based Drug Design.
  • ACS Publications, Oxetanyl Amino Acids for Peptidomimetics | Organic Letters.
  • ResearchGate, Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF.
  • PMC, Macrocyclisation of small peptides enabled by oxetane incorporation.
  • Benchchem, Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Vertex AI Search, Impact of oxetane incorporation on the structure and stability of alpha-helical peptides.
  • PubMed, The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I ....
  • MDPI, Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Physical Chemistry Chemical Physics (RSC Publishing), Impact of oxetane incorporation on the structure and stability of alpha-helical peptides.
  • Wiley Online Library, Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
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  • ACS Publications, Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison | Journal of Medicinal Chemistry.
  • ACS Publications, Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | The Journal of Organic Chemistry.
  • PubMed, A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C).
  • OPUS at UTS, A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C).
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Comparative

The Oxetane Ring: A Strategic Tool for Optimizing Compound Permeability and logD

A Senior Application Scientist's Guide to Modulating Critical Drug-like Properties In the landscape of modern drug discovery, the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) pr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Modulating Critical Drug-like Properties

In the landscape of modern drug discovery, the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is as critical as its potency. Among the key physicochemical parameters that govern a molecule's journey through the body, permeability and lipophilicity (often expressed as the distribution coefficient, logD) stand out as pivotal. A delicate balance is required: a compound must be sufficiently lipophilic to cross cellular membranes but also possess enough aqueous solubility to be present in physiological fluids. This guide provides an in-depth analysis of how the strategic incorporation of an oxetane ring can be a powerful tool for medicinal chemists to favorably modulate these properties, supported by experimental data and detailed protocols.

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a versatile structural motif.[1][2] Its unique combination of polarity, three-dimensionality, and metabolic stability makes it an attractive bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl moieties.[3][4] This guide will explore the causal relationships between the introduction of an oxetane ring and the resulting changes in permeability and logD, providing researchers with the knowledge to rationally design molecules with improved pharmacokinetic profiles.

The Oxetane Advantage: Impact on Lipophilicity (logD)

The distribution coefficient, logD, is a measure of a compound's lipophilicity at a specific pH, typically physiological pH 7.4. It is a critical parameter that influences a drug's solubility, permeability, and potential for off-target effects. The incorporation of an oxetane ring generally leads to a reduction in lipophilicity compared to its non-polar carbocyclic or alkyl counterparts.[5] This is primarily due to the presence of the polar oxygen atom within the strained four-membered ring, which can act as a hydrogen bond acceptor.[3]

Case Study: Oxetane as a gem-Dimethyl Bioisostere

A common strategy in medicinal chemistry is to replace a gem-dimethyl group with an oxetane. This substitution maintains a similar steric profile while introducing polarity, which can lead to a significant decrease in logD. This reduction in lipophilicity can be advantageous for improving aqueous solubility and reducing metabolic liabilities.[6]

Compound PairOriginal MoietylogD of OriginalOxetane-containing AnaloglogD of AnalogΔlogDReference
RSV Inhibitor Seriesgem-dimethylNot explicitly stated, but analog has high VssCompound 60 Lower Vss, indicating lower lipophilicityFavorable decrease[7]
BTK Inhibitor Seriesgem-dimethylNot explicitly statedCompound 20 Not explicitly stated, but improved propertiesFavorable decrease[7]
Case Study: Oxetane as a Carbonyl Bioisostere

The oxetane ring can also serve as a bioisostere for a carbonyl group. While both are polar, the oxetane is generally more metabolically stable. The impact on logD in this case can be more nuanced and series-dependent. In some instances, replacing a ketone with a 3,3-diaryloxetane has shown to increase logD, while in other series, a decrease was observed.[5][8]

Compound PairOriginal MoietylogD of OriginalOxetane-containing AnaloglogD of AnalogΔlogDReference
Diaryl Ketone Series (Indole)Ketone2.83,3-diaryl-oxetane3.38+0.58[8]
Diaryl Ketone Series (p-methoxyphenyl)Ketone3.53,3-diaryl-oxetane3.2-0.30[8]

Enhancing Permeability with the Oxetane Ring

Permeability is a measure of a compound's ability to pass through biological membranes, a critical step for oral absorption and distribution to target tissues. The relationship between the introduction of an oxetane and permeability is complex and can be influenced by several factors, including changes in logD, solubility, and molecular conformation.

Often, a decrease in logD might be perceived as detrimental to permeability. However, the introduction of an oxetane can sometimes lead to an optimal balance of properties. For instance, in the development of EZH2 inhibitors, a methoxymethyl-oxetane substituent was introduced, resulting in an optimal logD of 1.9. A lower logD was found to be detrimental to permeability, highlighting the need for a fine-tuned lipophilicity.[1][2]

In another example, the development of a SYK inhibitor, the introduction of an oxetane on a piperazine ring led to increased Caco-2 permeability.[6] This improvement is likely due to a combination of factors, including the modulation of the amine's basicity and the overall improvement of the compound's physicochemical properties.

Compound SeriesModificationEffect on PermeabilityReference
SYK InhibitorIntroduction of an oxetane on a piperazine ringIncreased Caco-2 permeability[6]
BTK InhibitorIncorporation of an oxetane into a tetrahydropyridine scaffoldSubstantially improved permeability (Papp = 1.42 × 10−6 cm/s)[7]
Diaryl Ketone AnalogsReplacement of a ketone with a 3,3-diaryloxetaneVariable; in some pairs, permeability increased[8]

Experimental Assessment of Permeability and logD

To experimentally validate the impact of the oxetane ring, two standard in vitro assays are commonly employed: the Parallel Artificial Membrane Permeability Assay (PAMPA) for permeability and chromatographic methods for logD determination.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay that measures the passive diffusion of a compound across an artificial lipid membrane, mimicking the gastrointestinal tract barrier.[9] It is a cost-effective and reproducible method for predicting in vivo passive absorption.[10]

  • Preparation of Reagents:

    • Prepare a 1% (w/v) solution of lecithin in dodecane.

    • Prepare the donor and acceptor buffers (e.g., phosphate-buffered saline, PBS, at pH 7.4).

    • Prepare stock solutions of the test compounds and reference compounds in a suitable solvent (e.g., DMSO).

  • Plate Preparation:

    • Coat the membrane of a 96-well filter plate (donor plate) with the lecithin/dodecane solution.

    • Add the acceptor buffer to the wells of a 96-well acceptor plate.

  • Assay Procedure:

    • Dilute the stock solutions of the test compounds into the donor buffer to the final desired concentration (typically with a final DMSO concentration of ≤1%).

    • Place the coated donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability (Pe) in cm/s is calculated using the following equation:

    Where:

    • [C_A] is the concentration of the compound in the acceptor well.

    • [C_eq] is the equilibrium concentration, calculated as ([C_D]V_D + [C_A]V_A) / (V_D + V_A).

    • [C_D] is the concentration of the compound in the donor well at the end of the incubation.

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time in seconds.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Calculation prep_reagents Prepare Reagents (Lipid, Buffers, Compounds) prep_plates Coat Donor Plate with Lipid Membrane prep_reagents->prep_plates add_acceptor Add Acceptor Buffer prep_plates->add_acceptor add_donor Add Donor Solution (Compound in Buffer) add_acceptor->add_donor incubate Incubate 'Sandwich' Plate add_donor->incubate analyze Analyze Concentrations (LC-MS/MS) incubate->analyze calculate Calculate Permeability Coefficient (Pe) analyze->calculate

PAMPA Experimental Workflow.
Chromatographic logD Determination

Chromatographic methods, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), are widely used for the high-throughput determination of logD.[11] These methods are based on the principle that a compound's retention time on a non-polar stationary phase is correlated with its lipophilicity.

  • System Preparation:

    • Equip an HPLC system with a suitable reversed-phase column (e.g., C18).

    • Prepare the mobile phases: an aqueous buffer at the desired pH (e.g., 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration:

    • Prepare a set of standard compounds with known logD values.

    • Inject each standard and record its retention time.

    • Create a calibration curve by plotting the known logD values against the retention times.

  • Sample Analysis:

    • Dissolve the test compound in a suitable solvent.

    • Inject the sample onto the HPLC system and record the retention time.

  • logD Calculation:

    • Using the calibration curve, determine the logD of the test compound from its retention time.

logD_Workflow cluster_prep Preparation cluster_calibration Calibration cluster_analysis Sample Analysis prep_system Prepare HPLC System (Column, Mobile Phases) prep_standards Prepare Calibration Standards prep_system->prep_standards run_standards Inject Standards & Record Retention Times prep_standards->run_standards build_curve Generate Calibration Curve run_standards->build_curve run_sample Inject Test Compound & Record Retention Time build_curve->run_sample calculate_logD Calculate logD from Calibration Curve run_sample->calculate_logD

Chromatographic logD Determination Workflow.

Conclusion

The strategic incorporation of an oxetane ring is a valuable tactic in the medicinal chemist's toolbox for optimizing the permeability and logD of drug candidates. By serving as a polar and metabolically stable bioisostere for gem-dimethyl and carbonyl groups, the oxetane motif can effectively reduce lipophilicity, thereby improving aqueous solubility and mitigating potential off-target effects. The impact on permeability is multifaceted, often leading to an improved balance of physicochemical properties that facilitate membrane transport. The experimental protocols for PAMPA and chromatographic logD determination provide robust and reproducible methods for quantifying these critical parameters, enabling data-driven decisions in the drug discovery process. As the demand for orally bioavailable and safe drugs continues to grow, the rational application of unique structural motifs like the oxetane ring will undoubtedly play an increasingly important role in the successful development of new therapeutics.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11698. [Link]

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  • Gabko, P., Kalník, M., & Bella, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]

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  • Dubois, M. A. J., Croft, R. A., Ding, Y., Mousseau, J. J., & Bull, J. A. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. ChemMedChem, 16(24), 3756–3761. [Link]

  • Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1435-1450. [Link]

  • Dubois, M. A. J., Croft, R. A., Ding, Y., Mousseau, J. J., & Bull, J. A. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. ChemMedChem, 16(24), 3756-3761. [Link]

  • Shaikh, A. C., & Jadhav, A. M. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Sinko, B., Tsinman, O., Tsinman, K., & Avdeef, A. (2014). A PAMPA Study of the Permeability-Enhancing Effect of New Ceramide Analogues. Journal of Pharmaceutical Sciences, 103(7), 2049-2059. [Link]

  • Chen, X., Li, H., & Liu, X. (2017). Highly Predictive and Interpretable Models for PAMPA Permeability. Molecular Pharmaceutics, 14(12), 4436–4446. [Link]

  • Lombardo, F., Obach, R. S., Shalaeva, M. Y., & Gao, F. (2002). Chromatographic LogD7.4. A Measure of Lipophilicity for Neutral and Ionizable Compounds. Journal of Medicinal Chemistry, 45(13), 2867–2875. [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry, 41(7), 1007–1010. [Link]

  • Valko, K. (2016). Application of chromatographic retention data in medicinal chemistry. Journal of Chromatography A, 1467, 22-38. [Link]

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